molecular formula C19H14O5S B144684 Phenol Red CAS No. 143-74-8

Phenol Red

Cat. No.: B144684
CAS No.: 143-74-8
M. Wt: 354.4 g/mol
InChI Key: BELBBZDIHDAJOR-UHFFFAOYSA-N
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Description

Phenol Red (C₁₉H₁₄O₅S), also known as phenolsulfonphthalein, is a synthetic, water-soluble pH indicator essential for a wide range of scientific applications . It serves as a critical visual tool for monitoring pH in dynamic environments, transitioning through a clear and distinct color spectrum: it appears yellow below pH 6.8 , red or orange between pH 6.8 and 8.2 , and a bright pink or fuchsia above pH 8.2 . This reliable transition makes it indispensable in both biological and chemical settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[3-(4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenol
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InChI

InChI=1S/C19H14O5S/c20-15-9-5-13(6-10-15)19(14-7-11-16(21)12-8-14)17-3-1-2-4-18(17)25(22,23)24-19/h1-12,20-21H
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InChI Key

BELBBZDIHDAJOR-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O
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Molecular Formula

C19H14O5S
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DSSTOX Substance ID

DTXSID8022408
Record name Phenol red
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Molecular Weight

354.4 g/mol
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Physical Description

Odorless, red solid; Available as pure compound, soluble monosodium salt, and dilute solutions; [CHEMINFO]
Record name Phenol red
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CAS No.

143-74-8
Record name Phenol red
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Application of Phenol Red

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Phenol Red (phenolsulfonphthalein), a widely used pH indicator. It details its chemical structure, mechanism of action, quantitative properties, and practical applications, with a focus on its use in scientific research.

Core Chemical Structure and Properties

This compound, systematically named 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bisphenol, is a triphenylmethane dye commonly used as a pH indicator.[1] It exists as a red, air-stable crystal.[2][3] The fundamental structure consists of a sultone ring derived from 2-sulfobenzoic acid anhydride, with two phenol groups attached to the central carbon atom.[1][4] While some sources depict a cyclic structure for the sulfur atom similar to phenolphthalein, this conformation has not been verified by X-ray crystallography.[2][3]

Under strongly acidic conditions, this compound exists as a zwitterion, where the sulfate group is negatively charged and the ketone group is protonated, giving it an orange-red color.[2] As the pH increases, it undergoes deprotonation, leading to distinct, observable color changes.[2]

Mechanism of Action as a pH Indicator

This compound's function as a pH indicator is rooted in the pH-dependent structural changes that alter its electronic conjugation and, consequently, its light absorption properties. The molecule can exist in several forms depending on the proton concentration in the solution:

  • Acidic Form (HPS⁻): At a pH below 6.6-6.8, the molecule is in its acidic, protonated form.[2][5] This form appears yellow and has a maximum absorbance (λmax) at approximately 430-443 nm.[3][6][7] This color is characteristic of acidic conditions in environments like cell culture media, often signaling microbial contamination or cellular stress leading to acidification.[5]

  • Transition Range: Between pH 6.8 and 8.2, this compound undergoes a gradual transition, resulting in an orange color.[5]

  • Basic Form (PS²⁻): At a pH above 8.0-8.2, the molecule loses a second proton from one of its phenol groups.[2][5] This dianionic form is red, with a maximum absorbance around 560-570 nm.[3][7] In highly alkaline conditions (above pH 8.2), the color intensifies to a bright pink or fuchsia.[2][3]

This reversible protonation and deprotonation process allows for the visual and spectrophotometric monitoring of pH changes in a solution.

Quantitative Data Summary

The key physicochemical and spectral properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Chemical Formula C₁₉H₁₄O₅S[2][3][5][8]
Molar Mass 354.38 g/mol [3][8]
pKa₁ ~1.2[2][3]
pKa₂ 7.7 - 8.00 (at 20°C)[2][3]
pH Transition Range 6.6 to 8.2[2][5]
Solubility in Water 0.77 g/L[2][3]
Solubility in Ethanol 2.9 g/L[2][3]
λmax (Acidic Form) 430 - 443 nm (Yellow)[3][7]
λmax (Basic Form) 559 - 570 nm (Red)[3][6]
Isosbestic Point ~470 - 482 nm[6][7]

Experimental Protocols

This compound is a standard component in many cell and tissue culture media, providing a rapid, non-invasive check on the health of the culture.[9]

This protocol describes the standard use of this compound as a visual indicator in mammalian cell culture.

Methodology:

  • Media Preparation: Cell culture media is typically formulated with this compound at a concentration of 5 to 15 mg/L.[10] Most commercial media (e.g., DMEM, RPMI-1640) are available with or without this compound.[10]

  • Incubation: Cells are cultured under standard conditions (e.g., 37°C, 5% CO₂). The bicarbonate buffering system in the medium, in equilibrium with the incubator's CO₂ atmosphere, maintains a physiological pH of approximately 7.2-7.4.[10]

  • Observation and Interpretation:

    • Pink-Red Color: Indicates a stable, physiological pH (~7.4), suitable for cell growth.[3]

    • Yellow Color: Indicates a drop in pH (acidification). This is often a result of lactic acid production from high cellular metabolism, cell death, or, more commonly, bacterial or fungal contamination.[3][5]

    • Purple/Fuchsia Color: Indicates a rise in pH (alkalinity). This can occur due to a lack of CO₂ in the incubator, evaporation of the medium, or instability of the bicarbonate buffer.[5]

This protocol outlines how to determine the pH of a cell culture medium quantitatively using a spectrophotometer or plate reader.

Methodology:

  • Sample Preparation: Collect an aliquot of the cell culture medium to be tested. If cells are present, centrifuge the sample to pellet the cells and use the supernatant for analysis to avoid interference.

  • Spectrophotometer Setup: Set the spectrophotometer to measure absorbance in the visible range. The key wavelength to measure for the basic (red) form of this compound is 560 nm.[10] The absorbance at this wavelength is directly proportional to the concentration of the red, deprotonated form of the indicator.

  • Measurement:

    • Use a sample of fresh, unused medium (at known physiological pH) as a reference or blank, if desired.

    • Measure the absorbance of the test sample at 560 nm (OD₅₆₀).

  • Data Interpretation:

    • An increase in absorbance at 560 nm corresponds to an increase in pH.[10]

    • A decrease in absorbance at 560 nm corresponds to a decrease in pH.

    • For precise pH determination, a calibration curve can be generated. To do this, prepare samples of complete media adjusted to a range of known pH values (e.g., from 6.5 to 8.0 using buffers) and measure their absorbance at 560 nm.[10] Plotting OD₅₆₀ versus the known pH values will yield a standard curve against which unknown samples can be compared.[10]

Note on Estrogenic Effects: Researchers should be aware that this compound can act as a weak estrogen mimic, which may influence the growth and behavior of estrogen receptor-expressing cells, such as some human breast cancer cell lines.[2][3] For studies sensitive to hormonal effects, the use of this compound-free media is recommended.

Mandatory Visualizations

The following diagrams illustrate the key chemical and experimental processes involving this compound.

G cluster_acid Acidic Environment (pH < 6.8) cluster_base Alkaline Environment (pH > 8.2) Acid HPS⁻ Yellow Form Base PS²⁻ Red Form Acid->Base + OH⁻ (Deprotonation) Base->Acid + H⁺ (Protonation)

Caption: pH-dependent equilibrium of this compound indicator.

G start Start: Collect Cell Culture Supernatant plate Aliquot Sample into 96-Well Plate start->plate reader Set Plate Reader to Measure Absorbance at 560 nm plate->reader measure Perform Measurement (OD₅₆₀) reader->measure calibrate Compare OD₅₆₀ to Pre-generated Calibration Curve measure->calibrate result Result: Quantitative pH Value calibrate->result

Caption: Workflow for quantitative pH measurement using this compound.

References

Phenol Red: A Technical Guide to its Mechanism as a pH Indicator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of Phenol Red (Phenolsulfonphthalein) as a pH indicator. It details the underlying chemical principles, quantitative parameters, and experimental protocols relevant to its application in research and development.

Core Mechanism of Action

This compound is a weak acid that exhibits a gradual color transition over a pH range of 6.8 to 8.2.[1][2][3] This color change is attributable to a pH-dependent structural rearrangement of the molecule, which alters its electronic configuration and, consequently, its light-absorbing properties. The mechanism involves a reversible protonation and deprotonation of the molecule, leading to different resonant structures with distinct colors.

At a pH below 6.8, this compound exists predominantly in its acidic, protonated form (HPS⁻), which imparts a yellow color to the solution.[1][3] This form has a maximum absorbance (λmax) at approximately 443 nm.[1] As the pH increases and the solution becomes more alkaline, the molecule loses a proton, transitioning to its basic, deprotonated form (PS²⁻). This form is red and exhibits a maximum absorbance at around 560-570 nm.[1][4] In highly acidic conditions (pH < 1.2), this compound can exist as a zwitterion (H₂⁺PS⁻), appearing orange-red.[1][5] Conversely, at a pH above 8.2, it turns a bright pink or fuchsia color.[1][2][3][5]

The equilibrium between the acidic (yellow) and basic (red) forms is the basis of its function as a pH indicator. The perceived color of the solution is a result of the relative concentrations of these two forms, which is dictated by the pH of the environment.

Quantitative Data Summary

The key quantitative parameters of this compound are summarized in the table below for easy reference and comparison.

ParameterValueReference
Chemical Formula C₁₉H₁₄O₅S[3]
Molar Mass 354.38 g/mol [1]
pKa₁ ~1.2[1][5]
pKa₂ ~7.7 - 8.00 (at 20-25°C)[1][5]
pH Transition Range 6.8 (yellow) to 8.2 (red)[1][2][3]
λmax (Acidic Form, HPS⁻) 443 nm[1]
λmax (Basic Form, PS²⁻) 560 - 570 nm[1][4]
Solubility in Water 0.77 g/L[1][5]
Solubility in Ethanol 2.9 g/L[1][5]

Signaling Pathway and Structural Transformation

The pH-dependent equilibrium of this compound can be visualized as a signaling pathway where the concentration of hydrogen ions (H⁺) acts as the input signal, and the resulting color, determined by the dominant molecular form, is the output.

PhenolRed_Mechanism HPS_minus HPS⁻ (Yellow) PS_2minus PS²⁻ (Red) HPS_minus->PS_2minus + OH⁻ PS_2minus->HPS_minus + H⁺

Caption: pH-dependent equilibrium of this compound.

The structural transformation of this compound between its acidic (yellow) and basic (red) forms is depicted below. The change in conjugation of the molecule's pi system upon deprotonation is responsible for the shift in its light absorption spectrum.

Caption: Structural forms of this compound at different pH values.

Experimental Protocols

Preparation of this compound Indicator Solution (0.1% w/v)

This protocol describes the preparation of a stock solution of this compound suitable for use as a pH indicator.

Materials:

  • This compound powder (C₁₉H₁₄O₅S)

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • 95% Ethanol

  • Deionized water

  • 250 mL volumetric flask

  • Pipettes

  • Magnetic stirrer and stir bar

  • Weighing balance

Procedure:

  • Weigh out 0.1 g of this compound powder and transfer it to a 250 mL beaker.

  • Add 2.82 mL of 0.1 M NaOH solution and 20 mL of 95% ethanol to the beaker.[6]

  • Place the beaker on a magnetic stirrer and stir until the this compound is completely dissolved. The solution should be red.

  • Quantitatively transfer the dissolved this compound solution to a 250 mL volumetric flask.

  • Rinse the beaker with small volumes of deionized water and add the rinsings to the volumetric flask.

  • Bring the final volume up to the 250 mL mark with deionized water.

  • Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

  • Store the indicator solution in a well-sealed bottle at room temperature, protected from light.

Qualitative Demonstration of pH-Dependent Color Change

This experiment provides a visual demonstration of the color transition of this compound across its indicating range.

Materials:

  • This compound indicator solution (prepared as in 4.1)

  • Buffer solutions of known pH (e.g., pH 4, 6, 7, 8, 9, 10)

  • Test tubes and a test tube rack

  • Dropper or pipette

Procedure:

  • Arrange a series of test tubes in the rack and label them with the pH of the buffer solutions.

  • Add approximately 3 mL of each buffer solution to the corresponding labeled test tube.

  • Add 2-3 drops of the this compound indicator solution to each test tube.

  • Gently swirl the test tubes to mix the contents.

  • Observe and record the color of the solution in each test tube. The expected color changes are from yellow in acidic solutions to red in basic solutions.

Quantitative Spectrophotometric Analysis of this compound's pKa

This protocol outlines the determination of the acid dissociation constant (pKa) of this compound using spectrophotometry. This method relies on measuring the absorbance of the indicator in solutions of varying pH.

Materials:

  • This compound indicator solution (prepared as in 4.1)

  • A series of buffer solutions with accurately known pH values spanning the transition range of this compound (e.g., pH 6.0 to 9.0 in 0.5 pH unit increments).

  • Spectrophotometer

  • Cuvettes

  • pH meter

  • Volumetric flasks and pipettes

Experimental Workflow:

Spectrophotometry_Workflow prep_buffers Prepare Buffer Solutions (pH 6.0-9.0) create_samples Create Samples: Add fixed amount of indicator to each buffer prep_buffers->create_samples prep_indicator Prepare this compound Solution prep_indicator->create_samples measure_ph Measure and Record Exact pH of each sample create_samples->measure_ph measure_absorbance Measure Absorbance Spectra (400-650 nm) create_samples->measure_absorbance pka_calc Calculate pKa using the Henderson-Hasselbalch equation measure_ph->pka_calc data_analysis Analyze Data: Plot Absorbance vs. Wavelength Determine λmax for acidic and basic forms measure_absorbance->data_analysis data_analysis->pka_calc

Caption: Workflow for spectrophotometric pKa determination.

Procedure:

  • Sample Preparation:

    • Prepare a series of buffered solutions of this compound. For each pH value, pipette a precise volume of the this compound stock solution into a volumetric flask and dilute to the mark with the corresponding buffer solution. The final concentration of this compound should be the same in all samples.

    • Prepare two additional samples: one in a highly acidic solution (e.g., pH 2) to obtain the spectrum of the fully protonated (yellow) form, and one in a highly alkaline solution (e.g., pH 11) for the fully deprotonated (red) form.

  • pH Measurement:

    • Calibrate a pH meter using standard buffer solutions.

    • Measure and record the exact pH of each prepared this compound-buffer solution.

  • Spectrophotometric Measurement:

    • Turn on the spectrophotometer and allow it to warm up.

    • Set the wavelength range to scan from 400 nm to 650 nm.

    • Use the corresponding buffer solution (without this compound) as a blank to zero the spectrophotometer.

    • Measure the absorbance spectrum of each this compound sample.

  • Data Analysis and pKa Calculation:

    • From the spectra of the highly acidic and highly basic solutions, determine the wavelengths of maximum absorbance (λmax) for the HPS⁻ and PS²⁻ forms, respectively.

    • At the λmax of the basic form (around 560 nm), record the absorbance (A) of each buffered sample, the absorbance of the acidic solution (A_acid), and the absorbance of the basic solution (A_base).

    • Calculate the ratio of the deprotonated to protonated forms ([PS²⁻]/[HPS⁻]) for each sample using the following equation: [PS²⁻]/[HPS⁻] = (A - A_acid) / (A_base - A)

    • Plot the measured pH of each sample (y-axis) against the logarithm of the calculated concentration ratio (log([PS²⁻]/[HPS⁻])) (x-axis).

    • Perform a linear regression on the plotted data. According to the Henderson-Hasselbalch equation, the y-intercept of this plot is the pKa of this compound.

This comprehensive guide provides the foundational knowledge and practical protocols for utilizing this compound as a pH indicator in a scientific setting. The detailed mechanism, quantitative data, and experimental procedures are intended to support researchers in the accurate and effective application of this versatile chemical tool.

References

What is the pKa and pH range of Phenol Red?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Phenol Red: pKa, pH Range, and Methodologies

Introduction

This compound, chemically known as phenolsulfonphthalein, is a triphenylmethane dye widely employed as a pH indicator in various scientific and industrial applications.[1] Its utility is most prominent in cell culture media, where it serves as a real-time, non-invasive visual monitor of the medium's pH, reflecting cellular metabolic activity and potential contamination.[2][3][4] An acidic shift, often indicated by a color change towards yellow, can signal excessive cellular metabolism, nutrient depletion, or bacterial contamination.[2][3][5] Conversely, a change to a more purplish-pink hue may indicate alkaline conditions.[3] This guide provides a comprehensive overview of the physicochemical properties of this compound, its pKa and pH-dependent color transitions, and detailed experimental protocols for its characterization.

Physicochemical Properties and Quantitative Data

This compound is a weak acid that undergoes protonation and deprotonation, resulting in distinct conformational changes to its molecular structure and, consequently, its visible color spectrum.[3] It exhibits a primary pKa value around 7.7 to 8.0, which governs its most commonly observed color transition from yellow to red.[5][6] A secondary pKa exists at a very acidic pH of approximately 1.2.[5][7]

The table below summarizes the key quantitative parameters of this compound.

ParameterValueConditions / NotesSource(s)
pKa₁ ~1.2Governs the transition to an orange-red zwitterionic form at very low pH.[5][7]
pKa₂ 8.00At 20 °C. This is the primary dissociation constant for its use as a pH indicator.[5][6]
7.9At 25 °C.[1]
7.7[5][7]
pH Indicator Range 6.8 – 8.2Gradual color transition from yellow to red.[6]
6.6 – 8.0[5]
Color (Acidic) YellowBelow pH 6.8.[2][6]
Color (Transition) OrangeBetween pH 6.8 and 8.2.[6]
Color (Basic) Red / PinkAbove pH 8.2; often described as bright pink or fuchsia.[2][5][6]
λmax (Acidic Form) 443 nmCorresponds to the yellow HPS⁻ ion.[6]
433 nm[1]
λmax (Basic Form) 570 nmCorresponds to the red PS²⁻ ion.[6]
557-558 nm[1]
Molar Mass 354.38 g·mol⁻¹[6]
Solubility 0.77 g/L in water[5][6]
2.9 g/L in ethanol[5][6]

Mechanism of pH-Dependent Color Change

The color transition of this compound is a direct result of changes in its ionic state in response to the surrounding pH.

  • Very Acidic (pH < 1.2): Under highly acidic conditions, the molecule exists as a zwitterion (H₂⁺PS⁻), where the sulfate group is negatively charged and a ketone group is protonated, appearing orange-red.[5]

  • Acidic (pH 1.2 to 6.8): As the pH increases above its first pKa, the ketone group loses a proton, resulting in the yellow, negatively charged ion (HPS⁻).[5]

  • Basic (pH > 8.2): At a higher pH, governed by the second pKa (around 7.7-8.0), the phenol's hydroxyl group loses its proton.[5][6] This leads to the formation of the red-colored ion (PS²⁻).[5]

This equilibrium is the basis for its function as a pH indicator in the physiologically relevant range.

G HPS HPS⁻ Yellow PS2 PS²⁻ Red / Bright Pink HPS->PS2 PS2->HPS

Caption: Equilibrium of this compound between its acidic (yellow) and basic (red) forms.

Experimental Protocols for pKa Determination

The pKa of a pH indicator like this compound can be determined using several methods, most commonly via spectrophotometry or potentiometric titration.[8]

Method 1: Spectrophotometric Determination

This method leverages the Beer-Lambert law and the Henderson-Hasselbalch equation by measuring the absorbance of the indicator in solutions of varying, known pH.[9][10]

Principle: The pKa is the pH at which the concentrations of the acidic (HPS⁻) and basic (PS²⁻) forms are equal. At this pH, the absorbance is exactly halfway between the minimum and maximum values. The relationship is described by:

pH = pKa + log([PS²⁻]/[HPS⁻])

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or water with a small amount of NaOH to aid dissolution).[1]

    • Prepare a series of buffer solutions with precisely known pH values that span the expected pKa range of this compound (e.g., pH 6.0 to 9.0).[9]

    • Prepare two additional solutions: one highly acidic (e.g., pH < 4) to obtain the pure acidic form (HPS⁻) and one highly basic (e.g., pH > 10) for the pure basic form (PS²⁻).[9]

  • Spectrophotometric Analysis:

    • Calibrate the spectrophotometer using a blank (deionized water or buffer without the indicator).[9]

    • Determine the wavelength of maximum absorbance (λmax) for the basic form (PS²⁻) by scanning the highly basic solution. This is typically around 560-570 nm.[6][7]

    • Add a small, constant volume of the this compound stock solution to a fixed volume of each buffer solution, including the highly acidic and highly basic solutions.[9]

    • Measure the absorbance of each solution at the determined λmax. The acidic solution will give the minimum absorbance (Aa), and the basic solution will provide the maximum absorbance (Ab).[9]

  • Data Analysis:

    • Plot the measured absorbance against the pH of the buffer solutions. This will generate a sigmoidal curve.[8]

    • The pKa can be determined from the inflection point of this curve.[8]

    • Alternatively, for each data point, the ratio of [PS²⁻]/[HPS⁻] can be calculated from the absorbance values (A) using the formula: ([PS²⁻]/[HPS⁻]) = (A - Aa) / (Ab - A).

    • A plot of log([PS²⁻]/[HPS⁻]) versus pH will yield a straight line. The pKa is the pH at which log([PS²⁻]/[HPS⁻]) = 0.[9]

Method 2: Potentiometric Titration

This classic method involves titrating the weak acid (this compound) with a strong base and monitoring the pH change with a calibrated pH meter.[11]

Principle: A titration curve is generated by plotting the solution's pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where exactly half of the acid has been neutralized.[11]

Methodology:

  • Preparation and Calibration:

    • Prepare a dilute solution of this compound of a known concentration.

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).[11]

    • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[11]

  • Titration Procedure:

    • Place a known volume of the this compound solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode into the solution.

    • Add the strong base titrant in small, precise increments.[11]

    • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.[11]

    • Continue the titration well past the equivalence point, which is characterized by a sharp increase in pH.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to create a titration curve.

    • Determine the equivalence point, which is the steepest point of the curve (the inflection point). This can be found by examining the first or second derivative of the curve.

    • Determine the volume of titrant at the half-equivalence point (half the volume required to reach the equivalence point).

    • The pKa is the pH value on the titration curve that corresponds to this half-equivalence point volume.[11]

G cluster_spectro Protocol 1: Spectrophotometry cluster_titration Protocol 2: Potentiometric Titration s1 Prepare Buffer Solutions (spanning expected pKa) s2 Add Constant [this compound] to Each Buffer s1->s2 s3 Measure Absorbance at λmax of Basic Form (~560nm) s2->s3 s4 Plot Absorbance vs. pH (Sigmoidal Curve) s3->s4 s5 Determine pKa (pH at Inflection Point) s4->s5 t1 Prepare this compound Solution & Calibrate pH Meter t2 Titrate with Strong Base (e.g., NaOH) t1->t2 t3 Record pH vs. Volume of Titrant Added t2->t3 t4 Plot Titration Curve (pH vs. Volume) t3->t4 t5 Determine pKa (pH at Half-Equivalence Point) t4->t5

Caption: Experimental workflows for determining the pKa of this compound.

Considerations for Drug Development and Research

While this compound is an invaluable tool, researchers must be aware of its potential to interfere with certain assays and cellular processes.

  • Estrogenic Activity: this compound is a known weak estrogen mimic and can stimulate the growth of estrogen receptor-expressing cells, which can be a significant confounding factor in endocrinology and cancer research.[6]

  • Assay Interference: The color of this compound can interfere with colorimetric and fluorescent assays.[5] Its absorbance spectrum may overlap with that of assay reagents or products, necessitating the use of this compound-free media for such experiments.

  • Redox Activity: Studies have shown that this compound can be metabolized by certain cells, such as those expressing myeloperoxidase, potentially altering the cellular redox state.[12] This is a critical consideration in studies involving oxidative stress.[12]

Due to these factors, many commercial cell culture media are available in both this compound-containing and this compound-free formulations to provide researchers with the flexibility to choose the appropriate medium for their specific experimental needs.[5]

References

Understanding the color change of Phenol Red in acidic and basic solutions.

Author: BenchChem Technical Support Team. Date: December 2025

Phenol Red: A Technical Guide to its pH-Dependent Chromatic Transition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, chemically known as phenolsulfonphthalein, is a triphenylmethane dye widely employed as a pH indicator in a multitude of scientific and industrial applications.[1][2] Its distinct and reversible color change in response to varying hydrogen ion concentrations makes it an invaluable tool in cell culture, analytical chemistry, and water quality analysis.[3][4] This document provides an in-depth examination of the core principles governing the color transition of this compound, the underlying chemical mechanisms, quantitative data, and detailed experimental protocols for its application.

Core Chemical Principles and Mechanism of Action

This compound (C₁₉H₁₄O₅S) is a weak acid with two distinct pKa values that govern its structure and, consequently, its color.[5][6] The primary transition used for pH indication in biological and chemical applications occurs in the pH range of 6.8 to 8.2.[5][7]

The color change is a direct result of the alteration of the molecule's electronic structure through protonation and deprotonation events. This modifies the conjugation of the system, which in turn changes the wavelengths of light absorbed by the molecule.

  • Acidic Form (HPS⁻): In acidic solutions (pH < 6.8), the molecule exists predominantly in its sulfonated, mono-anionic form. This structure absorbs light in the blue-violet region, causing the solution to appear yellow.[5][8] The maximum absorbance (λmax) for this form is approximately 443 nm.[5]

  • Basic Form (PS²⁻): As the pH increases (pH > 8.2), the second proton from the phenol's hydroxyl group is lost.[5][6] This deprotonation extends the conjugated system of the molecule, shifting the absorbance to a longer wavelength (λmax ≈ 570 nm).[5] This absorption of green-yellow light results in the solution appearing a bright pink or fuchsia color.[5][7]

  • Zwitterionic Form (H₂PS): Under very acidic conditions (pH < 1.2), the ketone group becomes protonated, leading to a zwitterionic structure that appears orange-red.[5][6]

The equilibrium between the yellow acidic form and the red basic form is the basis for its use as a pH indicator in the physiological range.

Quantitative Data Summary

The pH-dependent characteristics of this compound are summarized below. The transition range is where the solution will appear as shades of orange, representing a mixture of the acidic and basic forms.[4]

PropertyAcidic ConditionsTransition RangeBasic Conditions
pH Range < 6.86.8 – 8.2> 8.2
Observed Color YellowOrangeRed / Bright Pink (Fuchsia)
Predominant Form HPS⁻HPS⁻ ⇌ PS²⁻PS²⁻
λmax (nm) ~443 nm[5]N/A~570 nm[5]
pKa pKa₁ ≈ 1.2[5][6]pKa₂ ≈ 8.0[5][6]-

Visualizing the pH-Dependent Structural Transition

The following diagram illustrates the chemical equilibrium and structural changes this compound undergoes at different pH levels.

G cluster_acidic Acidic (pH < 6.8) cluster_basic Basic (pH > 8.2) Yellow Yellow Form (HPS⁻) Red Red Form (PS²⁻) Yellow->Red + OH⁻ - H₂O

Caption: Equilibrium between the yellow (acidic) and red (basic) forms of this compound.

Experimental Protocols

Preparation of this compound Indicator Solution (0.1%)

This protocol details the preparation of a stock solution of this compound suitable for use as a pH indicator.

Materials:

  • This compound powder (0.1 g)

  • 0.1 M Sodium Hydroxide (NaOH) solution (2.82 mL)

  • Ethanol (95%, 20 mL)

  • Deionized or distilled water

  • 100 mL volumetric flask

  • Stir plate and stir bar

Procedure:

  • Weigh 0.1 g of this compound powder and place it into the 100 mL volumetric flask.

  • Add 20 mL of 95% ethanol to the flask.

  • Add 2.82 mL of 0.1 M NaOH solution. This is necessary to dissolve the this compound, which is poorly soluble in water but readily soluble in alkaline solutions.[9]

  • Place the flask on a stir plate and stir until the this compound is completely dissolved. The solution should be red.

  • Once dissolved, dilute the solution to the 100 mL mark with deionized water.

  • Stopper the flask and invert several times to ensure thorough mixing.

  • Store the solution in a well-sealed bottle at room temperature, protected from light.

Protocol for Visual and Spectrophotometric pH Determination

This protocol describes how to demonstrate the color change of this compound and quantify the change using a spectrophotometer.

Materials:

  • Prepared this compound indicator solution

  • Buffer solutions of known pH (e.g., pH 4, pH 7, pH 9)

  • Test tubes or cuvettes

  • Spectrophotometer

Procedure:

  • Solution Preparation: Label three test tubes: "Acidic," "Neutral," and "Basic."

  • Add 5 mL of the pH 4 buffer to the "Acidic" tube.

  • Add 5 mL of the pH 7 buffer to the "Neutral" tube.

  • Add 5 mL of the pH 9 buffer to the "Basic" tube.

  • Indicator Addition: Add 2-3 drops of the this compound indicator solution to each test tube.

  • Visual Observation: Gently swirl each tube and observe the color. The acidic solution will be yellow, the neutral solution will be orange-red, and the basic solution will be bright pink/fuchsia.[4][5]

  • Spectrophotometric Analysis (Optional): a. Calibrate the spectrophotometer using the appropriate buffer solution without the indicator as a blank. b. Measure the absorbance spectrum (e.g., from 400 nm to 700 nm) for each of the three colored solutions. c. Confirm the absorbance peaks: the acidic solution should show a peak around 443 nm, and the basic solution should show a peak around 570 nm.[5][10]

Experimental Workflow Diagram

The following diagram outlines the workflow for demonstrating the pH-dependent color change of this compound.

G cluster_spec Optional Spectrophotometry start Start prep_buffers Prepare pH Buffers (pH 4, 7, 9) start->prep_buffers add_indicator Add this compound Indicator to Buffers prep_buffers->add_indicator observe Visually Observe Color Change add_indicator->observe blank Blank Spectrophotometer with Buffers observe->blank Quantitative Analysis end_node End observe->end_node Qualitative Result measure Measure Absorbance Spectra blank->measure analyze Analyze λmax (443nm & 570nm) measure->analyze analyze->end_node Quantitative Result

Caption: Workflow for demonstrating and analyzing this compound's color transition.

Key Applications

  • Cell and Tissue Culture: this compound is commonly included in culture media to provide a rapid, non-invasive visual assessment of the culture's pH. A shift to yellow indicates acidification due to cellular metabolism or bacterial contamination, while a shift to purple/pink can indicate a problem with CO₂ levels.[4][5]

  • Water Quality Testing: It is used in test kits for swimming pools and aquariums to monitor pH levels, ensuring they remain within a safe range.[5]

  • Analytical Chemistry: Its distinct color transition makes it a suitable endpoint indicator for acid-base titrations involving weak acids and strong bases.[4]

  • Biochemical Assays: this compound can be used in assays to measure enzymatic activity that results in a pH change.[3]

References

A Technical Guide to the Solubility of Phenol Red in Water and Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Phenol Red (also known as phenolsulfonphthalein) in two common laboratory solvents: water and ethanol. Understanding the solubility of this vital pH indicator is fundamental for its effective application in diverse research areas, including cell culture, analytical chemistry, and pharmaceutical formulations. This document details quantitative solubility data, explores the key factors influencing solubility, and presents standardized experimental protocols.

Quantitative Solubility Data

The solubility of this compound is contingent on the solvent, temperature, and pH of the medium. The data presented below is collated from various technical sources. It is important to note the distinction between this compound (the weak acid form) and its more soluble sodium salt.

Table 1: Solubility of this compound (Acid Form)

SolventSolubility (g/L)Solubility (mg/mL)TemperatureReference(s)
Water0.770.7720 °C[1][2]
Water-3Not Specified[3]
Ethanol2.92.920 °C[1][2]
Ethanol-4Not Specified[3]

Note: Discrepancies in reported values may arise from variations in experimental conditions, such as temperature, pH, and the purity of the solute and solvent.

Table 2: Solubility of this compound Sodium Salt

SolventSolubility (mg/mL)Reference(s)
Water25

The sodium salt of this compound demonstrates significantly higher aqueous solubility, making it the preferred form for preparing stock solutions.[4]

Factors Influencing Solubility

2.1 Effect of pH

The pH of the aqueous medium is the most critical factor governing the solubility of this compound. As a weak acid with a pKa of approximately 8.00 at 20°C, its solubility dramatically increases in alkaline conditions.[1][5][2] This is due to the deprotonation of the phenolic hydroxyl group, which converts the molecule into its anionic, more polar, and therefore more water-soluble, form.[1]

In acidic to neutral water, this compound exists predominantly in its less soluble zwitterionic or neutral form.[1][2] Consequently, it is readily soluble in aqueous solutions of alkali hydroxides and carbonates, which facilitate the formation of the soluble salt.

2.2 Effect of Temperature

Solubility is also influenced by temperature. A systematic study demonstrated that the equilibrium solubility of this compound in both water and ethanol is positively correlated with temperature over a range of 278.15 K to 323.15 K (5 °C to 50 °C).[6] As the temperature increases, the solubility of this compound in these solvents also increases.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate solubility determination and solution preparation.

3.1 Protocol for Equilibrium Solubility Determination

A robust method for determining the precise solubility of a compound is the static equilibrium method, followed by quantitative analysis such as High-Performance Liquid Chromatography (HPLC).[6]

Methodology:

  • Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent (e.g., water, ethanol) in a sealed, temperature-controlled vessel, such as a jacketed glass reactor.

  • Equilibration: The resulting suspension is agitated (e.g., via magnetic stirring) at a constant, defined temperature for a sufficient duration to ensure that equilibrium between the solid and dissolved phases is reached.

  • Sampling: Once equilibrium is achieved, agitation is stopped, and the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

  • Separation: The withdrawn sample is immediately filtered through a fine-pore filter (e.g., 0.22 µm) to remove all undissolved solid particles.

  • Analysis: The concentration of this compound in the clear filtrate is accurately determined using a validated analytical technique, most commonly HPLC with UV-Vis detection.

  • Replication: The experiment is repeated at various temperatures to establish the temperature-solubility profile.[6]

G A Add excess this compound to solvent in a temperature-controlled vessel B Agitate at constant temperature to reach equilibrium A->B C Cease agitation and allow solid to settle B->C D Withdraw supernatant with a temperature- controlled syringe C->D E Immediately filter sample (e.g., 0.22 µm filter) D->E F Quantify concentration of filtrate using HPLC E->F G Repeat steps A-F at different temperatures F->G

Workflow for Equilibrium Solubility Determination.

3.2 Protocol for Preparation of an Aqueous Indicator Solution

Due to the low aqueous solubility of the acid form, preparing a concentrated stock solution requires the addition of a base to form the soluble sodium salt in situ.

Methodology:

  • Weighing: Accurately weigh 0.1 g of this compound powder.

  • Base Measurement: Measure 14.20 mL of 0.02 N sodium hydroxide (NaOH) solution.[7]

  • Dissolution: Combine the this compound powder with the NaOH solution in a beaker. Stir until the solid is completely dissolved, which should result in a red-colored solution.

  • Dilution: Quantitatively transfer the dissolved solution to a 250 mL volumetric flask. Dilute to the mark with deionized or distilled water.[7]

  • Mixing and Storage: Stopper the flask and invert several times to ensure homogeneity. Store the resulting indicator solution in a well-sealed bottle at room temperature, protected from light.

G cluster_0 A Weigh 0.1 g This compound C Combine and stir until fully dissolved A->C B Measure 14.20 mL of 0.02 N NaOH B->C D Transfer to 250 mL volumetric flask C->D E Dilute to final volume with deionized water D->E F Mix thoroughly and transfer to storage bottle E->F

Workflow for Preparing an Aqueous Indicator Solution.

Conclusion

The solubility of this compound in water and ethanol is a multi-faceted property, heavily dependent on environmental conditions. While its solubility in neutral water is limited (approx. 0.77 g/L), it is significantly enhanced in ethanol (approx. 2.9 g/L) and, most notably, in alkaline aqueous solutions.[1][5][2] For practical applications requiring aqueous solutions, leveraging the high solubility of its sodium salt or preparing solutions with a base is the standard and recommended approach. The provided protocols offer standardized methods for both quantifying solubility and preparing functional indicator solutions for research and development applications.

References

The Dual Role of Phenol Red: A Technical Guide to its History and Impact in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenol red, or phenolsulfonphthalein, is a compound that has been a silent yet influential participant in scientific research for over a century. Initially introduced as a diagnostic tool for kidney function, its application evolved, making it a ubiquitous component in cell culture media as a pH indicator. However, its seemingly inert role has been challenged by the discovery of its estrogenic properties and its interference with modern analytical techniques. This technical guide provides an in-depth exploration of the history of this compound's use in scientific research, detailing its applications, the discovery of its confounding effects, and the experimental protocols that have been central to these findings.

Early Applications: The Phenolsulfonphthalein (PSP) Test

In 1911, Leonard Rowntree and John Geraghty introduced the phenolsulfonphthalein (PSP) test, the first widely used clinical test for kidney function.[1][2] The test was based on the principle that this compound is almost entirely excreted by the kidneys.[3][4] By measuring the amount of intravenously injected this compound excreted in the urine over time, clinicians could estimate renal blood flow and overall kidney function.[4][5]

Experimental Protocol: The Phenolsulfonphthalein (PSP) Test

This protocol is a historical representation of the PSP test and is now considered obsolete in clinical practice.

Objective: To assess renal function by measuring the excretion rate of phenolsulfonphthalein.

Materials:

  • Sterile phenolsulfonphthalein solution for injection (typically 6 mg/mL)

  • Syringes and needles for intravenous or intramuscular injection

  • Urine collection containers labeled for specific time intervals (e.g., 15, 30, 60, and 120 minutes)

  • Colorimeter or spectrophotometer

  • Sodium hydroxide solution (to alkalinize urine for color development)

Procedure:

  • The patient is instructed to empty their bladder completely.[3][6]

  • A precise dose of phenolsulfonphthalein (e.g., 6 mg) is injected intravenously or intramuscularly.[4][6]

  • Urine samples are collected at specified intervals, typically 15, 30, 60, and 120 minutes after injection.[5][6] It is crucial to collect all urine produced during each interval.[3]

  • The volume of each urine sample is measured.

  • A small aliquot of each urine sample is taken, and sodium hydroxide is added to make the solution alkaline, which develops the characteristic pinkish-red color of this compound.

  • The intensity of the color, which is proportional to the concentration of this compound, is measured using a colorimeter.[6]

  • The amount of this compound excreted in each time interval is calculated and expressed as a percentage of the total injected dose.

Interpretation of Results:

  • Normally, about 25-35% of the injected dye is excreted within the first 15 minutes.[2][5]

  • Decreased excretion of PSP is indicative of renal disease.[2][5]

A Shift in Application: this compound as a pH Indicator in Cell Culture

With the advent of in vitro cell culture, maintaining a stable physiological pH became paramount for cell viability and growth. This compound found a new and lasting role as a convenient and cost-effective pH indicator in cell culture media.[7] Its distinct color transition provides a quick visual assessment of the culture's health, signaling changes in pH due to cellular metabolism or contamination.[7]

Data Presentation: Properties of this compound as a pH Indicator
PropertyValueReference
Chemical FormulaC₁₉H₁₄O₅S[6]
Molar Mass354.38 g/mol [6]
pKa~8.0[7]
pH Range for Color Transition6.8 to 8.2[7]
Color below pH 6.8Yellow[7]
Color in neutral pH range (7.0-7.4)Red[7]
Color above pH 8.2Pink/Fuchsia[7]
Data Presentation: Typical Concentrations of this compound in Cell Culture Media
Media TypeTypical this compound Concentration (mg/L)
Dulbecco's Modified Eagle's Medium (DMEM)15
Roswell Park Memorial Institute (RPMI) 16405
General Cell Culture11

The Unforeseen Complication: The Estrogenic Activity of this compound

For decades, this compound was considered a biologically inert component of cell culture media. However, in 1986, a seminal study by Berthois et al. revealed that this compound possesses weak estrogenic activity.[8] This discovery had profound implications for research on hormone-sensitive cells, particularly in the fields of endocrinology and cancer biology.

The structural similarity of this compound to some nonsteroidal estrogens allows it to bind to the estrogen receptor (ER), albeit with a much lower affinity than estradiol.[8] This binding can trigger downstream signaling pathways, leading to cellular responses such as proliferation and gene expression, which can confound the results of experiments studying estrogen-mediated effects.[8][9]

Data Presentation: Quantitative Analysis of this compound's Estrogenic Effects
ParameterValueCell Line/SystemReference
Relative Binding Affinity to Estrogen Receptor (compared to Estradiol)~0.001%Rat Uterine Cytosol[8]
Effective Concentration for Estrogenic Effects15-45 µMMCF-7 cells[8]
Stimulation of Cell Proliferation (at 15 µM)~2-fold increaseMCF-7 cells[9]
Stimulation of Progesterone Receptor SynthesisCan be significantMCF-7 cells[10]
Experimental Protocol: E-SCREEN Assay to Assess Estrogenic Activity

This protocol is adapted from the E-SCREEN (Estrogen-SCREEN) bioassay, a method used to evaluate the estrogenic or anti-estrogenic potential of chemicals, including this compound, using the estrogen-responsive human breast cancer cell line, MCF-7.[11][12]

Objective: To determine the estrogenic activity of a test compound by measuring its effect on the proliferation of MCF-7 cells.

Materials:

  • MCF-7 human breast cancer cells

  • This compound-free cell culture medium (e.g., DMEM)

  • Charcoal-dextran stripped fetal bovine serum (DCC-FBS) to remove endogenous steroids

  • 17β-Estradiol (E2) as a positive control

  • Test compound (e.g., this compound)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., Sulforhodamine B (SRB) or MTT)

  • Plate reader

Procedure:

  • Cell Culture: Culture MCF-7 cells in this compound-free DMEM supplemented with 10% DCC-FBS to eliminate background estrogenic effects.[13][14]

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a low density (e.g., 3,000 cells/well) and allow them to attach for 24 hours.[13]

  • Hormone Deprivation: Replace the seeding medium with this compound-free DMEM containing 5% DCC-FBS and incubate for 48-72 hours to synchronize the cells in a quiescent state.[13][15]

  • Treatment: Prepare serial dilutions of the test compound and the positive control (E2) in the hormone-free medium. Add the treatments to the cells and incubate for 6 days.[11]

  • Cell Proliferation Assessment: At the end of the incubation period, quantify cell proliferation using a suitable cell viability assay (e.g., SRB or MTT).[13][14]

  • Data Analysis: Calculate the proliferative effect (PE) of the test compound relative to the vehicle control and the positive control.

Signaling Pathway: Estrogen Receptor Activation by this compound

This compound, acting as a xenoestrogen, can activate both genomic and non-genomic estrogen receptor signaling pathways. The following diagram illustrates the classical genomic pathway.

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phenol_Red This compound ER_HSP90 ER-HSP90 Complex Phenol_Red->ER_HSP90 Binding ER Estrogen Receptor (ER) ER_dimer ER Dimer ER->ER_dimer Dimerization HSP90 HSP90 ER_HSP90->ER Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding Gene_Transcription Gene Transcription ERE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Cellular_Response Cellular Response (e.g., Proliferation) mRNA->Cellular_Response

Estrogen receptor activation by this compound.

Interference in Modern Analytical Techniques

The inherent properties of this compound that make it a useful pH indicator can also lead to interference in various modern analytical assays, particularly those that are fluorescence-based.

Interference in Fluorescence-Based Assays

This compound exhibits intrinsic fluorescence and can also absorb light at wavelengths used to excite common fluorophores, leading to increased background fluorescence and quenching of the fluorescent signal.[7][16] This interference can significantly reduce the signal-to-noise ratio and compromise the accuracy of quantitative measurements in techniques like fluorescence microscopy and flow cytometry.[7][17]

Experimental Workflow: Mitigating this compound Interference in Fluorescence Microscopy

The following diagram illustrates a typical workflow for a fluorescence microscopy experiment, highlighting the critical step of using this compound-free medium to avoid interference.

FluorescenceWorkflow cluster_with_phenol_red With this compound cluster_without_phenol_red Without this compound A1 Culture cells in This compound-containing medium B1 Stain with fluorescent dye A1->B1 C1 Image acquisition B1->C1 D1 High background Reduced signal-to-noise C1->D1 end_experiment Data Analysis D1->end_experiment A2 Culture cells in This compound-free medium B2 Stain with fluorescent dye A2->B2 C2 Image acquisition B2->C2 D2 Low background Improved signal-to-noise C2->D2 D2->end_experiment start Start Experiment start->A1 start->A2

Workflow for fluorescence microscopy.
Data Presentation: Quantitative Impact of this compound on Fluorescence Assays

Assay TypeEffect of this compoundQuantitative ImpactReference
Fluorescence MicroscopyIncreased background fluorescence, signal quenchingCan significantly decrease the signal-to-noise ratio[16][18]
Flow CytometryIncreased background fluorescenceCan interfere with the detection of weakly fluorescent signals[17][19]

Conclusion

The history of this compound in scientific research is a compelling narrative of a tool that has served multiple purposes, from a diagnostic marker to an indispensable aid in cell culture. While its utility as a pH indicator is undeniable, the discovery of its estrogenic activity and its interference with sensitive analytical techniques has necessitated a more critical approach to its use. For researchers, especially those working in endocrinology, cancer biology, and drug development, a thorough understanding of this compound's properties and potential confounding effects is crucial for the design of robust experiments and the generation of reliable and reproducible data. The use of this compound-free media in sensitive assays is now a standard practice, underscoring the importance of continually re-evaluating even the most common laboratory reagents in the light of new scientific understanding.

References

The Phenolsulfonphthalein (PSP) Test: An In-depth Technical Guide to Its Role in Early Kidney Function Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phenolsulfonphthalein (PSP) or phenol red test was a cornerstone of renal function assessment for much of the 20th century. Introduced in 1911 by Leonard Rowntree and John Geraghty, it was one of the first effective clinical tools to quantify kidney function.[1] While largely replaced by modern methods such as estimated glomerular filtration rate (eGFR) and creatinine clearance, a comprehensive understanding of the PSP test's principles, methodology, and the physiological pathways it interrogates remains highly relevant for researchers in nephrology, pharmacology, and drug development. This technical guide provides a detailed exploration of the PSP test, its historical significance, the experimental protocols, the underlying renal transport mechanisms, and its utility in toxicological and pharmacological research.

Principle of the Phenolsulfonphthalein Test

The PSP test is predicated on the capacity of the renal tubules to actively secrete the this compound dye. Following intravenous or intramuscular administration, PSP is rapidly bound to plasma proteins, with only a small fraction being freely filtered by the glomerulus. The vast majority of the dye is actively taken up from the peritubular capillaries by the proximal tubule cells and secreted into the tubular lumen for excretion in the urine.[2] Therefore, the rate of PSP excretion serves as a measure of renal plasma flow and tubular secretory function. A diminished excretion rate is indicative of impaired renal function.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the Phenolsulfonphthalein test, providing a clear basis for the interpretation of results.

Table 1: Normal Urinary Excretion of this compound in Adults

Time After InjectionCumulative Percentage of Injected Dose Excreted
15 minutes25% - 35%
30 minutes40% - 50%
1 hour55% - 65%
2 hours70% - 80%

Source: Data compiled from multiple historical and clinical sources.[3][4]

Table 2: Interpretation of this compound Excretion at 15 Minutes

Percentage Excreted at 15 minInterpretation
> 25%Normal renal function
15% - 25%Mild renal impairment
< 15%Significant renal impairment

Note: The 15-minute collection is considered the most sensitive indicator of renal function as it reflects the peak excretory capacity.[3]

Table 3: this compound Renal Clearance and Plasma Values

ParameterNormal Value
Renal ClearanceApproximately 400 mL/min
Plasma Half-life20 - 30 minutes
Plasma Protein Binding~80%

Source: Compiled from various physiological and pharmacological studies.

Detailed Experimental Protocols

I. Phenolsulfonphthalein (PSP) Excretion Test

A. Patient Preparation:

  • The patient should be well-hydrated to ensure adequate urine flow. Instruct the patient to drink two to three glasses of water prior to the test.

  • The patient should completely empty their bladder immediately before the administration of the PSP dye. The time of urination should be recorded.

B. Materials:

  • Sterile phenolsulfonphthalein (this compound) solution for injection (typically 6 mg/mL).

  • Syringe and needle for intravenous or intramuscular injection.

  • Sterile urine collection containers, labeled for specific time intervals (e.g., 15 min, 30 min, 1 hour, 2 hours).

  • Sodium hydroxide (NaOH) solution (e.g., 10% w/v) for alkalinization of urine.

  • Spectrophotometer or colorimeter.

  • Volumetric flasks and pipettes for preparation of standard solutions.

  • Distilled or deionized water.

C. Procedure:

  • Administer exactly 1 mL (6 mg) of the sterile PSP solution intravenously. The time of injection should be precisely recorded.

  • Collect urine samples at specified intervals after the injection. The most common collection schedule is at 15, 30, 60, and 120 minutes. It is critical to ensure complete emptying of the bladder at each collection time.

  • Record the total volume of urine collected for each time period.

D. Sample Analysis (Colorimetric Measurement):

  • For each urine sample, transfer a known aliquot to a volumetric flask.

  • Add a sufficient amount of 10% NaOH solution to make the urine alkaline (pH > 8.2). This will develop the characteristic pinkish-red color of the PSP dye.[5]

  • Dilute the alkalinized urine sample with distilled water to a final volume that brings the color intensity within the readable range of the spectrophotometer.

  • Prepare a series of standard solutions of this compound with known concentrations.

  • Alkalinize and dilute the standard solutions in the same manner as the urine samples.

  • Measure the absorbance of the diluted urine samples and the standard solutions using a spectrophotometer at a wavelength of 560 nm.

  • Construct a standard curve by plotting the absorbance of the standard solutions against their known concentrations.

  • Determine the concentration of PSP in each urine sample by interpolating its absorbance on the standard curve.

E. Calculation of Results:

  • Calculate the total amount of PSP excreted in each time interval by multiplying the concentration by the total volume of the collected urine.

  • Express the amount of PSP excreted as a percentage of the total injected dose (6 mg).

  • Calculate the cumulative percentage of PSP excreted at each time point.

II. Preparation of this compound Standard Solution

A. Stock Solution (e.g., 100 mg/L):

  • Accurately weigh 10 mg of pure this compound powder.

  • Dissolve the powder in a small volume of 0.01 M NaOH solution.

  • Quantitatively transfer the solution to a 100 mL volumetric flask.

  • Dilute to the mark with distilled water and mix thoroughly.

B. Working Standards:

  • Prepare a series of working standards by diluting the stock solution with distilled water to achieve concentrations that cover the expected range of the urine samples (e.g., 1, 2, 5, 10, and 15 mg/L).

Signaling Pathways and Renal Transport Mechanism

The renal excretion of this compound is a complex process involving a series of transport proteins located on the basolateral and apical membranes of the proximal tubule epithelial cells.

Basolateral Uptake

The initial and rate-limiting step in PSP secretion is its transport from the peritubular blood into the proximal tubule cells. This is primarily mediated by the Organic Anion Transporters 1 (OAT1/SLC22A6) and 3 (OAT3/SLC22A8) . These transporters function as organic anion/dicarboxylate exchangers. They facilitate the influx of organic anions like PSP in exchange for an intracellular dicarboxylate, such as alpha-ketoglutarate. This process is considered tertiary active transport, as the dicarboxylate gradient is maintained by a sodium-dicarboxylate cotransporter, which in turn relies on the sodium gradient established by the Na+/K+-ATPase pump.

Apical Efflux

Once inside the proximal tubule cell, PSP is transported across the apical membrane into the tubular lumen. This efflux is mediated by members of the ATP-binding cassette (ABC) transporter superfamily, specifically the Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2) and 4 (MRP4/ABCC4) . These are primary active transporters that utilize the energy from ATP hydrolysis to export a wide range of substrates, including organic anions like this compound.

Renal_Phenol_Red_Transport cluster_blood Peritubular Capillary cluster_lumen Tubular Lumen blood Blood Flow (this compound) OAT1_OAT3 OAT1_OAT3 blood->OAT1_OAT3:f0 This compound lumen Urine (this compound) OAT1_OAT3:f2->blood α-KG MRP2_MRP4 MRP2_MRP4 OAT1_OAT3:f1->MRP2_MRP4:f0 This compound MRP2_MRP4:f1->lumen This compound

Diagram 1: Transepithelial transport of this compound in the renal proximal tubule.

Experimental Workflow for the PSP Test

The following diagram outlines the logical flow of the phenolsulfonphthalein test from administration to result calculation.

PSP_Test_Workflow cluster_patient_phase Patient Interaction cluster_sample_collection Sample Collection cluster_lab_analysis Laboratory Analysis cluster_data_interpretation Data Interpretation A Patient Hydration B Empty Bladder A->B C Administer 6 mg PSP IV B->C D1 Collect Urine at 15 min C->D1 D2 Collect Urine at 30 min D1->D2 E Measure Urine Volume D1->E D3 Collect Urine at 60 min D2->D3 D2->E D4 Collect Urine at 120 min D3->D4 D3->E D4->E F Alkalinize Urine Sample with NaOH E->F H Measure Absorbance at 560 nm F->H G Prepare Standard Curve G->H I Determine PSP Concentration H->I J Calculate % PSP Excreted I->J K Assess Renal Function J->K

Diagram 2: Logical workflow of the Phenolsulfonphthalein (PSP) kidney function test.

Conclusion

The phenolsulfonphthalein test, while historically significant, has been largely superseded in routine clinical practice. However, its principles and the physiological pathways it assesses remain of great interest to researchers and professionals in drug development. The test provides a valuable model for studying renal tubular secretion and the function of organic anion transporters. A thorough understanding of the PSP test's methodology and the molecular mechanisms of this compound transport can inform the design of novel therapeutics, the assessment of drug-induced nephrotoxicity, and the exploration of new biomarkers for kidney disease. This guide provides the foundational knowledge and detailed protocols necessary for the effective application of this classic renal function test in a modern research context.

References

Phenolsulfonphthalein (Phenol Red): A Technical Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenolsulfonphthalein, commonly known as phenol red, is a triphenylmethane dye widely utilized in laboratory settings as a pH indicator and, historically, as a diagnostic agent for assessing renal function.[1][2][3] Its distinct color transition across a specific pH range makes it an invaluable tool in cell culture, titrations, and various biochemical assays. This technical guide provides an in-depth overview of the core chemical properties of phenolsulfonphthalein, detailed experimental protocols for its use, and visual representations of its functional mechanisms.

Core Chemical and Physical Properties

Phenolsulfonphthalein is a weak acid that exhibits a gradual color change from yellow to red over a pH range of 6.8 to 8.2.[4] Above a pH of 8.2, it turns a bright pink or fuchsia color.[3][5] This chromic shift is due to the pH-dependent structural rearrangement of the molecule.

Quantitative Data Summary

The key quantitative properties of phenolsulfonphthalein are summarized in the tables below for easy reference and comparison.

Identifier Value Reference
IUPAC Name4,4'-(3H-2,1-Benzoxathiole-3-ylidene)bisphenol S,S-dioxide[6]
SynonymsThis compound, PSP, Phenolsulfonephthalein[1][7]
CAS Number143-74-8[5][7]
Molecular FormulaC₁₉H₁₄O₅S[2][5][7]
Molecular Weight354.38 g/mol [2][5][7]
Property Value Conditions Reference
AppearanceBright to dark red crystalline powderStandard state[5][6][8]
Melting Point>300 °C[5][7]
pKa~7.9 - 8.020-25 °C[3][5][7]
pH Indicator Range6.8 (Yellow) - 8.4 (Red)[6][7]
Water Solubility0.77 g/L[3][5][9]
Ethanol Solubility2.9 g/L[3][5][9]
Other SolubilitiesSoluble in alkali hydroxides and carbonates; Slightly soluble in acetone; Insoluble in chloroform and ether.[6]
Spectral Property Wavelength (λmax) pH / Solvent Reference
Absorption Maximum 1423 nm - 435 nmAcidic (pH 3.0) / Methanol[10][11]
Absorption Maximum 2557 nm - 560 nmBasic (pH 8.8)[7][10]
Absorption Maximum 3558 nm0.1 N NaOH (aq)[12]
Absorption Maximum 4443 nmpH < 6.8[13]
Absorption Maximum 5570 nmpH > 8.2[13]

pH-Dependent Structural Transition

The color change of phenolsulfonphthalein is a direct result of its structural transformation in response to changes in hydrogen ion concentration. In acidic solutions, the molecule exists predominantly in a non-ionized, lactone form, which is yellow. As the pH increases, deprotonation occurs, leading to a quinoid structure that is red.

G Acidic Acidic Form (Yellow) pH < 6.8 Basic Basic Form (Red) pH > 8.2 Acidic->Basic + OH⁻ - H₂O Basic->Acidic + H⁺

Caption: pH-induced structural transition of Phenolsulfonphthalein.

Experimental Protocols

Preparation of a 0.1% this compound Indicator Solution

This protocol details the preparation of a standard 0.1% this compound solution for use as a pH indicator in titrations and other laboratory applications.[14][15]

Materials:

  • This compound (phenolsulfonphthalein) powder

  • 0.1 M Sodium hydroxide (NaOH) solution

  • Ethanol (95% or 96%)

  • Distilled or deionized water

  • 100 mL volumetric flask

  • Pipette

  • Balance

Procedure:

  • Weigh out 0.1 g (100 mg) of this compound powder using an analytical balance.

  • Carefully transfer the powder to the 100 mL volumetric flask.

  • Add 2.82 mL of 0.1 M NaOH solution to the flask to dissolve the this compound.[14][15]

  • Add 20 mL of ethanol (96%) to the flask and swirl gently to ensure complete dissolution.[15]

  • Once the this compound is fully dissolved, dilute the solution to the 100 mL mark with distilled water.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Store the prepared indicator solution in a well-sealed bottle, protected from light.

The Phenolsulfonphthalein (PSP) Test for Renal Function (Historical Protocol)

The PSP test was a clinical procedure used to estimate renal blood flow.[13][16] While now largely obsolete, the methodology provides insight into the historical applications of phenolsulfonphthalein.[9] The test is based on the principle that PSP is almost entirely excreted by the kidneys.[13]

Materials:

  • Sterile phenolsulfonphthalein solution for injection (typically 6 mg/mL)

  • Syringes and needles for intravenous or intramuscular injection

  • Urine collection containers

  • Colorimeter or spectrophotometer

Procedure:

  • The patient is instructed to empty their bladder completely.[9][17]

  • A specific dose of phenolsulfonphthalein (e.g., 6 mg) is injected intravenously or intramuscularly.[1][9]

  • Urine samples are collected at specific time intervals, typically 15, 30, 60, and 120 minutes after the injection.[9][16]

  • The volume of each urine sample is measured.

  • The urine is made alkaline with NaOH to bring out the red color of the PSP.

  • The concentration of PSP in each urine sample is determined using a colorimeter by comparing it to a standard solution.

  • The percentage of the injected dose excreted at each time point is calculated to assess kidney function. Normally, about 25-35% of the dye is recovered in the first 15 minutes.[9][16]

G start Patient Empties Bladder injection Inject 6 mg PSP (Intravenous) start->injection collect15 Collect Urine (15 min) injection->collect15 collect30 Collect Urine (30 min) collect15->collect30 measure Measure PSP Concentration (Colorimetry) collect15->measure collect60 Collect Urine (60 min) collect30->collect60 collect30->measure collect120 Collect Urine (120 min) collect60->collect120 collect60->measure collect120->measure analyze Calculate Excretion Rate & Assess Renal Function measure->analyze

Caption: Experimental workflow of the historical PSP renal function test.

Applications in Cell Culture

This compound is commonly included in cell culture media as a pH indicator to monitor the health of the culture.[2][18][19] Most living tissues thrive at a near-neutral pH (around 7.4).[13] As cells metabolize, they produce acidic byproducts (like lactic acid), which lower the pH of the medium. This pH drop is visualized by a color change of the this compound from red to yellow, indicating the need for a media change.

It is important to note that this compound has been shown to have weak estrogen-mimicking effects, which can be a concern in studies involving estrogen-sensitive cells, such as certain breast cancer cell lines.[13] For such experiments, the use of this compound-free media is recommended.

Safety and Handling

Phenolsulfonphthalein is generally considered to have low toxicity. However, as with any chemical, appropriate laboratory safety precautions should be taken. It may cause irritation upon inhalation, ingestion, or skin contact.[6] Always consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

Basic principles of using Phenol Red in cell culture media.

Author: BenchChem Technical Support Team. Date: December 2025

Phenol Red, a water-soluble dye, is a long-standing and widely utilized pH indicator in cell culture media. Its vivid color transition provides a simple, real-time visual assessment of the pH of the culture environment, which is crucial for maintaining optimal conditions for cell growth and proliferation. This technical guide provides an in-depth overview of the core principles of using this compound, including its mechanism of action, potential effects on cultured cells, and protocols for its use and for assays where it may be an interfering substance.

Core Principles of this compound as a pH Indicator

This compound, also known as phenolsulfonphthalein, functions as a weak acid. Its structure changes in response to alterations in the hydrogen ion concentration of the surrounding medium, resulting in a shift in its light absorption properties and, consequently, a visible color change.[1] This allows for a rapid, non-invasive method to monitor the health and metabolic activity of cell cultures.

Mechanism of pH Indication

As cells metabolize nutrients, they produce acidic byproducts such as lactic acid and carbon dioxide, which lower the pH of the culture medium.[1] This acidification leads to a protonation of the this compound molecule, causing a conformational change that shifts its absorption spectrum. The medium transitions from red to orange and finally to yellow, indicating a drop in pH. Conversely, an increase in pH, which can occur due to factors like the loss of CO2 from the medium, will cause the medium to become a brighter pink or purple.[1]

Quantitative Data: pH Range, Color, and Absorbance

The color of this compound in cell culture media provides a reliable indication of the pH within a specific range. The table below summarizes the relationship between pH, the observed color, and the corresponding maximum absorbance wavelength (λmax).

pHObserved ColorMaximum Absorbance (λmax)Interpretation
≤ 6.5Lemon Yellow~435 nm[2][3]Acidic conditions, potentially due to high metabolic activity or contamination.
6.8Yellow~443 nm[4]Acidic conditions, indicating a need for a media change.
7.0Orange-Slightly acidic, approaching the lower limit of the optimal range.
7.4Red~560 nm[2][5]Optimal physiological pH for most mammalian cell cultures.[6]
7.6Pink-Slightly alkaline.
7.8Violet-Alkaline conditions.
≥ 8.2Bright Pink>570 nm[4]Alkaline conditions, potentially due to CO2 loss or contamination.[1]
Typical Concentrations in Cell Culture Media

This compound is typically included in commercially available cell culture media at concentrations ranging from 5 to 15 mg/L.[6][7] A common concentration is 15 mg/L.[4] Another source indicates a typical concentration of 11 mg/L and a final concentration of 33 µM when supplemented into a complete growth medium.[8][9]

Potential Effects of this compound on Cultured Cells

While this compound is generally considered safe for most cell lines, it is not entirely inert and can have several effects on cultured cells that researchers must consider.

Estrogenic Activity

This compound exhibits weak estrogenic activity.[1][10] It can bind to estrogen receptors, particularly in hormone-sensitive cell lines like MCF-7 breast cancer cells, and stimulate cell proliferation and gene expression.[10][11] This can interfere with studies involving hormone signaling or the screening of estrogenic or anti-estrogenic compounds.[1][5] Therefore, for such studies, the use of this compound-free media is strongly recommended.

// Nodes Phenol_Red [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; ER [label="Estrogen Receptor (ER)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERE [label="Estrogen Response\nElement (ERE)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=oval, style=dashed, color="#5F6368"]; Transcription [label="Gene Transcription", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Phenol_Red -> ER [label="Binds to"]; ER -> Nucleus [label="Translocates to"]; Nucleus -> ERE [style=invis]; ER -> ERE [label="Binds to"]; ERE -> Transcription; Transcription -> Proliferation; } .dot Caption: Simplified pathway of this compound's estrogenic activity.

Interference with Assays

The inherent color and fluorescence of this compound can interfere with various cell-based assays that rely on optical measurements.

  • Colorimetric Assays: In assays like the MTT assay, which measures cell viability via a color change, the absorbance of this compound can overlap with that of the formazan product, leading to inaccurate results.[6]

  • Fluorescence-Based Assays: this compound is fluorescent and can increase background fluorescence, reducing the signal-to-noise ratio in fluorescence microscopy and plate reader-based assays.[1]

  • Spectrophotometric Assays: The absorbance of this compound can interfere with spectrophotometric measurements, potentially compromising experimental accuracy.[11]

Redox Activity and Cytotoxicity

Recent studies have indicated that this compound can participate in redox reactions, particularly in the presence of certain enzymes like myeloperoxidase, which can lead to the production of reactive oxygen species (ROS).[12] This can induce oxidative stress in cells. While generally considered non-toxic, some studies suggest that this compound may have cytotoxic effects on certain cell types, and its presence can influence cell proliferation rates and protein expression patterns.[1][13][14]

Experimental Protocols

Preparation of Cell Culture Medium with this compound

This protocol describes the general steps for preparing a cell culture medium supplemented with this compound.

  • Obtain Materials:

    • Powdered basal medium (e.g., DMEM, RPMI-1640)

    • Cell culture grade water

    • Sodium bicarbonate

    • This compound sodium salt solution (e.g., 33 mM stock)

    • Other supplements as required (e.g., L-glutamine, antibiotics, serum)

    • Sterile filtration unit (0.22 µm filter)

    • Sterile storage bottles

  • Procedure:

    • In a sterile environment (e.g., a laminar flow hood), dissolve the powdered basal medium in cell culture grade water, using about 90% of the final volume.

    • Add sodium bicarbonate as specified by the medium formulation.

    • Add the this compound solution to achieve the desired final concentration (e.g., a 1:1000 dilution of a 33 mM stock to get a final concentration of 33 µM).[9]

    • Add other supplements as required.

    • Adjust the pH to the desired level (typically 7.2-7.4) using sterile 1N HCl or 1N NaOH. The color of the medium will serve as a visual guide.

    • Bring the medium to the final volume with cell culture grade water.

    • Sterilize the medium by passing it through a 0.22 µm filter.

    • Store the sterile medium at 2-8°C, protected from light.

Experimental Workflow: Assessing Compound Cytotoxicity

This workflow outlines the key steps in a typical cytotoxicity assay where the presence of this compound needs to be considered.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed cells in a\n96-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treat_Cells [label="Treat cells with\ntest compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate for a\ndefined period", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Assay_Choice [label="Assay Choice", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; MTT_Assay [label="MTT Assay", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Other_Assay [label="Other Viability Assay\n(e.g., LDH, Trypan Blue)", fillcolor="#F1F3F4", fontcolor="#202124"]; Remove_Medium [label="Remove this compound-\ncontaining medium", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Reagent [label="Add assay reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Measure [label="Measure absorbance/\nfluorescence", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Analyze data and\ndetermine IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Seed_Cells; Seed_Cells -> Treat_Cells; Treat_Cells -> Incubate; Incubate -> Assay_Choice; Assay_Choice -> MTT_Assay [label="Colorimetric"]; Assay_Choice -> Other_Assay [label="Non-interfering"]; MTT_Assay -> Remove_Medium; Remove_Medium -> Add_Reagent; Other_Assay -> Add_Reagent; Add_Reagent -> Measure; Measure -> Analyze; Analyze -> End; } .dot Caption: Workflow for a cytotoxicity assay considering this compound.

Protocol for MTT Assay in the Presence of this compound

The MTT assay is a colorimetric assay for assessing cell metabolic activity. The presence of this compound can interfere with the absorbance reading of the formazan product. Here is a protocol that accounts for this interference.

  • Materials:

    • Cells cultured in medium containing this compound

    • Test compound

    • MTT reagent (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or isopropanol with HCl)

    • Phosphate-buffered saline (PBS)

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and appropriate controls (vehicle control, positive control).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • After incubation, carefully aspirate the medium containing this compound from each well.

    • Wash the cells gently with PBS to remove any residual this compound.

    • Add 100 µL of fresh, this compound-free medium to each well.

    • Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

Conclusion

This compound remains a valuable tool for the visual monitoring of pH in cell culture. Its ease of use and immediate feedback on the culture's health make it a staple in many research laboratories. However, researchers, scientists, and drug development professionals must be aware of its potential to influence experimental outcomes, particularly in studies involving hormone signaling and in assays that rely on optical measurements. The use of this compound-free media is a prudent choice in such sensitive applications to ensure the accuracy and reliability of the data. By understanding the fundamental principles and potential interferences of this compound, researchers can make informed decisions to optimize their cell culture experiments and obtain robust and reproducible results.

References

Methodological & Application

Application Notes and Protocols: The Use of Phenol Red in Tissue Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenol red, a sulfonphthalein dye, is a commonly used pH indicator in tissue culture media. Its primary function is to provide a rapid visual assessment of the pH of the medium, which is crucial for maintaining optimal cell growth conditions. As cells metabolize nutrients, they produce acidic byproducts that lower the pH of the medium. This compound allows for the convenient monitoring of these pH changes, indicating the need for a media change or potential microbial contamination.[1][2]

The color of this compound in media varies with the pH:

  • Yellow: Acidic (pH ≤ 6.8)

  • Red: Neutral (pH ~7.4)

  • Pink/Purple: Basic (pH ≥ 8.2)[1][3]

While beneficial for routine cell culture maintenance, the presence of this compound can have unintended consequences in certain experimental contexts. Notably, it exhibits weak estrogenic activity, which can interfere with studies involving hormone-sensitive cells.[1][2] It can also interfere with certain colorimetric and fluorescent assays.[2] Therefore, a thorough understanding of its properties and standard concentrations is essential for robust and reproducible experimental design.

Standard Concentrations of this compound in Common Culture Media

The concentration of this compound can vary between different media formulations. Below is a summary of typical concentrations found in several widely used cell culture media.

Media TypeStandard this compound Concentration (mg/L)Molar Concentration (µM)
DMEM (High Glucose)15~42.3
RPMI-16405~14.1
McCoy's 5A10~28.2
Ham's F-1012.4~35.0
Ham's F-128.1 - 10~22.8 - 28.2
MEMTypically 10~28.2
IMDMOften used without, but can be present-
General Range 5 - 15 ~14.1 - 42.3

Note: Molar concentrations are approximate, calculated based on the molecular weight of the sodium salt of this compound (C19H13NaO5S, MW: 376.36 g/mol ). Concentrations can vary slightly between manufacturers.

Estrogenic Effects of this compound

This compound is a known weak estrogen mimic, which can be a significant confounding factor in studies involving estrogen-responsive cells, such as MCF-7 breast cancer cells.[1] This estrogenic activity can lead to increased cell proliferation and modulation of estrogen-responsive gene expression, potentially masking the effects of experimental treatments.[3]

Signaling Pathway of this compound's Estrogenic Action

This compound exerts its estrogenic effects by interacting with the estrogen receptor (ER), although it binds to a site distinct from the natural ligand, estradiol. This interaction leads to the activation of the ER, its translocation to the nucleus, and the subsequent transcription of estrogen-responsive genes.

Estrogenic_Signaling_of_Phenol_Red cluster_nucleus Nucleus PR This compound ER Estrogen Receptor (ER) (Cytoplasmic) PR->ER Binds to a distinct site ER_active Activated ER ER->ER_active Activation Nucleus Nucleus ER_active->Nucleus Translocation ERE Estrogen Response Element (ERE) ER_active->ERE Binds to ERE Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation & Induction of Estrogen- Responsive Genes Transcription->Proliferation

Estrogenic signaling pathway of this compound.

Experimental Protocols

Preparation of this compound-Containing and this compound-Free Media

This protocol describes the preparation of a standard tissue culture medium with and without the addition of this compound.

Materials:

  • Powdered basal medium (e.g., DMEM)

  • Cell culture grade water

  • Sodium bicarbonate (NaHCO₃)

  • HEPES (optional)

  • L-glutamine or stable dipeptide substitute

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound sodium salt powder or a concentrated stock solution

  • Sterile filtration unit (0.22 µm filter)

  • Sterile storage bottles

Protocol:

  • Reconstitution of Powdered Medium:

    • In a sterile container, dissolve the powdered basal medium in cell culture grade water to approximately 90% of the final volume. Stir gently until the powder is completely dissolved. Avoid vigorous stirring to minimize foaming.

  • Addition of Buffers and Supplements:

    • Add sodium bicarbonate and/or HEPES as required by the specific medium formulation.

    • Add L-glutamine or a stable substitute.

  • Preparation of this compound Stock Solution (Optional but Recommended):

    • Prepare a 100x stock solution of this compound (e.g., 1.1 g/L for a final concentration of 11 mg/L) in cell culture grade water.

    • Sterile filter the stock solution and store it at 4°C, protected from light.

  • Preparation of this compound-Containing Medium:

    • Add the appropriate volume of the this compound stock solution to the reconstituted medium. For example, add 10 mL of a 100x stock to 990 mL of medium for a final volume of 1 L.

    • Alternatively, for a single preparation, add the powdered this compound sodium salt directly to the medium before adjusting the final volume.

  • Preparation of this compound-Free Medium:

    • Proceed with the reconstituted medium without the addition of this compound.

  • pH Adjustment:

    • Adjust the pH of the medium to the desired level (typically 7.2-7.4) using sterile 1N HCl or 1N NaOH.

  • Final Volume and Sterilization:

    • Add cell culture grade water to reach the final volume.

    • Sterilize the complete medium by passing it through a 0.22 µm sterile filter.

  • Final Supplementation and Storage:

    • Aseptically add FBS and antibiotics (e.g., Penicillin-Streptomycin) to the desired final concentrations.

    • Store the prepared medium at 4°C, protected from light.

Media_Preparation_Workflow Start Start Reconstitute Reconstitute Powdered Medium Start->Reconstitute Add_Supplements Add Buffers & Supplements (NaHCO3, HEPES, L-Gln) Reconstitute->Add_Supplements Decision Add this compound? Add_Supplements->Decision Add_PR Add this compound Decision->Add_PR Yes No_PR Proceed without This compound Decision->No_PR No Adjust_pH Adjust pH to 7.2-7.4 Add_PR->Adjust_pH No_PR->Adjust_pH Final_Volume Adjust to Final Volume Adjust_pH->Final_Volume Sterilize Sterile Filter (0.22 µm) Final_Volume->Sterilize Add_Serum_Ab Add Serum & Antibiotics Sterilize->Add_Serum_Ab Store Store at 4°C Add_Serum_Ab->Store End End Store->End

Workflow for preparing cell culture media.
Cell Proliferation Assay (Growth Curve)

This protocol outlines a method to assess the effect of this compound on the proliferation rate of a given cell line.

Materials:

  • Cell line of interest

  • Complete culture medium with and without this compound

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell counting device (e.g., hemocytometer or automated cell counter)

  • Multi-well culture plates (e.g., 24-well plates)

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Cell Seeding:

    • Culture the cells to be tested in their standard growth medium.

    • Harvest the cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into 24-well plates at a low density (e.g., 1 x 10⁴ cells/well) in their standard growth medium and allow them to attach overnight.

  • Experimental Setup:

    • After overnight incubation, aspirate the seeding medium.

    • Wash the cells once with PBS.

    • Add 1 mL of the experimental media to the wells:

      • Group 1: Complete medium containing this compound.

      • Group 2: Complete medium without this compound.

    • Set up triplicate wells for each group and for each time point.

  • Cell Counting:

    • At designated time points (e.g., 0, 24, 48, 72, and 96 hours), harvest the cells from three wells for each group.

    • To harvest, aspirate the medium, wash with PBS, and add trypsin-EDTA to detach the cells.

    • Neutralize the trypsin with complete medium and collect the cell suspension.

    • Perform a cell count for each sample.

  • Data Analysis:

    • Calculate the average cell number for each group at each time point.

    • Plot the average cell number versus time to generate growth curves for cells cultured in media with and without this compound.

    • Compare the growth rates between the two groups to determine the effect of this compound on cell proliferation.

Proliferation_Assay_Workflow Start Start Seed_Cells Seed Cells in Multi-well Plates Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Media Add Experimental Media (With and Without this compound) Incubate_Overnight->Add_Media Incubate_Timecourse Incubate for Timecourse (e.g., 0, 24, 48, 72, 96h) Add_Media->Incubate_Timecourse Harvest_Cells Harvest Cells at Each Time Point Incubate_Timecourse->Harvest_Cells Count_Cells Count Cells Harvest_Cells->Count_Cells Plot_Growth_Curve Plot Growth Curves and Compare Proliferation Rates Count_Cells->Plot_Growth_Curve End End Plot_Growth_Curve->End

Workflow for a cell proliferation assay.
E-SCREEN Assay for Estrogenic Activity

The E-SCREEN (Estrogen-SCREEN) assay is a cell proliferation-based method to assess the estrogenic activity of a compound, in this case, this compound. It utilizes the estrogen receptor-positive human breast cancer cell line, MCF-7.[4]

Materials:

  • MCF-7 cells

  • DMEM without this compound

  • Charcoal-dextran treated Fetal Bovine Serum (CD-FBS) to remove endogenous steroids

  • 17β-estradiol (positive control)

  • Ethanol (vehicle control)

  • Multi-well culture plates (e.g., 48-well plates)

  • Cell counting method or a viability assay (e.g., MTT, see section 4.4)

Protocol:

  • Cell Maintenance:

    • Maintain MCF-7 cells in DMEM with 10% FBS and this compound.

  • Hormone Deprivation:

    • Prior to the assay, wash the cells with PBS and culture them in DMEM without this compound supplemented with 10% CD-FBS for 3-4 days to deprive them of estrogens.

  • Cell Seeding:

    • Harvest the hormone-deprived cells and seed them in 48-well plates at a low density (e.g., 2 x 10⁴ cells/well) in DMEM without this compound supplemented with 10% CD-FBS.

    • Allow the cells to attach for 24 hours.

  • Experimental Treatment:

    • Prepare the experimental media:

      • Negative Control: this compound-free DMEM with 10% CD-FBS and a vehicle control (e.g., ethanol).

      • Positive Control: A dilution series of 17β-estradiol (e.g., 0.1 pM to 1 nM) in this compound-free DMEM with 10% CD-FBS.

      • Test Group: Standard DMEM containing this compound and 10% CD-FBS.

    • After 24 hours of attachment, replace the seeding medium with the experimental media.

  • Incubation:

    • Incubate the plates for 6 days.

  • Assessment of Proliferation:

    • After the incubation period, determine the cell number in each well using a cell counting method or a cell viability assay.

  • Data Analysis:

    • Compare the cell proliferation in the this compound-containing medium to the negative and positive controls to assess its estrogenic activity.

ESCREEN_Assay_Workflow Start Start Hormone_Deprive Hormone Deprive MCF-7 Cells (this compound-Free Medium + CD-FBS) Start->Hormone_Deprive Seed_Cells Seed Cells in Multi-well Plates Hormone_Deprive->Seed_Cells Incubate_Attach Incubate for 24h to Attach Seed_Cells->Incubate_Attach Add_Treatments Add Experimental Media (Negative, Positive, and Test Groups) Incubate_Attach->Add_Treatments Incubate_6_Days Incubate for 6 Days Add_Treatments->Incubate_6_Days Assess_Proliferation Assess Cell Proliferation (Cell Count or Viability Assay) Incubate_6_Days->Assess_Proliferation Analyze_Data Analyze and Compare Proliferation Assess_Proliferation->Analyze_Data End End Analyze_Data->End

Workflow for the E-SCREEN assay.
Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity. It is important to note that this compound can interfere with the absorbance readings of the MTT assay, so it is recommended to use this compound-free medium or include appropriate background controls.[5][6]

Materials:

  • Cell line of interest

  • Complete culture medium without this compound

  • This compound solution at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 0.04 N HCl in isopropanol or DMSO)

  • 96-well culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium without this compound.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in this compound-free medium.

    • Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a no-phenol red control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration of this compound relative to the no-phenol red control (100% viability).

    • Plot the percentage of cell viability against the this compound concentration to determine its cytotoxic effect.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Attach Incubate for 24h to Attach Seed_Cells->Incubate_Attach Add_Treatments Add Medium with Varying This compound Concentrations Incubate_Attach->Add_Treatments Incubate_Exposure Incubate for Exposure Time (e.g., 24, 48, 72h) Add_Treatments->Incubate_Exposure Add_MTT Add MTT Solution Incubate_Exposure->Add_MTT Incubate_Formazan Incubate for 2-4h Add_MTT->Incubate_Formazan Solubilize Solubilize Formazan Crystals Incubate_Formazan->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze and Determine Viability Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the MTT cytotoxicity assay.

Conclusion and Recommendations

This compound is a valuable tool for routine cell culture, providing a simple and effective way to monitor the pH of the medium. However, for specific research applications, particularly those involving hormone signaling, fluorescence, or colorimetric assays, the use of this compound-free medium is strongly recommended to avoid potential artifacts and ensure the validity of experimental results. The protocols provided in these application notes offer a framework for preparing appropriate media and for assessing the potential impact of this compound in your specific cell culture system.

References

Application Notes: Phenol Red in Titrations for Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenol red (phenolsulfonphththalein) is a versatile and widely used pH indicator in analytical chemistry, particularly in acid-base titrations.[1] Its distinct color transition across a specific pH range makes it a valuable tool for determining the equivalence point in various titration setups. These application notes provide detailed information and protocols for the effective use of this compound in titrations for researchers, scientists, and drug development professionals.

Principle of Operation

This compound is a weak acid that exhibits different colors in its protonated (acidic) and deprotonated (basic) forms.[2] The equilibrium between these two forms is pH-dependent. In acidic solutions, the equilibrium shifts towards the protonated, yellow form. As the pH increases and the solution becomes more alkaline, the equilibrium shifts towards the deprotonated, red to bright pink form.[1] This color change is sharp and easily observable, making it an excellent visual indicator for the endpoint of a titration.

Suitability for Titration Types

The effectiveness of an indicator is determined by how closely its pH transition range matches the pH at the equivalence point of the titration. This compound is particularly well-suited for the following types of titrations:

  • Strong Acid-Strong Base Titrations: In the titration of a strong acid (e.g., HCl) with a strong base (e.g., NaOH), the pH at the equivalence point is approximately 7.[3] this compound's pH range of 6.8 to 8.4 comfortably brackets this point, providing a clear and accurate indication of neutralization.[4][5]

  • Weak Acid-Strong Base Titrations: When titrating a weak acid (e.g., acetic acid) with a strong base (e.g., NaOH), the equivalence point occurs at a pH greater than 7 due to the formation of the conjugate base. This compound is a suitable indicator for many such titrations as its transition range often aligns with the steep portion of the titration curve around the equivalence point.[3]

Quantitative Data

The following table summarizes the key quantitative properties of this compound for its application in titrations.

PropertyValueReference
Chemical NamePhenolsulfonphthalein
Molecular FormulaC₁₉H₁₄O₅S
Molar Mass354.38 g/mol
pKa~7.9[1][5]
pH Transition Range6.8 - 8.4[4][5]
Color in Acidic Solution (pH < 6.8)Yellow[1]
Color in Transition Range (pH 6.8 - 8.4)Orange[4]
Color in Alkaline Solution (pH > 8.4)Red to Bright Pink (Fuchsia)[1]

Visualizations

Phenol_Red_Color_Change cluster_pH_Scale pH Scale cluster_Color This compound Color pH_low < 6.8 color_yellow Yellow pH_low->color_yellow Acidic Form (HIn) pH_transition 6.8 - 8.4 color_orange Orange pH_transition->color_orange Transition pH_high > 8.4 color_pink Red/Pink pH_high->color_pink Basic Form (In⁻) Titration_Workflow cluster_Preparation Preparation cluster_Titration Titration cluster_Analysis Data Analysis prep_buret Rinse and Fill Buret with Titrant titrate_initial Slowly Add Titrant while Swirling prep_buret->titrate_initial prep_analyte Pipette Analyte into Flask add_indicator Add 2-3 Drops of This compound Indicator prep_analyte->add_indicator add_indicator->titrate_initial observe_color Observe for Temporary Color Change titrate_initial->observe_color titrate_dropwise Add Titrant Drop-wise near Endpoint observe_color->titrate_dropwise endpoint Endpoint Reached: Pale Pink Persists titrate_dropwise->endpoint record_volume Record Final Buret Reading endpoint->record_volume calculate_volume Calculate Volume of Titrant Used record_volume->calculate_volume repeat_titration Repeat Titration for Precision calculate_volume->repeat_titration calculate_concentration Calculate Analyte Concentration repeat_titration->calculate_concentration

References

Application Notes and Protocols: Monitoring Cell Metabolism and Health Using Phenol Red

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenol Red, a sulfonphthalein dye, is a widely used pH indicator in cell culture media. It provides a simple, non-invasive, and continuous visual assessment of the pH of the culture environment. As cells metabolize nutrients, they produce acidic byproducts, primarily lactic acid and CO₂, which cause a decrease in the pH of the medium.[1][2] This change in pH is a key indicator of metabolic activity and overall cell health. A rapid decrease in pH can signify high metabolic activity, nutrient depletion, or bacterial contamination, while a stable pH may indicate slower growth or cell death.[2][3] The color of this compound transitions from red at a physiological pH of ~7.4, to orange and then yellow as the pH becomes more acidic (below pH 6.8), and to a pink or fuchsia color in alkaline conditions (above pH 8.2).[2][4]

These application notes provide detailed protocols for both qualitative visual assessment and quantitative spectrophotometric measurement of cell culture pH using this compound.

Data Presentation: this compound pH Indication and Absorbance Values

The following tables summarize the relationship between pH, the visual color of this compound in cell culture media, and its corresponding absorbance values. This data is essential for both quick visual checks and for more precise quantitative analysis.

Table 1: Visual pH Interpretation with this compound

pH RangeColor of Culture MediumInterpretation of Cell Culture Status
> 8.2Pink to FuchsiaAlkaline. Potential issues with CO₂ supply or media formulation.[2]
7.2 - 7.4RedOptimal physiological pH for most mammalian cell lines.[2]
7.0Orange-RedSlight decrease in pH, indicating ongoing metabolic activity.
6.8OrangeModerate metabolic activity. Media may require changing soon.
< 6.8YellowAcidic. High metabolic rate, potential overgrowth of cells, or bacterial contamination.[2][3]

Table 2: Quantitative Absorbance Values of this compound at Different pH Levels

This table provides typical absorbance maxima for the acidic (yellow) and basic (red) forms of this compound. These values can be used to quantify pH through spectrophotometric analysis. The ratio of absorbances at two wavelengths is often used for more accurate pH determination.[1][5]

Form of this compoundpH RangePeak Absorbance Wavelength (λmax)
Acidic (Yellow)< 6.8420 - 443 nm[4][6]
Basic (Red)> 8.2550 - 570 nm[4][5]

Note: The exact absorbance values can vary depending on the specific formulation of the cell culture medium and the concentration of this compound.[1]

Experimental Protocols

Protocol 1: Visual Monitoring of Cell Culture pH

This protocol describes a simple, routine method for visually assessing the pH of cell cultures.

Materials:

  • Cell culture flasks, plates, or dishes containing cells in media with this compound.

  • Incubator (37°C, 5% CO₂).

  • Microscope.

Procedure:

  • Daily Observation: At least once a day, remove the cell cultures from the incubator and visually inspect the color of the medium.

  • Color Comparison: Compare the color of the medium to a fresh, cell-free flask of the same medium as a reference for the optimal pH color (typically red).

  • Interpretation and Action:

    • Red/Orange-Red: The culture is likely healthy and within the optimal pH range. Continue routine monitoring.

    • Yellow: The medium is acidic. This indicates high cell density and metabolic activity, or possible bacterial contamination. It is recommended to change the medium.

    • Pink/Fuchsia: The medium is alkaline. Check the CO₂ supply to the incubator and ensure the culture vessel is properly sealed.

  • Microscopic Examination: Correlate the color of the medium with the morphology and confluence of the cells as observed under a microscope. Healthy, proliferating cells will gradually acidify the medium.

Protocol 2: Spectrophotometric Measurement of Cell Culture pH

This protocol provides a quantitative method to determine the pH of cell culture media using a spectrophotometer or plate reader.

Materials:

  • Spectrophotometer or microplate reader capable of measuring absorbance at ~430 nm and ~560 nm.

  • Sterile, optically clear microplates or cuvettes.

  • Cell culture medium with this compound (samples to be tested).

  • Fresh cell culture medium with this compound (for blank and standard curve).

  • pH meter for creating a standard curve.

  • Sterile buffers of known pH values (e.g., pH 6.8, 7.0, 7.2, 7.4, 7.6, 7.8, 8.0).

Procedure:

  • Standard Curve Generation: a. Prepare a series of pH standards by adjusting the pH of fresh cell culture medium using the sterile buffers. Verify the pH of each standard with a calibrated pH meter. b. Transfer a set volume (e.g., 200 µL) of each pH standard to the wells of a microplate. c. Measure the absorbance of each standard at two wavelengths: one near the peak of the acidic form (~430 nm) and one near the peak of the basic form (~560 nm).[7] d. Calculate the ratio of the absorbances (A560 / A430) for each pH standard. e. Plot the absorbance ratio (y-axis) against the corresponding pH value (x-axis) to generate a standard curve.

  • Sample Measurement: a. Aseptically collect a small aliquot of the cell culture medium from the experimental flasks or plates. b. Centrifuge the sample to pellet any cells or debris. c. Transfer the supernatant to a new well of the microplate. d. Measure the absorbance of the sample at the same two wavelengths used for the standard curve (~430 nm and ~560 nm).

  • pH Determination: a. Calculate the ratio of the absorbances (A560 / A430) for the sample. b. Use the standard curve to determine the pH of the sample based on its absorbance ratio.

Mandatory Visualizations

Metabolic Pathway: Glycolysis and Lactic Acid Production

The following diagram illustrates the simplified metabolic pathway of glycolysis, leading to the production of lactate and a decrease in extracellular pH.

Glycolysis_Pathway cluster_glycolysis Glycolysis (in Cytoplasm) cluster_media Cell Culture Medium Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP G3P Glyceraldehyde-3-Phosphate (x2) F16BP->G3P Pyruvate Pyruvate (x2) G3P->Pyruvate Lactate Lactate (x2) Pyruvate->Lactate Lactate Dehydrogenase (Anaerobic Conditions) H_ion H+ (Protons) Lactate->H_ion Release into medium pH_decrease Decrease in pH H_ion->pH_decrease

Caption: Glycolysis pathway leading to lactate and H+ production.

Experimental Workflow: Monitoring Cell Health with this compound

This diagram outlines the general workflow for using this compound to monitor cell health and metabolism.

Experimental_Workflow cluster_decision Decision Point start Start: Seed Cells in This compound-Containing Medium incubate Incubate Cells (e.g., 24-72 hours) start->incubate visual_check Visual pH Check (Color of Medium) incubate->visual_check quant_analysis Optional: Quantitative Analysis (Spectrophotometry) incubate->quant_analysis color_yellow Yellow (Acidic) visual_check->color_yellow Color Change? color_red Red (Optimal) visual_check->color_red No Significant Change color_pink Pink (Alkaline) visual_check->color_pink Color Change? action_yellow Action: - Change Medium - Subculture Cells - Check for Contamination color_yellow->action_yellow action_red Action: - Continue Incubation - Proceed with Experiment color_red->action_red action_pink Action: - Check CO2 Levels - Check Incubator Seal color_pink->action_pink action_yellow->incubate action_red->incubate end End of Monitoring Cycle action_red->end action_pink->incubate quant_analysis->end

Caption: Workflow for cell health monitoring using this compound.

Logical Relationship: Metabolism, pH, and this compound Color

This diagram illustrates the cause-and-effect relationship between cellular metabolism, the resulting pH change in the culture medium, and the corresponding color change of this compound.

Logical_Relationship cell_metabolism Increased Cell Metabolism (e.g., Glycolysis) acid_production Increased Production of Acidic Byproducts (Lactate, CO2) cell_metabolism->acid_production leads to h_increase Increase in H+ Concentration in Medium acid_production->h_increase results in ph_decrease Decrease in Medium pH h_increase->ph_decrease causes phenol_red_protonation Protonation of This compound Molecules ph_decrease->phenol_red_protonation induces color_change Color Change of Medium (Red to Yellow) phenol_red_protonation->color_change results in

Caption: Relationship between metabolism, pH, and this compound color.

References

The Dual Role of Phenol Red in Cell Culture: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Phenol red, a common pH indicator in cell culture media, offers a convenient method for visually monitoring the health of cultures. However, its presence is not without consequence. This document provides a comprehensive overview of the applications and potential confounding effects of this compound in the culture of specific cell lines. We will delve into its estrogenic and redox activities, its interference with common laboratory assays, and provide detailed protocols for working with both this compound-containing and this compound-free media. Quantitative data on the effects of this compound on cell proliferation and viability are summarized, and key signaling pathways influenced by this compound are visualized.

Introduction: More Than Just a pH Indicator

Phenolsulfonphthalein, or this compound, is a water-soluble dye widely incorporated into basal media formulations like DMEM and RPMI-1640.[1][2] Its primary function is to provide a real-time, visual indication of the pH of the culture medium.[1][2] As cells metabolize, they release acidic byproducts, causing a decrease in pH and a color change from red to yellow.[1] Conversely, an increase in pH, potentially due to contamination or media degradation, will result in a shift towards a pink or fuchsia color.[1] This simple visual cue is invaluable for quickly assessing culture health and identifying potential issues.[1][2]

Despite its utility, this compound is not an inert component. It can exert biological effects and interfere with certain analytical techniques, making its inclusion a critical consideration in experimental design.[3] This is particularly true for studies involving hormone-sensitive cells, fluorescence-based assays, and investigations into cellular redox biology.[1][3]

The Confounding Effects of this compound

The decision to use media containing this compound should be carefully weighed against its potential to influence experimental outcomes. Key considerations include its estrogenic activity, potential for cytotoxicity, and interference with assays.

Estrogenic Activity: A Critical Concern for Hormone-Sensitive Cells

This compound exhibits weak estrogenic activity due to its structural similarity to some nonsteroidal estrogens.[1][4] This is a significant concern when working with estrogen receptor (ER)-positive cell lines, most notably the human breast cancer cell line MCF-7.[1][4]

At concentrations typically found in cell culture media (15-45 µM), this compound can bind to the estrogen receptor and elicit estrogenic responses.[1][4] This can lead to increased proliferation of ER-positive cells and the induction of estrogen-responsive genes, such as the progesterone receptor.[1][4] One study demonstrated that in MCF-7 cells, this compound at concentrations present in tissue culture media can increase cell number to 200% and progesterone receptor content to 300% of that found in cells grown in this compound-free media.[1][4] This background estrogenic activity can mask the effects of experimental treatments, particularly when studying low-dose estrogenic or anti-estrogenic compounds.[4]

Cytotoxicity and Redox Activity

While generally considered to have low toxicity at standard concentrations, this compound can exhibit cytotoxic effects under certain conditions.[3] For instance, contaminants in this compound preparations have been shown to be cytotoxic to MCF-7 cells in a pH-dependent manner, with increased toxicity observed at a more alkaline pH.[5]

Furthermore, this compound can participate in redox reactions, particularly in cell lines expressing enzymes like myeloperoxidase (MPO), such as the human promyelocytic leukemia cell line HL-60. In these cells, MPO can metabolize this compound, leading to the generation of reactive phenoxyl radicals. This can induce oxidative stress, characterized by the depletion of intracellular glutathione and the oxidation of protein thiols and lipids.[6]

Interference with Assays

The red color of this compound can interfere with colorimetric and fluorescence-based assays. In spectrophotometry, the absorbance spectrum of this compound can overlap with that of the chromophores being measured, leading to inaccurate readings.[3] In fluorescence microscopy and flow cytometry, this compound can contribute to background fluorescence, reducing the signal-to-noise ratio and potentially obscuring weak fluorescent signals.[7][8] Therefore, for assays that rely on sensitive optical measurements, the use of this compound-free medium is highly recommended.[2][7]

Quantitative Effects of this compound on Cell Lines

The impact of this compound on cell proliferation and viability is cell-line dependent. The following tables summarize some of the reported quantitative effects.

Cell LineParameterEffect of this compoundQuantitative ChangeReference
MCF-7 (Human Breast Cancer)ProliferationStimulationIncrease in cell number to 200% of control (this compound-free)[1][4]
MCF-7 (Human Breast Cancer)Progesterone Receptor ContentInductionIncrease to 300% of control (this compound-free)[1][4]
MDA-MB-231 (Human Breast Cancer)ProliferationNo significant effectNot applicable[4]
Primary Hippocampal NeuronsNeuronal ActivitySuppression of epileptiform burstingU-shape dose-dependent suppression, most effective at 28 µM[9]

Table 1: Summary of Reported Quantitative Effects of this compound on Various Cell Lines.

Signaling Pathways Modulated by this compound

The biological effects of this compound are mediated through specific signaling pathways. Understanding these pathways is crucial for interpreting experimental results obtained using this compound-containing media.

Estrogenic Signaling Pathway

In ER-positive cells like MCF-7, this compound acts as an estrogen mimic, activating the estrogen receptor signaling pathway. This leads to the transcription of estrogen-responsive genes that promote cell proliferation and survival.

Estrogenic_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER-HSP Complex ER-HSP Complex This compound->ER-HSP Complex Binds ER Estrogen Receptor (ER) Activated ER Activated ER (Dimer) ER->Activated ER Dimerization HSP Heat Shock Proteins (HSP) ER-HSP Complex->ER Dissociation ERE Estrogen Response Element (ERE) Activated ER->ERE Binds cluster_nucleus cluster_nucleus Activated ER->cluster_nucleus Gene Transcription Target Gene Transcription ERE->Gene Transcription Proliferation Cell Proliferation & Survival Gene Transcription->Proliferation

Caption: Estrogenic signaling pathway of this compound in ER-positive cells.

Myeloperoxidase-Mediated Redox Cycling

In cells expressing myeloperoxidase (MPO), such as HL-60, this compound can be oxidized to a phenoxyl radical, initiating a cascade of redox reactions that lead to oxidative stress.

MPO_Redox_Cycling cluster_cell HL-60 Cell MPO Myeloperoxidase (MPO) Phenoxyl Radical Phenoxyl Radical MPO->Phenoxyl Radical H2O2 H₂O₂ H2O2->Phenoxyl Radical This compound This compound This compound->Phenoxyl Radical Oxidation GSSG Oxidized Glutathione (GSSG) Phenoxyl Radical->GSSG Protein-SS Oxidized Protein Thiols Phenoxyl Radical->Protein-SS GSH Glutathione (GSH) GSH->GSSG Oxidation Oxidative Stress Oxidative Stress GSSG->Oxidative Stress Protein-SH Protein Thiols Protein-SH->Protein-SS Oxidation Protein-SS->Oxidative Stress

Caption: Myeloperoxidase-mediated redox cycling of this compound.

Experimental Protocols

Protocol for Culturing Cells in this compound-Free Medium

This protocol provides a general guideline for transitioning a cell line from a this compound-containing medium to a this compound-free medium. The example focuses on MCF-7 cells, but the principles can be adapted for other cell lines.

Materials:

  • MCF-7 cells cultured in DMEM with 10% FBS and this compound

  • DMEM without this compound

  • Fetal Bovine Serum (FBS), charcoal-stripped for hormone-sensitive experiments

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile cell culture flasks, plates, and pipettes

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Preparation of this compound-Free Medium: Prepare a complete growth medium using DMEM without this compound, supplemented with 10% charcoal-stripped FBS and 1% Penicillin-Streptomycin.

  • Subculturing: When the MCF-7 cells in the this compound-containing medium reach 70-80% confluency, aspirate the medium.

  • Washing: Wash the cell monolayer twice with sterile PBS to remove residual this compound-containing medium.

  • Trypsinization: Add an appropriate volume of Trypsin-EDTA to detach the cells. Incubate for 3-5 minutes at 37°C.

  • Neutralization: Add the prepared this compound-free complete medium to neutralize the trypsin.

  • Cell Pelleting: Transfer the cell suspension to a sterile conical tube and centrifuge at 200 x g for 5 minutes.

  • Resuspension: Aspirate the supernatant and resuspend the cell pellet in fresh this compound-free complete medium.

  • Seeding: Seed the cells into a new culture flask at the desired density.

  • Adaptation: Culture the cells in the this compound-free medium for at least two passages before initiating experiments to allow for adaptation. Monitor the cells closely for any changes in morphology or growth rate.

Protocol_Adaptation start Start: Cells in this compound Medium wash Wash with PBS start->wash trypsinize Trypsinize wash->trypsinize neutralize Neutralize with this compound-Free Medium trypsinize->neutralize pellet Centrifuge and Resuspend in This compound-Free Medium neutralize->pellet seed Seed into New Flask pellet->seed adapt Culture for at least 2 Passages seed->adapt end End: Cells Adapted to this compound-Free Medium adapt->end

Caption: Workflow for adapting cells to this compound-free medium.

Protocol for Assessing the Effect of this compound on Cell Proliferation (MTT Assay)

This protocol describes a method to quantify the effect of this compound on the proliferation of an adherent cell line.

Materials:

  • Adherent cell line of interest

  • Complete growth medium with this compound

  • Complete growth medium without this compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in their respective media (with and without this compound). Include wells with medium only as a background control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: At each time point, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from the absorbance of the cell-containing wells. Plot the absorbance values against time to generate growth curves for cells cultured in media with and without this compound.

Conclusion and Recommendations

This compound is a useful tool for routine cell culture maintenance, but its potential to influence experimental results cannot be overlooked. For studies involving hormone-sensitive cell lines, fluorescence-based assays, or the investigation of cellular redox pathways, the use of this compound-free media is strongly recommended. When transitioning to a this compound-free system, it is crucial to allow cells to adapt for several passages and to carefully monitor their growth and morphology. For all other applications, researchers should be aware of the potential for this compound to act as a confounding variable and should include appropriate controls in their experimental design. The protocols and data provided in this document serve as a guide for making informed decisions about the use of this compound in specific cell culture applications, ultimately leading to more robust and reproducible research outcomes.

References

Application Notes: Use of Phenol Red in Microbiology for Detecting Bacterial Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenol red, a water-soluble dye, serves as a vital pH indicator in microbiological culture media.[1] Its primary function is to visually signal changes in pH resulting from the metabolic activities of microorganisms.[2] This characteristic is particularly useful for detecting bacterial growth and differentiating bacteria based on their ability to ferment specific carbohydrates.[3] When bacteria metabolize carbohydrates, they often produce acidic byproducts, which lower the pH of the culture medium.[4] this compound exhibits a distinct color change in response to these pH shifts, transitioning from red at a neutral pH to yellow in an acidic environment.[3] This visual cue provides a rapid and straightforward method for assessing bacterial growth and metabolic pathways.[5]

Principle of Operation

This compound, chemically known as phenolsulfonphthalein, functions as a weak acid. Its color transition is dependent on the hydrogen ion concentration (pH) of the surrounding medium.[1] In a typical this compound broth with a starting pH of approximately 7.4, the indicator is red.[6] If the inoculated bacteria ferment the carbohydrate present in the broth, acidic waste products are generated, causing the pH to drop. When the pH falls below 6.8, the this compound indicator turns yellow, signifying a positive test for carbohydrate fermentation.[3] Conversely, if the bacteria do not ferment the carbohydrate but instead utilize peptone in the medium, ammonia is produced, raising the pH. An increase in pH above 8.2 will cause the this compound to turn a bright pink or fuchsia color.[1][3]

Quantitative Data

The following tables summarize the key quantitative properties of this compound and a typical composition of this compound Broth.

Table 1: Properties of this compound

PropertyValueReference
Chemical FormulaC₁₉H₁₄O₅S[1]
Molar Mass354.38 g·mol⁻¹[1]
pH Range6.8 (yellow) to 8.2 (red/pink)[1]
pKa~8.00 at 20°C[1]
λmax (acidic form)443 nm[1]
λmax (basic form)570 nm[1]
Solubility in water0.77 g/L[1]
Solubility in ethanol2.9 g/L[1]

Table 2: Typical Composition of this compound Broth Base

ComponentConcentration (g/L)PurposeReference
Casein Peptone10.0Provides essential nutrients (nitrogen, vitamins, minerals, amino acids)[7][8]
Sodium Chloride5.0Maintains osmotic equilibrium[7][8]
This compound0.018pH indicator[7][8]
Specific Carbohydrate5.0 - 10.0Fermentable substrate[7]
Final pH7.4 ± 0.2 at 25°COptimal for bacterial growth[6]

Visualizations

Biochemical Pathway of Carbohydrate Fermentation Detection

Biochemical Pathway for Fermentation Detection cluster_media This compound Broth cluster_metabolism Bacterial Metabolism cluster_results Observable Results Carbohydrate Carbohydrate (e.g., Glucose) Fermentation Fermentation Pathway Carbohydrate->Fermentation Peptone Peptone Peptone_Degradation Peptone Degradation Peptone->Peptone_Degradation PhenolRed_Neutral This compound (Red) pH ~7.4 PhenolRed_Acid This compound (Yellow) pH < 6.8 PhenolRed_Neutral->PhenolRed_Acid PhenolRed_Alkaline This compound (Pink/Fuchsia) pH > 8.2 PhenolRed_Neutral->PhenolRed_Alkaline Bacteria Inoculated Bacteria Bacteria->Fermentation Bacteria->Peptone_Degradation Acid Acidic Byproducts (e.g., Lactic Acid) Fermentation->Acid Gas Gas Production (CO2, H2) Fermentation->Gas Ammonia Ammonia (NH3) Peptone_Degradation->Ammonia Acid->PhenolRed_Acid Lowers pH Ammonia->PhenolRed_Alkaline Raises pH

Caption: Biochemical pathway of bacterial metabolism in this compound Broth.

Experimental Workflow for this compound Broth Assay

Experimental Workflow for this compound Broth Assay start Start prep Prepare this compound Broth with specific carbohydrate start->prep sterilize Sterilize medium (autoclave) prep->sterilize inoculate Inoculate with pure bacterial culture sterilize->inoculate incubate Incubate at 35-37°C for 18-48 hours inoculate->incubate observe Observe color change and gas production incubate->observe interpret Interpret Results observe->interpret yellow Yellow: Acid production (Fermentation positive) interpret->yellow Color? red Red/No change: No fermentation interpret->red Color? pink Pink/Fuchsia: Peptone degradation interpret->pink Color? gas Gas in Durham tube: Gas production positive yellow->gas Gas? end End yellow->end No Gas gas->end red->end pink->end

Caption: Step-by-step workflow for the this compound Broth assay.

Experimental Protocols

Protocol 1: Preparation of this compound Carbohydrate Broth

Materials:

  • This compound Broth Base

  • Specific carbohydrate (e.g., glucose, lactose, sucrose)

  • Distilled or deionized water

  • Test tubes

  • Durham tubes (optional, for gas detection)

  • Autoclave

  • Sterile filtration unit (optional)

Procedure:

  • Reconstitute the Broth Base: Suspend 18 g of this compound Broth Base powder in 1 liter of distilled or deionized water.[7]

  • Add Carbohydrate: Add 5 to 10 grams of the desired carbohydrate to the broth base. Mix well until dissolved.[7]

  • Dispense into Tubes: Dispense the medium into test tubes. If gas production is to be monitored, insert an inverted Durham tube into each test tube, ensuring no air bubbles are trapped inside.[4]

  • Sterilization: Sterilize the prepared medium by autoclaving at 121°C for 15 minutes.[7]

    • Alternative for heat-labile carbohydrates: Sterilize the broth base by autoclaving. Prepare a concentrated solution of the carbohydrate, sterilize it by filtration, and aseptically add it to the cooled, sterile broth to the desired final concentration.[7]

  • Quality Control: After sterilization, the prepared medium should be a clear, red-orange color.[7] Store at 2-8°C away from direct light.[6]

Protocol 2: this compound Fermentation Test

Materials:

  • Prepared this compound Carbohydrate Broth tubes (with or without Durham tubes)

  • Pure culture of the test microorganism (18-24 hour culture)

  • Sterile inoculating loop or needle

  • Incubator (35-37°C)

  • Uninoculated control tube of the same medium

Procedure:

  • Inoculation: Using a sterile inoculating loop or needle, pick a well-isolated colony of the pure bacterial culture and inoculate the this compound Broth.[9]

  • Incubation: Incubate the inoculated tubes, along with an uninoculated control tube, at 35-37°C for 18-48 hours.[7] For some slow-growing organisms, incubation may need to be extended.[9] Ensure the caps are loosened to allow for gas exchange.[4]

  • Observation: Examine the tubes for any color change and for the presence of gas in the Durham tube (if included).[6]

Interpretation of Results:

  • Acid Production (Positive Fermentation): A color change of the medium from red to yellow indicates a drop in pH due to the production of acid from carbohydrate fermentation.[3]

  • Acid and Gas Production: A yellow color in the medium accompanied by a bubble of gas trapped in the Durham tube indicates both acid and gas production.[3]

  • No Fermentation (Negative): The medium remains red, indicating that the organism did not ferment the specific carbohydrate.[3]

  • Peptone Degradation (Alkaline Reaction): The medium turns a bright pink or fuchsia color, indicating an increase in pH due to the utilization of peptone and the production of ammonia. This is also a negative result for carbohydrate fermentation.[3]

Applications in Drug Development

In the context of drug development, particularly in the screening for antimicrobial agents, this compound-based assays can be adapted for high-throughput screening (HTS). Microplate-based assays using this compound broth can be employed to assess the inhibitory effect of compounds on bacterial growth.[10][11][12] A lack of color change (remaining red) in the presence of a test compound would indicate the inhibition of bacterial metabolism and growth. This provides a colorimetric readout that is amenable to automated plate readers, facilitating the rapid screening of large compound libraries.[13]

Limitations and Considerations

While the this compound assay is a robust and widely used method, it is important to be aware of its limitations:

  • Reversion: If the carbohydrate source is limited, some bacteria may initially ferment the carbohydrate (turning the medium yellow) and then begin to degrade peptone, producing ammonia and causing the medium to revert to a red or even pink color. Therefore, it is crucial to read the results within the recommended incubation period.

  • Non-specific Color Changes: Some samples may be inherently acidic or alkaline, leading to a false positive or negative result immediately upon inoculation.[14]

  • Estrogenic Activity: this compound has been shown to have weak estrogen-like activity, which can be a confounding factor in studies involving hormone-sensitive cells.[15] While less of a concern in routine bacterial identification, it is a critical consideration in cell culture-based assays.

  • Assay Interference: The color of this compound can interfere with certain colorimetric or spectrophotometric assays.[5]

For definitive identification, the results of the this compound fermentation test should be considered in conjunction with other biochemical and molecular tests.[6]

References

Phenol Red: A Visual Sentinel for CO2 Levels in Your Incubator

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining a stable and precise carbon dioxide (CO₂) concentration is paramount for successful mammalian cell culture. The CO₂ level directly influences the pH of the culture medium, a critical parameter for cell viability, growth, and function. Phenol red, a common pH indicator added to many commercial cell culture media, serves as a simple, cost-effective, and continuous visual monitor of the incubator's CO₂ environment and the health of the culture. This application note provides a detailed guide to understanding and utilizing this compound as a visual indicator for CO₂ incubator levels, complete with experimental protocols and a summary of its colorimetric properties.

The principle behind using this compound lies in its interaction with the bicarbonate buffering system present in most cell culture media. Gaseous CO₂ from the incubator dissolves in the medium, forming carbonic acid (H₂CO₃), which then dissociates into hydrogen ions (H⁺) and bicarbonate ions (HCO₃⁻).[1][2] This equilibrium is sensitive to the atmospheric CO₂ concentration. An increase in CO₂ leads to a higher concentration of H⁺ ions, resulting in a lower, more acidic pH. Conversely, a decrease in CO₂ shifts the equilibrium, reducing H⁺ concentration and leading to a higher, more alkaline pH.[1]

This compound exhibits distinct color changes across a pH range relevant to cell culture.[3][4] By observing the color of the medium, researchers can quickly assess whether the incubator is maintaining the desired CO₂ level and if the cellular metabolism is proceeding as expected.[3][5]

The Chemistry of CO₂ and pH Regulation in Cell Culture

The bicarbonate buffering system is the primary method for maintaining a stable physiological pH in cell culture media.[1] The key chemical reactions are as follows:

CO₂ (gas) ⇌ CO₂ (dissolved)

CO₂ (dissolved) + H₂O ⇌ H₂CO₃ (carbonic acid)

H₂CO₃ ⇌ H⁺ + HCO₃⁻ (bicarbonate)

The concentration of sodium bicarbonate (NaHCO₃) in the medium is formulated to achieve a target pH at a specific CO₂ concentration, typically 5-10%.[2] this compound, with a pKa of approximately 8.0, undergoes a structural change in response to the concentration of hydrogen ions, resulting in a visible color shift.[3]

Quantitative Data: this compound Color as a Function of pH and CO₂

The color of this compound in cell culture medium provides a reliable indication of the pH, which is in turn dependent on the CO₂ concentration in the incubator. The following table summarizes the expected colors and their corresponding pH and likely CO₂ levels for a typical bicarbonate-based medium.

Color Appearance pH Range Indicative CO₂ Level Interpretation
Yellow < 6.8> 10%Acidic: High CO₂ levels, bacterial/fungal contamination, or cellular overgrowth leading to excessive metabolic waste (e.g., lactic acid).[1][3]
Orange-Red ~ 7.0 - 7.25 - 10%Slightly Acidic to Neutral: Optimal for many cell lines.
Red (Cherry Red) ~ 7.4~ 5%Physiological pH: Ideal for most mammalian cell cultures.[2][6]
Pink/Fuchsia > 7.8< 5%Alkaline: Low CO₂ levels, potential issue with CO₂ supply or incubator seal. Can occur when cultures are left out of the incubator for extended periods.[1][3]
Purple > 8.2<< 5%Very Alkaline: Significant loss of CO₂, prolonged exposure to room air, or incorrect media formulation.[3]

Note: The exact pH and corresponding CO₂ levels can vary slightly depending on the specific media formulation and the concentration of sodium bicarbonate.

Signaling Pathway and Experimental Workflow Diagrams

Chemical_Equilibrium Chemical Equilibrium of CO2, pH, and this compound Color cluster_1 Decrease in CO2 CO2 Increased CO2 in Incubator H2CO3 Increased Carbonic Acid (H2CO3) CO2->H2CO3 H_ions Increased H+ Ions H2CO3->H_ions pH_decrease Decreased pH (Acidic) H_ions->pH_decrease Yellow This compound turns Yellow pH_decrease->Yellow CO2_dec Decreased CO2 in Incubator H2CO3_dec Decreased Carbonic Acid CO2_dec->H2CO3_dec H_ions_dec Decreased H+ Ions H2CO3_dec->H_ions_dec pH_increase Increased pH (Alkaline) H_ions_dec->pH_increase Pink This compound turns Pink/Purple pH_increase->Pink

Caption: CO2 and pH Signaling Pathway.

Experimental_Workflow Workflow for Visual CO2 Monitoring start Start: Prepare Media with this compound equilibrate Equilibrate a flask of media in the incubator for 24 hours start->equilibrate observe Visually inspect the color of the equilibrated media equilibrate->observe compare Compare the color to a pH color chart and the expected color for the target CO2 level observe->compare decision Is the color correct? compare->decision proceed Proceed with cell culture decision->proceed Yes troubleshoot Troubleshoot Incubator: - Check CO2 tank and supply lines - Calibrate CO2 sensor - Check door seal decision->troubleshoot No monitor Routinely monitor the color of the cell culture media during incubation proceed->monitor troubleshoot->equilibrate end End monitor->end

Caption: Experimental Workflow Diagram.

Experimental Protocols

Protocol 1: Preparation of a this compound pH Indicator Solution for Incubator Calibration

This protocol describes the preparation of a this compound solution that can be used to visually check the pH and, by extension, the CO₂ level in an incubator.

Materials:

  • This compound powder (sodium salt is readily soluble in water)[7]

  • Sterile, distilled water with a pH of 7.0-9.0[8]

  • Sodium bicarbonate (NaHCO₃)

  • Sterile flasks or bottles

  • Calibrated pH meter

Procedure:

  • Prepare a Stock Solution of this compound: Dissolve this compound sodium salt in sterile distilled water to a concentration of 1 mg/mL. Filter-sterilize the solution using a 0.22 µm filter.

  • Prepare the Bicarbonate-Based Solution: In a sterile container, dissolve sodium bicarbonate in sterile distilled water to a concentration that matches your cell culture medium (e.g., for DMEM with 44 mM bicarbonate, use 3.7 g/L).

  • Add this compound to the Bicarbonate Solution: Add the this compound stock solution to the bicarbonate solution to achieve a final concentration similar to that in your culture medium (typically 5-15 mg/L).[6]

  • Equilibration: Dispense the final solution into a T-25 flask or a petri dish, leaving the cap vented. Place it in the CO₂ incubator.

  • Observation: Allow the solution to equilibrate for at least 4 hours, preferably overnight.[6] Observe the color of the solution. It should correspond to the expected pH for your target CO₂ level (e.g., cherry red for pH 7.4 at 5% CO₂).

Protocol 2: Visual Monitoring of CO₂ Levels Using this compound in Cell Culture Media

This protocol outlines the routine use of this compound in complete cell culture media to monitor incubator performance and culture health.

Materials:

  • Complete cell culture medium containing this compound

  • Sterile cell culture flasks, plates, or dishes

  • CO₂ incubator set to the desired temperature (e.g., 37°C) and CO₂ level (e.g., 5%)

Procedure:

  • Initial Check: Before introducing cells, place a flask with a small amount of your complete culture medium in the incubator and allow it to equilibrate for at least 4 hours. The color should be the target physiological red (pH ~7.4). If the color is yellow or pink, troubleshoot the incubator's CO₂ supply or calibration before starting your culture.

  • Routine Monitoring: During routine cell culture, visually inspect the color of the medium in your flasks or plates daily.

  • Interpretation of Color Changes:

    • Gradual shift to orange/yellow: This is expected as cells proliferate and produce acidic metabolites. It indicates that the culture is active and may soon require a media change.[5]

    • Rapid shift to yellow: This may indicate bacterial or fungal contamination, which rapidly acidifies the medium.[3] It could also signify overgrowth of the cell culture.

    • Shift to pink/purple: This indicates that the pH of the medium is becoming alkaline. This can happen if the flask is left outside the incubator for too long, or if there is a failure in the CO₂ supply to the incubator.[1]

Limitations and Considerations

While this compound is a valuable tool, it has some limitations:

  • Estrogenic Effects: this compound has been shown to have weak estrogen-like activity, which can be a concern in studies involving hormone-sensitive cells like MCF-7 breast cancer cells.[3][5] For such experiments, the use of this compound-free media is recommended.

  • Fluorescence Interference: this compound can interfere with fluorescence-based assays.[5] It is advisable to use this compound-free media for such applications.

  • Qualitative Assessment: Visual assessment is largely qualitative. For precise pH measurements, a calibrated pH meter is necessary.[9] Electronic CO₂ monitors or Fyrite gas analyzers can provide accurate readings of the incubator's CO₂ concentration.[10]

Conclusion

This compound is a simple yet powerful tool for the real-time, visual monitoring of pH in cell culture, which directly reflects the CO₂ concentration within an incubator. By understanding the relationship between CO₂, pH, and the corresponding color of this compound, researchers can quickly identify potential problems with their incubator or culture conditions, ensuring the integrity and reproducibility of their experiments. While not a substitute for calibrated monitoring devices, the consistent observation of this compound provides an invaluable and immediate assessment of the cell culture environment.

References

Application Notes and Protocols for the Phenol Red Thread Test in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Phenol Red Thread (PRT) test is a rapid, minimally invasive, and reliable method for measuring the aqueous component of tear production in various animal species. It serves as a valuable tool in preclinical research, particularly in ophthalmology, toxicology, and drug development, for assessing ocular surface health and diagnosing conditions like keratoconjunctivitis sicca (KCS), commonly known as dry eye. The test's ease of use and short duration make it an advantageous alternative to the traditional Schirmer tear test (STT), especially in small laboratory animals.

Principle of the Test

The PRT test utilizes a 75 mm-long, thin cotton thread impregnated with this compound, a pH indicator.[1] The thread is pale yellow in its dry state. When the folded end of the thread is placed in the lower conjunctival fornix, it absorbs the tear fluid.[1] Tears are naturally slightly alkaline, and this alkalinity causes the this compound indicator on the thread to change color from yellow to orange-red. The length of the color change along the thread after a standardized period, typically 15 or 20 seconds, is measured in millimeters and corresponds to the volume of tears produced.[1]

Advantages of the this compound Thread Test

The PRT test offers several advantages over the more traditional Schirmer tear test:

  • Rapid Results: The test is completed in 15-20 seconds, compared to the 1-5 minutes required for the STT.[2]

  • Minimal Irritation: The small, soft thread is less irritating to the cornea and conjunctiva than the relatively large filter paper strip used in the STT, reducing reflex tearing and providing a more accurate measurement of basal tear production.[2]

  • Suitable for Small Animals: The diminutive size of the thread makes it ideal for use in small laboratory animals such as mice and rats, where placement of a Schirmer strip can be challenging.

  • Unaffected by Topical Anesthetics: Studies have shown that the application of a topical anesthetic does not significantly affect PRT test results, unlike the STT, where it can alter readings.[2][3]

Applications in Animal Studies

The PRT test is a versatile tool with a broad range of applications in preclinical research:

  • Dry Eye Research: It is extensively used to quantify tear production in animal models of dry eye disease, allowing researchers to assess the efficacy of novel therapeutics.

  • Toxicology Studies: The PRT test can be employed to evaluate the ocular toxicity of new chemical entities and formulations by measuring their impact on tear production.

  • General Ocular Health Assessment: It serves as a routine diagnostic tool for monitoring the ocular health of research animals.

  • Comparative Ophthalmology: The test is used to establish baseline tear production values in various animal species and breeds.

Factors Influencing Test Results

Several factors can influence the outcome of the PRT test and should be considered to ensure accurate and reproducible data:

  • Animal Handling and Restraint: Proper and gentle restraint is crucial to minimize stress-induced fluctuations in tear production.

  • Environmental Conditions: Factors such as humidity and temperature can potentially affect tear evaporation rates and, consequently, test results.

  • Topical Medications: While generally unaffected by anesthetics, other topical medications could potentially alter tear composition and volume.

  • Systemic Diseases and Medications: Certain systemic conditions and drugs may impact tear production.

Data Presentation: Quantitative Tear Production Values

The following table summarizes representative PRT values obtained from various animal species in published studies. It is important to note that these values can vary based on breed, age, sex, and experimental conditions.

Animal SpeciesBreed/StrainMean PRT Value (mm/15s)Reference
Canine Various34[4]
Brachycephalic37.2 ± 4.0[5]
Non-brachycephalic41.1 ± 5.5[5]
Feline N/AData not readily available in cited literature
Rabbit English Angora25.0 ± 2.7[2]
Dutch23.6 ± 2.3[2]
Rodent Mouse (BALB/c)~2.1[6]
Rat (Wistar)Specific normative data not available in cited literature
Guinea Pig (Duncan-Hartley)16 ± 4.7
Avian Amazon Parrot12.5 ± 5.0[2][3]
Bovine Holstein Cow32.90 ± 0.73[1]
Non-Human Primate Cynomolgus MonkeyData not readily available in cited literature
Rhesus MacaqueData not readily available in cited literature

Experimental Protocols

General Preparation and Best Practices
  • Ensure all necessary materials are readily accessible before starting the procedure.

  • Handle the PRT threads by the end opposite to the folded tip to avoid contamination.

  • Perform the test in a quiet and calm environment to minimize animal stress.

  • For longitudinal studies, conduct the test at the same time of day to account for diurnal variations in tear production.

  • The use of topical anesthetics is generally not required.[2][3]

Protocol for Mice
  • Animal Restraint: Gently restrain the mouse using an appropriate method, such as a commercial restraint device or by scruffing the neck. Ensure the animal is secure but not overly stressed.

  • Thread Placement: Carefully open the sterile packaging of the PRT thread. Using fine-tipped forceps, grasp the thread at the non-folded end. Gently retract the lower eyelid and place the 3 mm folded end of the thread into the lateral canthus of the conjunctival fornix.[7]

  • Timing: Start a timer immediately upon placement of the thread. The standard duration for mice is typically 20 seconds.[7]

  • Thread Removal: After 20 seconds, gently remove the thread from the eye.

  • Measurement: Immediately measure the length of the red-colored portion of the thread in millimeters using the ruler provided with the test kit or a calibrated ruler.

  • Repeat for the Contralateral Eye: Repeat the procedure for the other eye.

Protocol for Rats
  • Animal Restraint: Manually restrain the rat by securely holding its body. Proper handling techniques are essential to prevent injury to the animal and the researcher.

  • Thread Placement: Using forceps, place the folded end of the PRT thread into the lateral canthus of the lower conjunctival fornix.

  • Timing: The timing for rats can vary, with some studies using 15 seconds and others up to 1 minute. Consistency in timing across a study is critical.

  • Thread Removal: After the designated time, carefully remove the thread.

  • Measurement: Measure the length of the color change on the thread in millimeters.

  • Repeat for the Contralateral Eye: Perform the test on the other eye.

Protocol for Rabbits
  • Animal Restraint: Place the rabbit on a stable surface and gently restrain it. Covering the rabbit's eyes with a hand before the procedure can help to keep it calm.

  • Thread Placement: Evert the lower eyelid and place the folded end of the PRT thread into the ventral conjunctival fornix.[2]

  • Timing: The standard timing for rabbits is 15 seconds.[2]

  • Thread Removal: After 15 seconds, remove the thread.

  • Measurement: Measure the length of the red portion of the thread in millimeters.[2]

  • Repeat for the Contralateral Eye: Repeat the procedure for the contralateral eye.

Protocol for Dogs
  • Animal Restraint: Have an assistant gently restrain the dog in a comfortable position.

  • Thread Placement: Gently retract the lower eyelid and place the folded end of the PRT thread into the lateral one-third of the lower conjunctival fornix.

  • Timing: The standard duration for the PRT test in dogs is 15 seconds.

  • Thread Removal: After 15 seconds, carefully remove the thread.

  • Measurement: Measure the length of the color change in millimeters.

  • Repeat for the Contralateral Eye: Perform the test on the other eye.

Visualizations

PRT_Principle cluster_eye Animal Eye Tear_Film Slightly Alkaline Tear Film (pH > 7.0) PRT_Thread_Wet This compound Thread (Wet) - Orange-Red Tear_Film->PRT_Thread_Wet Tears wick onto thread, pH change induces color change PRT_Thread_Dry This compound Thread (Dry) - Pale Yellow PRT_Thread_Dry->Tear_Film Placement in Conjunctival Fornix Measurement Measure Length of Color Change (mm) PRT_Thread_Wet->Measurement After 15-20 seconds

Caption: Principle of the this compound Thread Test.

PRT_Workflow start Start restraint Gentle Animal Restraint start->restraint placement Place Folded End of PRT in Lower Conjunctival Fornix restraint->placement timing Start Timer (15-20 seconds) placement->timing removal Remove Thread After Timed Interval timing->removal measurement Immediately Measure Length of Red Color Change (mm) removal->measurement record Record Measurement measurement->record repeat Repeat on Contralateral Eye record->repeat end End record->end Both eyes tested repeat->placement

Caption: Experimental Workflow for the this compound Thread Test.

Test_Comparison cluster_PRT This compound Thread (PRT) Test cluster_STT Schirmer Tear Test (STT) PRT_Time Rapid (15-20s) PRT_Irritation Minimally Invasive PRT_Reflex Low Reflex Tearing PRT_Size Ideal for Small Animals STT_Time Slower (1-5 min) STT_Irritation More Irritating Strip STT_Reflex Higher Reflex Tearing STT_Size Difficult in Small Animals Tear_Measurement Aqueous Tear Volume Measurement cluster_PRT cluster_PRT Tear_Measurement->cluster_PRT cluster_STT cluster_STT Tear_Measurement->cluster_STT

Caption: Comparison of PRT and Schirmer Tear Tests.

References

Troubleshooting & Optimization

Technical Support Center: Phenol Red Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to Phenol Red interference in your fluorescence-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it in my cell culture medium?

This compound, or phenolsulfonphthalein, is a pH indicator commonly included in cell culture media. It provides a quick, visual assessment of the pH of the medium. As cells metabolize and produce acidic waste products, the pH of the medium drops, causing the this compound to change color from red at a physiological pH of ~7.4 to yellow at a more acidic pH (~6.5). A change to a purplish-pink color indicates a more alkaline pH (>7.8). This color change helps in monitoring the health of the cell culture and detecting potential bacterial or fungal contamination.[1][2]

Q2: How does this compound interfere with fluorescence-based assays?

This compound can interfere with fluorescence-based assays in two primary ways:

  • Increased Background Fluorescence: this compound itself is fluorescent, particularly when excited around 440 nm.[3][4] This intrinsic fluorescence increases the overall background signal, which can mask the specific signal from your fluorescent probe, thereby reducing the signal-to-noise ratio.[5][6] This is a significant issue when detecting weak fluorescent signals.

  • Signal Quenching: this compound can absorb light in the same spectral region as the excitation and/or emission of many common fluorophores (e.g., GFP, RFP, FITC, TRITC).[1][5][7] This absorption, known as the inner filter effect, reduces the amount of excitation light reaching the fluorophore and the amount of emitted light reaching the detector, leading to a weaker signal.[8][9][10]

Q3: Which fluorescent dyes are most affected by this compound?

Fluorophores with excitation and/or emission spectra that overlap with the absorbance spectrum of this compound are most affected. This includes many commonly used green and red fluorescent proteins and dyes:

  • Green Fluorophores: Green Fluorescent Protein (GFP) and fluorescein (FITC) are significantly impacted due to the overlap with this compound's absorbance peak in the blue-green region of the spectrum.[5]

  • Red Fluorophores: Red Fluorescent Protein (RFP) and rhodamine derivatives (like TRITC) can also be affected, as this compound has a secondary absorbance peak in the green-yellow region which can overlap with their excitation spectra.[5]

  • Cyan Fluorophores: Dyes like Cyan Fluorescent Protein (CFP) are particularly susceptible because their excitation wavelength is often near the 440 nm excitation peak of this compound.[3]

Q4: What are the main strategies to handle this compound interference?

There are three primary strategies to mitigate the interference from this compound:

  • Use this compound-Free Medium: This is the most straightforward and effective solution.[1] Most common basal media formulations are available without this compound.

  • Perform a Medium Exchange: Before taking fluorescence measurements, you can replace the this compound-containing medium with a clear, buffered solution like Phosphate-Buffered Saline (PBS) or a this compound-free imaging medium.

  • Implement Background Subtraction: For plate reader-based assays, you can subtract the fluorescence of control wells containing medium with this compound but without cells (or with untransfected/unstained cells) from your experimental wells.

Troubleshooting Guide

Problem: High background fluorescence in my imaging or plate reader assay.

Possible Cause Solution
This compound in the medium The most effective solution is to switch to a This compound-free medium for the duration of the experiment, especially for the final measurement step.[1][7]
If switching media is not possible, perform a medium exchange with a clear, buffered solution (e.g., PBS with calcium and magnesium, or a specialized imaging buffer) immediately before reading the fluorescence.
For plate reader assays, include a "medium-only" blank (wells with this compound-containing medium but no cells) and subtract this value from all other readings.[11]
Autofluorescence from other media components Components like riboflavin and some amino acids in the medium can also be autofluorescent.[4][7] Consider using a specialized low-fluorescence imaging medium, such as FluoroBrite™ DMEM.
Cellular autofluorescence Include an "unstained cells" control to determine the baseline fluorescence of your cells.

Problem: My fluorescent signal is weaker than expected.

Possible Cause Solution
Quenching by this compound The absorbance of this compound may be reducing the excitation light reaching your fluorophore and/or absorbing the emitted light. The best solution is to remove the this compound by either using this compound-free medium or performing a medium exchange before measurement.[1][7]
pH sensitivity of the fluorophore Many fluorescent proteins are pH-sensitive and may have reduced brightness in acidic or alkaline conditions.[4] Ensure your imaging buffer is at a physiological pH (7.2-7.4).
Photobleaching Reduce the exposure time and excitation light intensity to the minimum required to obtain a good signal-to-noise ratio.

Data Presentation

Table 1: Spectral Properties of this compound at Different pH Values

The spectral properties of this compound are highly dependent on pH. Its absorbance spectrum has two main peaks that change in intensity with pH. While less commonly characterized, its fluorescence is most prominent when excited in the violet-blue region.

pHAbsorbance Peak 1 (nm)Absorbance Peak 2 (nm)Predominant ColorReported Fluorescence Excitation (nm)
< 6.8 ~430-443[12][13]MinorYellow~440[3][4]
7.0 - 7.4 ~430 and ~560-570[12][14]~560-570Orange-RedOverlaps with absorbance
> 8.2 Minor~560-570[12][14]Pink-FuchsiaOverlaps with absorbance

Table 2: Impact of this compound on Signal-to-Noise Ratio (SNR) for Common Fluorophores (Qualitative)

The presence of this compound generally leads to a significant decrease in the signal-to-noise ratio due to increased background fluorescence.

FluorophoreEffect of this compoundReference
GFP / FITC Dramatically increases background, reducing SNR
RFP / TRITC Significantly increases background, reducing SNR
CFP High fluorescence interference due to excitation near 440 nm[3]
YFP Minor effect compared to GFP and RFP[5]

Experimental Protocols

Protocol 1: Medium Exchange for Fluorescence Imaging

This protocol describes how to replace this compound-containing medium with a clear imaging buffer before fluorescence microscopy.

Materials:

  • Pre-warmed (37°C) this compound-free imaging buffer (e.g., PBS with Ca²⁺/Mg²⁺, HEPES-buffered saline, or a commercial imaging medium).

  • Aspirator or micropipette.

Procedure:

  • Carefully aspirate the this compound-containing culture medium from your cell culture dish or plate, taking care not to disturb the cell monolayer.

  • Gently add the pre-warmed, clear imaging buffer to the vessel. For a 35 mm dish, use 1-2 mL. For a 96-well plate, use 100 µL per well.

  • Wash the cells by gently swirling the dish/plate and then aspirate the buffer.

  • Repeat the wash step (step 3) one more time to ensure complete removal of the this compound-containing medium.

  • Add the final volume of pre-warmed, clear imaging buffer to the cells.

  • Proceed with your fluorescence imaging immediately to minimize any potential stress on the cells from being in a nutrient-free buffer.

Protocol 2: Background Subtraction for Plate Reader Assays

This protocol outlines how to correct for background fluorescence from this compound in a 96-well plate-based assay.

Materials:

  • 96-well plate (black, clear-bottom plates are recommended for fluorescence).

  • Multimode plate reader with fluorescence capabilities.

Procedure:

  • Plate Setup:

    • Experimental Wells: Seed your cells and perform your experimental treatment as planned in the this compound-containing medium.

    • "Medium-Only" Blank Wells: In at least three wells, add the same volume of this compound-containing medium (including any vehicle used for treatment) but without any cells.

    • "Unstained Cell" Control Wells (Optional but Recommended): In at least three wells, seed the same number of cells as in the experimental wells but do not add your fluorescent probe. This helps to account for cellular autofluorescence.

  • Measurement:

    • Incubate the plate according to your assay protocol.

    • Measure the fluorescence in all wells using the appropriate excitation and emission wavelengths for your fluorophore.

  • Data Analysis:

    • Calculate the average fluorescence intensity of the "Medium-Only" Blank wells.

    • Subtract this average blank value from the fluorescence reading of each experimental well.

    • If you included an "Unstained Cell" control, you can further correct your data by subtracting the average fluorescence of these wells from your experimental wells to account for cellular autofluorescence.

Visualizations

Phenol_Red_Interference_Pathway cluster_source Light Source cluster_sample Sample Well cluster_detector Detector Excitation Light Excitation Light Fluorophore Fluorophore Excitation Light->Fluorophore Excites This compound This compound Excitation Light->this compound Excites Detected Signal Detected Signal Fluorophore->Detected Signal Emits Signal This compound->Excitation Light Absorbs (Quenching) This compound->Detected Signal Emits Background

Caption: Mechanism of this compound interference in fluorescence assays.

Mitigation_Workflow cluster_solutions Mitigation Strategies Start Fluorescence Assay with this compound Decision Is Signal-to-Noise Ratio Low? Start->Decision Use_PRF_Media Switch to This compound-Free Medium Decision->Use_PRF_Media Yes End Optimized Assay Decision->End No Use_PRF_Media->End Medium_Exchange Perform Medium Exchange (e.g., with PBS) Medium_Exchange->End Background_Subtract Use Background Subtraction (Medium-only control) Background_Subtract->End

Caption: Decision workflow for handling this compound interference.

References

Technical Support Center: Managing Phenol Red Interference in Absorbance Readings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to background noise in absorbance readings caused by phenol red, a common pH indicator in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it in my cell culture medium?

This compound, also known as phenolsulfonphthalein, is a pH indicator added to cell culture media to provide a quick visual assessment of the pH.[1][2][3][4] It allows researchers to monitor the health of their cultures, as cellular metabolism produces acidic byproducts that lower the pH, causing a color change from red to yellow.[1][2][5][6] A color shift to pink or fuchsia can indicate alkaline conditions, possibly due to a loss of CO2 from the incubator.[1][5][6]

Q2: How does this compound interfere with absorbance-based assays?

This compound exhibits significant absorbance in the visible light spectrum, which can overlap with the optimal wavelengths for measuring the products of many colorimetric and spectrophotometric assays (e.g., MTT, XTT, LDH, and some ELISA substrates).[1][2][7][8][9] This spectral overlap leads to high background absorbance, reducing the signal-to-noise ratio and potentially masking the true experimental results.[1][3]

Q3: At what wavelengths does this compound absorb light?

This compound's absorbance spectrum is pH-dependent.[5][6][10]

  • In acidic conditions (around pH 6.8 and below), it appears yellow and has an absorbance maximum around 443 nm .[5][10]

  • In neutral to alkaline conditions (pH 7.4 and above), it appears red to pink and has an absorbance maximum around 560-570 nm .[5][6][10][11]

Many common viability and cytotoxicity assays, such as the MTT assay, require absorbance readings around 570 nm, directly conflicting with this compound's absorbance at physiological pH.[7]

Q4: Can this compound affect my cells or experimental outcomes beyond absorbance interference?

Yes. Some studies have indicated that this compound can have other effects, including:

  • Weak estrogenic activity: It can mimic estrogen, which is a critical consideration in studies involving hormone-sensitive cells like breast cancer cell lines.[1][2][3]

  • Interference with fluorescence: this compound is fluorescent and can increase background signals in fluorescence-based assays.[1][2]

  • Cell-specific effects: It may influence cell proliferation and protein expression in certain cell types.[1][2]

Q5: What are the primary solutions to mitigate this compound interference?

There are three main approaches to address this issue:

  • Use this compound-Free Medium: This is the most direct and recommended method to eliminate interference.[1][4][12][13][14][15][16]

  • Background Subtraction: This involves subtracting the absorbance of a control well (containing medium with this compound but no cells or reagents) from the experimental wells.

  • pH Adjustment: For certain assays, acidifying the final solution can shift the this compound absorbance away from the measurement wavelength.[9][17][18]

Troubleshooting Guides

Issue 1: High Background Absorbance in an MTT Assay

Symptoms:

  • Blank wells (media only) have high absorbance readings at 570 nm.

  • The difference in absorbance between control and treated cells is small (low signal-to-noise ratio).

Root Cause Analysis:

Caption: Root cause analysis for high background absorbance.

Solutions:

Solution A: Switch to this compound-Free Medium (Recommended)

This is the most effective way to eliminate the interference.

  • Action: Culture your cells in a medium formulation that does not contain this compound for the duration of the experiment, or at least for the final incubation step with the assay reagent.[1][4][12][13][14][15][16]

  • Advantages: Completely removes the primary source of background noise, leading to cleaner data and improved assay sensitivity.[1][19] Eliminates potential estrogenic or other confounding effects of this compound.[1][2][3]

  • Considerations: Ensure the this compound-free version of the medium supports your specific cell line's growth adequately.

Solution B: Implement a Background Correction Protocol

If using this compound-free medium is not feasible, a background correction can be applied.

  • Action: For each experimental condition, prepare parallel control wells that contain the complete medium (with this compound) and the assay reagents, but no cells.[2][7] Subtract the average absorbance of these "no-cell" controls from the absorbance of your experimental wells.

  • Workflow:

BackgroundCorrection start Start Assay plate_cells Plate Cells in This compound Medium start->plate_cells prepare_controls Prepare Parallel 'No-Cell' Controls start->prepare_controls add_reagent Add Assay Reagent to All Wells plate_cells->add_reagent prepare_controls->add_reagent incubate Incubate add_reagent->incubate read_exp Read Absorbance (Experimental Wells) incubate->read_exp read_ctrl Read Absorbance ('No-Cell' Wells) incubate->read_ctrl calculate Corrected Value = Exp. Abs - Avg. Control Abs read_exp->calculate read_ctrl->calculate end End calculate->end

Caption: Workflow for background correction protocol.

Solution C: Acidify the Solubilization Solution (for MTT assays)

  • Action: Use a solubilization buffer for the formazan crystals that is acidified (e.g., 0.01-0.04 M HCl in isopropanol or 10% SDS in 0.01 M HCl).[9][17]

  • Mechanism: The acidic environment shifts the pH of the medium, causing the this compound to turn yellow. This shifts its absorbance peak away from the 570 nm wavelength used to measure the purple formazan product.[17][18]

  • Disadvantage: This method can sometimes cause precipitation of proteins in the well, which could interfere with readings.

Issue 2: Inconsistent or Non-Reproducible Results in ELISA

Symptoms:

  • High variability between replicate wells.

  • The blank or negative control wells show unexpectedly high absorbance.

Root Cause Analysis:

This compound in the samples can contribute to the overall colorimetric signal of the ELISA substrate, leading to elevated background and variability.

Solutions:

Solution A: Use this compound-Free Medium for Sample Collection (Recommended)

  • Action: If collecting conditioned media for an ELISA, culture the cells in this compound-free medium for 24-48 hours prior to and during the collection period.

  • Benefit: This ensures that the samples themselves do not contain the interfering substance.

Solution B: Wavelength Correction

  • Action: Measure the absorbance at two wavelengths: the primary wavelength for your ELISA substrate (e.g., 450 nm for TMB) and a reference wavelength where this compound absorbs but the substrate does not (e.g., 570 nm). Subtract the reference reading from the primary reading.

  • Considerations: This method assumes a linear relationship and may not be perfectly accurate if other components in the media also absorb at these wavelengths. It is less reliable than using this compound-free media.

Data Summary and Experimental Protocols

This compound Absorbance Characteristics

The following table summarizes the absorbance maxima of this compound at different pH values. This data highlights the potential for spectral overlap with common assays.

pH ValueVisual ColorPrimary Absorbance Peak (λmax)
< 6.8Yellow~443 nm[5][10]
7.4Red~560 nm[6][11]
> 8.2Pink / Fuchsia~570 nm[5][6]
Protocol: MTT Assay with Background Correction for this compound

This protocol details how to perform an MTT assay in media containing this compound by incorporating a "no-cell" background control.

Materials:

  • Cells cultured in medium containing this compound

  • 96-well clear, flat-bottom plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at the desired density in 100 µL of medium containing this compound. Leave at least 3 wells on the plate empty for "no-cell" controls.

  • Treatment: After 24 hours, treat cells with your compound of interest. Add vehicle control to the "untreated" wells.

  • Prepare No-Cell Controls: Just before adding the MTT reagent, add 100 µL of the complete medium (including any vehicle used for treatment) to the designated "no-cell" control wells.

  • MTT Addition: Add 10 µL of MTT solution to all experimental and "no-cell" control wells.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium from all wells. Add 100 µL of solubilization solution to all wells, including the "no-cell" controls.

  • Dissolution: Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the average absorbance of the "no-cell" control wells. This is your background value.

    • For each experimental well, subtract the background value from its absorbance reading.

    • Corrected Absorbance = Absorbance(Experimental Well) - Average Absorbance(No-Cell Controls)

    • Calculate cell viability relative to the untreated control.

Data Analysis Workflow:

DataAnalysis raw_exp Raw Absorbance (Experimental Wells) subtract Subtract Background from Each Exp. Well raw_exp->subtract raw_ctrl Raw Absorbance (No-Cell Wells) avg_ctrl Calculate Average Background Absorbance raw_ctrl->avg_ctrl avg_ctrl->subtract corrected_data Corrected Absorbance Values subtract->corrected_data normalize Normalize to Untreated Control corrected_data->normalize final_result Final Cell Viability (%) normalize->final_result

Caption: Data analysis workflow for background correction.

References

Technical Support Center: Estrogenic Effects of Phenol Red on Hormone-Sensitive Cells (MCF-7)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hormone-sensitive cells like MCF-7 and encountering issues related to the estrogenic effects of Phenol Red.

Troubleshooting Guides

This section addresses specific problems that may arise during your experiments.

Issue 1: Inconsistent or Unexpected Results in Estrogen-Response Assays

Question: My MCF-7 cells are showing basal estrogenic activity even without the addition of estradiol. What could be the cause?

Answer: A common cause for unexpected estrogenic activity in hormone-sensitive cell lines like MCF-7 is the presence of this compound in the cell culture medium.[1][2] this compound is a weak estrogen that can bind to the estrogen receptor and elicit a partial estrogenic response, leading to increased basal proliferation and gene expression.[3]

Troubleshooting Steps:

  • Verify Medium Composition: Confirm if your cell culture medium contains this compound. Standard media formulations like DMEM and RPMI-1640 often include it as a pH indicator.[4]

  • Switch to this compound-Free Medium: The most effective solution is to switch to a this compound-free version of your medium.[1] This will eliminate the confounding estrogenic effects of the indicator.

  • Charcoal-Stripped Serum: Ensure you are using charcoal-stripped fetal bovine serum (FBS) to remove endogenous steroid hormones that could also contribute to basal estrogenic activity.

  • Control Experiments: If you must use a medium with this compound, include appropriate controls in your experimental design. This includes a vehicle control group cultured in this compound-containing medium to quantify the basal estrogenic effect.

Issue 2: Anti-estrogen treatments appear more effective than expected.

Question: My anti-estrogen compounds are showing a strong inhibitory effect on MCF-7 cell proliferation, even in the absence of exogenous estrogen. Is this a real effect?

Answer: This phenomenon can be an artifact of using this compound-containing medium. The weak estrogenic effect of this compound stimulates cell proliferation. Therefore, anti-estrogens like tamoxifen can appear to inhibit basal proliferation by blocking the action of this compound on the estrogen receptor. In the absence of this compound, anti-estrogens may not show this suppressive effect on basal growth.

Troubleshooting Steps:

  • Repeat the Experiment in this compound-Free Medium: To validate the true efficacy of your anti-estrogen compounds, repeat the experiment using a this compound-free medium. This will provide a more accurate assessment of their inhibitory potential in the absence of confounding estrogenic stimuli.

  • Dose-Response Analysis: Perform a dose-response analysis of your anti-estrogen in both this compound-containing and this compound-free media to understand the contribution of this compound to the observed effect.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it in my cell culture medium?

A1: this compound (phenolsulfonphthalein) is a pH indicator commonly added to cell culture media.[1][4] It provides a quick visual assessment of the pH of the medium, which is crucial for maintaining optimal cell growth conditions.[4] A color change from red to yellow indicates a drop in pH (acidic), often due to cellular metabolism or bacterial contamination, while a change to purple or pink signifies an increase in pH (alkaline).[1][4]

Q2: How does this compound exert its estrogenic effects?

A2: this compound has a structural similarity to some nonsteroidal estrogens.[3][5] This structural resemblance allows it to bind to the estrogen receptor (ER), specifically ERα in MCF-7 cells, and activate downstream signaling pathways that lead to cell proliferation and the expression of estrogen-responsive genes.[3][6]

Q3: How significant is the estrogenic effect of this compound?

A3: The estrogenic activity of this compound is considered weak compared to estradiol. However, at the concentrations typically found in cell culture media (15-45 µM), it can cause significant partial estrogenic stimulation. For instance, it can increase MCF-7 cell numbers to 200% and progesterone receptor content to 300% of that found in cells grown in this compound-free media.[3]

Q4: Can the estrogenic effects of this compound vary?

A4: Yes, the estrogenic activity can vary depending on several factors. Different commercial suppliers of this compound may have preparations with varying levels of estrogenic contaminants.[7] Additionally, the concentration of free this compound in the medium can be influenced by its binding to serum proteins, with higher serum concentrations potentially reducing its estrogenic impact.[7]

Q5: Are there alternatives to this compound for pH monitoring?

A5: Yes, if you need to monitor the pH of your culture in a this compound-free system, you can use a pH meter with a sterile probe for periodic measurements.[1] Some researchers also use alternative pH indicators with different spectral properties, such as bromothymol blue.[1]

Quantitative Data Summary

The following tables summarize the quantitative data on the estrogenic effects of this compound on MCF-7 cells.

Table 1: Binding Affinity of this compound to the Estrogen Receptor in MCF-7 Cells

CompoundDissociation Constant (Kd)Relative Binding Affinity to EstradiolReference
EstradiolNot specified100%[3]
This compound2 x 10-5 M0.001%[3]

Table 2: Effect of this compound on MCF-7 Cell Proliferation and Progesterone Receptor Content

ConditionIncrease in Cell Number (compared to this compound-free)Increase in Progesterone Receptor Content (compared to this compound-free)Reference
This compound (at concentrations in media)200%300%

Experimental Protocols

Protocol 1: Assessing the Effect of this compound on MCF-7 Cell Proliferation

This protocol outlines a typical experiment to determine the impact of this compound on the proliferation of MCF-7 cells.

  • Cell Culture:

    • Culture MCF-7 cells in their standard growth medium (e.g., DMEM with 10% FBS).

    • For the experiment, seed cells in two sets of culture plates: one with standard medium containing this compound and another with this compound-free medium. Both media should be supplemented with charcoal-stripped FBS to minimize the influence of endogenous hormones.

  • Treatment:

    • After allowing the cells to attach overnight, replace the medium with fresh medium (with or without this compound) containing the desired treatments (e.g., vehicle control, estradiol, anti-estrogen).

  • Incubation:

    • Incubate the cells for the desired period (e.g., 6 days), changing the medium every 2 days.

  • Cell Number Quantification:

    • At the end of the incubation period, harvest the cells and count them using a cell counter (e.g., Coulter Counter) or a hemocytometer.

    • Alternatively, use a colorimetric assay such as the MTT or resazurin assay to assess cell viability, which correlates with cell number.

  • Data Analysis:

    • Compare the cell numbers between the groups cultured in the presence and absence of this compound to determine its effect on basal and stimulated proliferation.

Protocol 2: Estrogen Receptor Binding Assay

This protocol describes how to measure the binding of this compound to the estrogen receptor.

  • Preparation of Cell Extracts:

    • Grow MCF-7 cells to confluence.

    • Harvest the cells and prepare a cytosol extract containing the estrogen receptors.

  • Competitive Binding Assay:

    • Incubate the cytosol extract with a constant concentration of radiolabeled estradiol (e.g., [3H]estradiol).

    • Add increasing concentrations of unlabeled competitor ligands (e.g., unlabeled estradiol as a positive control, and this compound).

  • Separation of Bound and Free Ligand:

    • After incubation, separate the receptor-bound radiolabeled estradiol from the free radiolabeled estradiol using a method like dextran-coated charcoal adsorption.

  • Quantification:

    • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of bound radiolabeled estradiol against the concentration of the competitor ligand.

    • Calculate the concentration of the competitor that inhibits 50% of the binding of the radiolabeled estradiol (IC50) to determine its relative binding affinity.

Visualizations

Estrogenic_Signaling_of_Phenol_Red cluster_extracellular Extracellular cluster_cell MCF-7 Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PR This compound ER Estrogen Receptor (ERα) PR->ER Binds to PR_ER_complex This compound-ER Complex ER->PR_ER_complex ERE Estrogen Response Element (ERE) PR_ER_complex->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates Proliferation Cell Proliferation Transcription->Proliferation Leads to Experimental_Workflow start Start: Culture MCF-7 Cells split Split into two groups start->split group1 Group 1: This compound-Containing Medium split->group1 group2 Group 2: This compound-Free Medium split->group2 treatment Apply Treatments (e.g., Vehicle, Estradiol, Anti-estrogen) group1->treatment group2->treatment incubation Incubate for a defined period treatment->incubation assay Perform Assay (e.g., Proliferation, Gene Expression) incubation->assay analysis Data Analysis and Comparison assay->analysis end Conclusion analysis->end Troubleshooting_Tree start Unexpected Estrogenic Activity? check_medium Is this compound in the medium? start->check_medium switch_medium Switch to this compound-free medium check_medium->switch_medium Yes check_serum Are you using charcoal-stripped serum? check_medium->check_serum No yes_pr Yes no_pr No use_stripped_serum Use charcoal-stripped serum check_serum->use_stripped_serum No other_source Consider other sources of contamination check_serum->other_source Yes yes_serum Yes no_serum No

References

Navigating Endocrine Research: The Critical Role of Phenol Red-Free Media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals engaged in endocrine research, the integrity of experimental results is paramount. A crucial but often overlooked factor that can significantly impact outcomes is the composition of the cell culture media, specifically the presence of Phenol Red. This technical guide provides a comprehensive overview of why this compound-free media is essential for reliable endocrine research, offering troubleshooting advice and frequently asked questions to navigate potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it in my cell culture media?

This compound, or phenolsulfonphthalein, is a pH indicator commonly added to cell culture media. It provides a simple, visual method to monitor the pH of the culture environment. As cells metabolize and produce acidic waste products, the pH of the media drops, causing the this compound to change color from red to yellow.[1][2] Conversely, an alkaline shift, perhaps due to contamination, will turn the media purple.[1] This immediate visual cue helps researchers gauge the health of their cultures and determine the need for a media change.[1][2]

Q2: Why should I consider using this compound-free media for my endocrine research?

The primary reason to use this compound-free media in endocrine research is that this compound acts as a weak estrogen mimic.[2][3][4][5][6] This estrogenic activity can lead to significant experimental artifacts, particularly when studying hormone-sensitive cells or screening for endocrine-disrupting compounds.[1][3]

Key reasons to switch to this compound-free media include:

  • Elimination of Estrogenic Interference: this compound has a structural similarity to some nonsteroidal estrogens.[3][4] This allows it to bind to estrogen receptors and elicit an estrogenic response, potentially masking the true effects of the compounds you are studying.[3][4][7]

  • Increased Assay Sensitivity: The presence of this compound can create a high background of estrogenic activity, reducing the sensitivity of your assays and making it difficult to detect subtle hormonal effects.[3][4]

  • Accurate Study of Hormone-Responsive Cells: For cell lines that are sensitive to estrogens, such as the breast cancer cell line MCF-7, this compound can stimulate proliferation and alter gene expression, leading to misleading results.[3][4][8]

  • Improved Reproducibility: The estrogenic activity of this compound can vary between different media batches and manufacturers, introducing a source of variability in your experiments.[8]

  • Compatibility with Fluorescence-Based Assays: this compound can interfere with fluorescence detection in assays like flow cytometry and fluorescence microscopy due to its spectral properties.[1]

Q3: What is the evidence for this compound's estrogenic activity?

Multiple studies have demonstrated the estrogenic effects of this compound. It has been shown to:

  • Bind to the estrogen receptor, albeit with a lower affinity than estradiol.[3][4]

  • Stimulate the proliferation of estrogen receptor-positive breast cancer cells (e.g., MCF-7) in a dose-dependent manner.[3][4]

  • Increase the expression of estrogen-responsive genes, such as the progesterone receptor.[3][4]

  • Influence the response of cells to anti-estrogenic drugs like tamoxifen.[3][4]

Troubleshooting Guide

Problem: I am seeing unexpected proliferation in my "untreated" control group of estrogen-sensitive cells.

Possible Cause: If you are using media containing this compound, its inherent estrogenic activity could be stimulating cell growth.[3][4]

Solution: Switch to a this compound-free version of your cell culture medium. This will establish a true baseline control, free from confounding estrogenic stimuli.

Problem: My anti-estrogen drug appears to be more potent than expected.

Possible Cause: In media containing this compound, anti-estrogens may appear more effective because they are counteracting the estrogenic effect of the this compound in addition to any endogenous estrogen signaling.[3][4] In the absence of this compound, the true potency of the anti-estrogen against your experimental model can be more accurately assessed.

Solution: Repeat the experiment using this compound-free media to determine the drug's activity without the influence of the indicator dye.

Problem: I am observing high background fluorescence in my reporter assay.

Possible Cause: this compound can absorb light and fluoresce, leading to increased background signals in fluorescence-based assays.[1]

Solution: Use this compound-free media for all steps of your fluorescence-based experiments, from cell culture to the final assay measurement.

Quantitative Data Summary

The following table summarizes the quantitative data on the estrogenic activity of this compound from key studies.

ParameterValueCell LineReference
Binding Affinity (Kd) to Estrogen Receptor 2 x 10⁻⁵ MMCF-7[3][4]
Relative Binding Affinity (vs. Estradiol) ~0.001%Rat Uterine Cytosol[8][9]
Increase in Cell Number (at media concentrations) Up to 200% of controlMCF-7[3][4]
Increase in Progesterone Receptor Content Up to 300% of controlMCF-7[3][4]

Experimental Protocols

Protocol 1: Assessment of Estrogenic Activity of a Test Compound using an E-Screen Assay

This protocol is designed to assess the estrogenic potential of a test compound by measuring its effect on the proliferation of estrogen-sensitive MCF-7 cells.

Materials:

  • MCF-7 human breast cancer cells

  • This compound-free DMEM/F12 medium

  • Charcoal-stripped Fetal Bovine Serum (cs-FBS)

  • 17β-Estradiol (positive control)

  • Test compound

  • Cell counting solution (e.g., Trypan Blue) or a proliferation assay kit (e.g., MTT, WST-1)

Methodology:

  • Cell Culture Maintenance: Culture MCF-7 cells in this compound-free DMEM/F12 supplemented with 10% cs-FBS. The use of charcoal-stripped serum is crucial to remove endogenous steroids.

  • Hormone Deprivation: Prior to the experiment, wash the cells with PBS and culture them in hormone-free medium (this compound-free DMEM/F12 with 5% cs-FBS) for 3-5 days to reduce baseline estrogenic signaling.

  • Seeding: Seed the hormone-deprived MCF-7 cells into 96-well plates at a density of 3,000-5,000 cells per well in the hormone-free medium. Allow the cells to attach overnight.

  • Treatment: Prepare serial dilutions of the test compound and the 17β-estradiol positive control in the hormone-free medium. Remove the seeding medium and add the treatment media to the respective wells. Include a vehicle control (e.g., DMSO) group.

  • Incubation: Incubate the plates for 6-7 days.

  • Proliferation Assessment: At the end of the incubation period, quantify cell proliferation using a suitable method. For cell counting, trypsinize the cells and count them using a hemocytometer with Trypan Blue exclusion. For colorimetric assays, follow the manufacturer's instructions for the chosen kit.

  • Data Analysis: Calculate the proliferative effect of the test compound relative to the vehicle control and compare it to the effect of 17β-estradiol.

Visualizations

EstrogenSignalingPathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen or This compound ER Estrogen Receptor (ER) Estrogen->ER Binding ER_dimer ER Dimer ER->ER_dimer Dimerization ER->ER_dimer HSP Heat Shock Proteins ER_HSP ER-HSP Complex ER_HSP->ER Dissociation ER_HSP->HSP ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding to DNA Gene Target Gene ERE->Gene Recruitment of Co-activators mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Cellular Response (e.g., Proliferation) Protein->Response EScreenWorkflow start Start: Culture MCF-7 cells in this compound-free media hormone_deprive Hormone Deprivation (3-5 days in cs-FBS media) start->hormone_deprive seed_cells Seed cells into 96-well plates hormone_deprive->seed_cells treat_cells Treat with Test Compound, Estradiol (Positive Control), and Vehicle (Negative Control) seed_cells->treat_cells incubate Incubate for 6-7 days treat_cells->incubate measure_prolif Measure Cell Proliferation (e.g., MTT assay) incubate->measure_prolif analyze_data Analyze Data: Compare proliferation to controls measure_prolif->analyze_data end End: Determine estrogenic potential of test compound analyze_data->end

References

Technical Support Center: Understanding the Potential Cytotoxicity of Phenol Red

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential cytotoxic and other confounding effects of Phenol Red in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture media?

This compound, or phenolsulfonphthalein, is a pH indicator commonly included in cell culture media.[1][2] It provides a quick visual assessment of the pH of the medium, which is crucial for maintaining optimal cell growth conditions.[2][3] As cells metabolize and produce acidic waste products, the pH of the medium drops, causing the this compound to change color from red to yellow.[1][2] A color change to pink or fuchsia indicates a rise in pH.[1][2] This visual cue helps in monitoring the health of the culture and detecting potential bacterial contamination.[2]

Q2: Is this compound toxic to all cell types?

While generally considered safe at the concentrations used in most cell culture media, some studies have indicated that this compound can have cytotoxic effects on certain cell types.[1] The sensitivity to this compound appears to vary among different cell lines, with some, like certain breast cancer cells, showing more pronounced effects.[1] For instance, in the presence of carbon nanoblacks, this compound was found to be toxic to HeLa cells in a serum-free medium.[4]

Q3: Can this compound interfere with experimental assays?

Yes, this compound can interfere with various colorimetric and fluorescence-based assays.[1] Its spectral properties can overlap with the absorbance spectra of reagents like MTT, potentially leading to inaccurate results in cell viability and proliferation assays.[5][6] It can also contribute to background fluorescence in flow cytometry and fluorescence microscopy.[1]

Q4: Does this compound have any biological activity beyond being a pH indicator?

This compound is a known weak estrogen mimic.[7][8][9] Its chemical structure bears a resemblance to some nonsteroidal estrogens, allowing it to bind to estrogen receptors and elicit estrogenic responses in hormone-sensitive cells like MCF-7, ZR-75-1, and T-47-D human breast cancer cells.[7][8] This can lead to increased cell proliferation and modulation of gene expression, which can be a significant confounding factor in endocrinology research.[7][10][11]

Q5: What are the alternatives to using this compound in cell culture?

The most direct alternative is to use this compound-free media.[1] Several commercial formulations are available for a wide range of cell lines.[12] To monitor the pH in this compound-free media, researchers can use a pH meter with a specialized probe for periodic measurements or employ other pH indicators with different spectral properties, such as bromothymol blue.[1]

Troubleshooting Guides

Issue 1: Unexpected Cell Proliferation or Altered Morphology in Hormone-Sensitive Cell Lines

  • Possible Cause: The weak estrogenic activity of this compound may be stimulating the growth of estrogen receptor-positive cells.[7][11]

  • Troubleshooting Steps:

    • Switch to this compound-free medium: Culture your cells in a medium without this compound to eliminate its estrogenic effects.

    • Use charcoal-stripped serum: This type of serum has been treated to remove endogenous hormones, further reducing potential estrogenic stimulation.

    • Perform a control experiment: Compare the growth and morphology of your cells in media with and without this compound to confirm its effect.

Issue 2: Inconsistent or Unreliable Results in Colorimetric Assays (e.g., MTT, XTT)

  • Possible Cause: this compound's absorbance spectrum can overlap with that of the formazan product in tetrazolium-based assays, leading to inaccurate readings.[5][13] The pH changes in the medium during the experiment can also alter the color of this compound, further confounding the results.[5]

  • Troubleshooting Steps:

    • Use this compound-free medium for the assay: While cells can be maintained in medium containing this compound, it is advisable to switch to a this compound-free medium before performing the assay.[13]

    • Wash cells before adding the assay reagent: If using medium with this compound, wash the cells with phosphate-buffered saline (PBS) before adding the MTT reagent to remove any residual indicator.[5]

    • Use a background control: Include wells with medium and this compound but no cells to measure the background absorbance and subtract it from your experimental readings.

Issue 3: Increased Cell Death or Signs of Cellular Stress

  • Possible Cause: At alkaline pH, contaminants in this compound preparations can become cytotoxic to certain cell types, such as MCF-7 cells.[14] Additionally, this compound can participate in redox reactions, leading to the production of reactive oxygen species (ROS) that can cause cellular damage.

  • Troubleshooting Steps:

    • Monitor and control the pH of the culture medium closely: Ensure the pH does not rise to alkaline levels where cytotoxicity is more pronounced.[14]

    • Consider using a different batch or source of this compound: The level of cytotoxic contaminants can vary between batches and suppliers.

    • Assess ROS levels: Use a fluorescent probe like DCFH-DA to measure intracellular ROS levels in the presence and absence of this compound.

    • Switch to this compound-free medium: This will eliminate any direct cytotoxic effects or ROS production related to this compound.

Quantitative Data Summary

Table 1: Estrogenic Effects of this compound on Breast Cancer Cell Lines

Cell LineEffect of this compoundQuantitative ObservationReference
MCF-7 Increased ProliferationSignificantly promoted cell proliferation and cell cycle progression.[10][11][15]
MCF-7 Reduced susceptibility to roscovitineThe anti-proliferative and pro-apoptotic action of roscovitine was strongly diminished. The ratio of the G2 cell population after 12h of treatment was reduced by approximately 20%.[15]
ZR-75-1 Weak estrogenic actionActs as a weak estrogen, affecting cell growth.[7]
T-47-D Weak estrogenic actionActs as a weak estrogen, affecting cell growth.[7]

Table 2: Cytotoxic Effects of this compound

Cell LineConditionQuantitative ObservationReference
MCF-7 pH > 7.450% cell death observed at pH 7.6-7.7; nearly 100% cell death at pH 8.0.[14]
MCF-7 pH 8.0, 10 µg/ml this compoundTD50 (half-maximal cytotoxic concentration) values of 2 and 6 µg/ml for two different commercial sources after 4 hours.[14]
HeLa Serum-free medium with carbon nanoblacksThis compound was found to be toxic when adsorbed and delivered into cells by carbon blacks.[4]

Experimental Protocols

1. Protocol for Assessing Cell Viability using Trypan Blue Exclusion

This protocol is used to differentiate viable from non-viable cells based on the principle that live cells with intact membranes exclude the trypan blue dye, while dead cells do not.[16][17][18][19]

  • Materials:

    • Cell suspension

    • 0.4% (w/v) Trypan Blue solution in PBS[16]

    • Phosphate-buffered saline (PBS) or serum-free medium[17]

    • Hemocytometer

    • Microscope

  • Procedure:

    • Prepare a single-cell suspension of your cells.

    • If the cell suspension contains serum, centrifuge the cells at 100 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in PBS or serum-free medium. Serum proteins can interfere with the staining.[17][19]

    • Mix one part of the 0.4% trypan blue solution with one part of the cell suspension (e.g., 10 µL of trypan blue + 10 µL of cell suspension).[18]

    • Allow the mixture to incubate for 3-5 minutes at room temperature.[16][17][19] Do not exceed 5 minutes as this can lead to the staining of viable cells.

    • Load 10 µL of the mixture into a clean hemocytometer.

    • Under a microscope, count the number of unstained (viable) and blue-stained (non-viable) cells in the central grid of the hemocytometer.

    • Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100

2. Protocol for Assessing this compound Interference in MTT Assay

This protocol helps to determine the extent to which this compound interferes with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay.

  • Materials:

    • Cells of interest

    • Complete culture medium with and without this compound

    • 96-well plates

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[5]

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a desired density in their regular growth medium (with this compound).

    • In parallel, seed the same number of cells in a separate 96-well plate using this compound-free medium.

    • Include background control wells for both types of media (media only, no cells).

    • Incubate the plates for the desired period.

    • For the plate with this compound-containing medium, carefully aspirate the medium from the wells and wash the cells once with PBS. Then add this compound-free medium to these wells.

    • Add 10 µL of MTT solution to each well (including controls) and incubate for 2-4 hours at 37°C.

    • After incubation, carefully remove the MTT solution.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Compare the absorbance readings between the plates with and without this compound to quantify the interference.

Signaling Pathway Diagrams

Estrogenic_Signaling_Pathway Estrogenic Signaling Pathway of this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ER) This compound->ER Binds to ER ER-HSP Complex ER-HSP Complex ER->ER-HSP Complex ER Dimer Activated ER Dimer ER->ER Dimer Dimerization HSP Heat Shock Proteins (HSP) HSP->ER-HSP Complex ER-HSP Complex->ER HSP Dissociation ERE Estrogen Response Element (ERE) ER Dimer->ERE Binds to ERE Gene Transcription Gene Transcription ERE->Gene Transcription Initiates Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation Leads to

Caption: Estrogenic signaling pathway of this compound in hormone-responsive cells.

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Results Start Unexpected Experimental Results Q1 Are you using hormone-sensitive cells? Start->Q1 A1_Yes Potential estrogenic effects of this compound Q1->A1_Yes Yes Q2 Are you performing a colorimetric or fluorescent assay? Q1->Q2 No S1 Switch to this compound-free medium and/or use charcoal-stripped serum A1_Yes->S1 End Problem Resolved S1->End A2_Yes Potential assay interference Q2->A2_Yes Yes Q3 Are you observing increased cell death? Q2->Q3 No S2 Use this compound-free medium for the assay or include proper controls A2_Yes->S2 S2->End A3_Yes Potential cytotoxicity or ROS production Q3->A3_Yes Yes Q3->End No S3 Check pH, use a different batch of this compound, or switch to this compound-free medium A3_Yes->S3 S3->End

Caption: A logical workflow for troubleshooting unexpected experimental results in the presence of this compound.

References

Degradation and stability issues of Phenol Red in long-term culture.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the degradation and stability of Phenol Red in long-term cell culture.

Troubleshooting Guides

This section provides solutions to common problems encountered with this compound during long-term cell culture experiments.

Issue 1: Unexpected Color Change in Culture Medium

Question: My cell culture medium has changed color unexpectedly. What could be the cause and how do I troubleshoot it?

Answer:

An unexpected color change in your culture medium is a primary indicator of a shift in pH, which can be detrimental to your cells. The table below outlines the typical color of this compound at various pH levels and the potential causes for the change.

ColorpH RangePotential Cause(s)Troubleshooting Steps
Yellow ≤ 6.8- Metabolic Acidification: Overgrowth of cells producing acidic metabolites like lactic acid.[1][2][3] - Bacterial/Fungal Contamination: Microbial contaminants rapidly acidify the medium.[1][3][4][5]1. Microscopic Examination: Check for microbial contamination (e.g., turbidity, visible microorganisms). 2. Cell Density Check: Assess cell confluence. If over-confluent, subculture the cells. 3. Aseptic Technique Review: Ensure proper sterile techniques are being followed. 4. Medium Replacement: Change the medium to restore the optimal pH.
Pink/Purple/Fuchsia ≥ 8.2- Low CO₂ Levels: Insufficient CO₂ in the incubator fails to maintain the bicarbonate buffering system, leading to a more alkaline pH.[2] - Improperly Sealed Flasks: In non-vented flasks, CO₂ cannot equilibrate with the medium.[2] - Medium Exposure to Air: Prolonged exposure of the medium to atmospheric CO₂ levels (lower than in the incubator) can raise the pH.[6]1. Incubator CO₂ Levels: Verify the CO₂ concentration in your incubator. 2. Flask Caps: Ensure you are using vented caps or that the caps on non-vented flasks are slightly loose to allow for gas exchange. 3. Minimize Time Outside Incubator: Reduce the time your cultures are outside the controlled incubator environment. 4. Equilibrate Medium: Pre-equilibrate fresh medium in the incubator before use.
Fading of Red Color Neutral- Long-term Incubation: The color of this compound can fade over extended periods at 37°C.[6] - Light Exposure: Exposure to light can contribute to the degradation of this compound.[7]1. Regular Media Changes: Adhere to a regular media refreshment schedule for your long-term cultures. 2. Protect from Light: Store media in the dark and minimize light exposure to cultures.

Below is a troubleshooting workflow for unexpected color changes in your cell culture medium.

start Unexpected Color Change in Medium color_check What is the color of the medium? start->color_check yellow Yellow (Acidic) color_check->yellow Yellow purple Purple/Pink (Alkaline) color_check->purple Purple/Pink faded Faded Red color_check->faded Faded check_contamination Check for microbial contamination yellow->check_contamination check_co2 Verify incubator CO2 levels purple->check_co2 regular_media_change Ensure regular media changes faded->regular_media_change check_confluency Check cell confluency check_contamination->check_confluency review_technique Review aseptic technique check_confluency->review_technique end Problem Resolved review_technique->end check_flasks Check flask caps (vented/loose) check_co2->check_flasks minimize_exposure Minimize time outside incubator check_flasks->minimize_exposure minimize_exposure->end protect_from_light Protect media and cultures from light regular_media_change->protect_from_light protect_from_light->end

Troubleshooting workflow for unexpected media color changes.

Issue 2: Inconsistent or Unreliable Assay Results

Question: I am seeing variability in my experimental results, especially in hormone-related or fluorescence-based assays. Could this compound be the cause?

Answer:

Yes, this compound can interfere with certain types of assays, leading to inconsistent or unreliable data.

1. Estrogenic Activity:

This compound is a weak estrogen mimic and can bind to estrogen receptors.[1][8][9] This is particularly problematic in studies involving hormone-sensitive cells, such as breast cancer cell lines (e.g., MCF-7).[1][8][9] The estrogenic effects of this compound can lead to increased cell proliferation and altered gene expression, masking the true effects of your experimental compounds.[8][9]

Key Considerations for Estrogenic Effects:

Cell TypePotential InterferenceRecommendation
Hormone-sensitive cells (e.g., MCF-7, ZR-75-1)- Unintended stimulation of cell growth.[8][9][10] - Altered expression of estrogen-responsive genes. - Interference with anti-estrogen drug studies.[8][9]Use this compound-free medium for all experiments.[1][11]
Non-hormone-sensitive cellsLess likely to be affected by estrogenic properties.Standard medium with this compound is generally acceptable, but consider potential for other interferences.

The diagram below illustrates how this compound can interfere with estrogen signaling.

cluster_cell Hormone-Sensitive Cell ER Estrogen Receptor Nucleus Nucleus ER->Nucleus Translocates Gene_Expression Estrogen-Responsive Gene Expression Nucleus->Gene_Expression Activates Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Estrogen Estrogen Estrogen->ER Binds Phenol_Red This compound (Weak Estrogen Mimic) Phenol_Red->ER Binds (Interference)

This compound's interference with estrogen signaling pathways.

2. Fluorescence and Spectrophotometric Interference:

This compound can absorb light and fluoresce at certain wavelengths, which can interfere with assays that rely on optical measurements.[1][11][12][13]

Assay TypeNature of InterferenceRecommendation
Fluorescence Microscopy/Flow Cytometry - Increased background fluorescence.[11][12][13] - Quenching of fluorescent signals.[13]Use this compound-free medium.[11][13]
Colorimetric/Spectrophotometric Assays (e.g., MTT, XTT) - Overlapping absorbance spectra with assay reagents, leading to inaccurate readings.[11][12]Use this compound-free medium or include appropriate background controls (medium without cells).[12][14]

The following workflow can help you decide whether to use this compound-free medium.

start Experiment Planning assay_type What is the nature of your experiment? start->assay_type hormone_study Hormone/Endocrine Study? assay_type->hormone_study Cell Signaling fluorescence_assay Fluorescence-based Assay? assay_type->fluorescence_assay Optical Measurement colorimetric_assay Colorimetric Assay? assay_type->colorimetric_assay Optical Measurement routine_culture Routine Cell Culture/ Non-interfering Assay assay_type->routine_culture Other hormone_study->fluorescence_assay No use_prf Use this compound-Free Medium hormone_study->use_prf Yes fluorescence_assay->colorimetric_assay No fluorescence_assay->use_prf Yes colorimetric_assay->routine_culture No consider_prf Consider this compound-Free Medium or Use Controls colorimetric_assay->consider_prf Yes use_standard Standard Medium with this compound is Likely Suitable routine_culture->use_standard

Decision workflow for using this compound-free medium.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in cell culture media?

A1: this compound is a pH indicator that provides a quick visual assessment of the pH of the culture medium.[1][11] This helps in monitoring the health of the culture, as cellular metabolism and contamination can cause pH shifts.[1][3][5]

Q2: At what pH does this compound change color?

A2: this compound exhibits a gradual color transition from yellow to red over the pH range of 6.8 to 8.2.[3][11][15]

  • Yellow: pH ≤ 6.8[1][5]

  • Orange-Red: ~pH 7.0-7.4[1]

  • Red: ~pH 7.4[5]

  • Pink/Fuchsia: pH ≥ 8.2[1][2]

Q3: Can this compound affect cell growth and viability?

A3: For most cell lines, this compound is considered non-toxic at the concentrations used in media.[1][11] However, some studies suggest potential cytotoxic effects on certain cell types.[11][16] More significantly, its estrogenic activity can stimulate the proliferation of hormone-sensitive cells.[8][9] It has also been shown to participate in redox reactions, which could induce cellular stress.[7][17]

Q4: What are the degradation products of this compound and are they toxic?

A4: this compound can degrade over time, especially when exposed to light and certain enzymes.[7][18] In the presence of myeloperoxidase (MPO), an enzyme found in some cell types, this compound can be transformed into halogenated derivatives.[7] While some studies on photocatalytic degradation suggest a decrease in the toxicity of the resulting products, the specific cytotoxic effects of degradation products in long-term cell culture are not well-characterized.[19]

Q5: How should I store media containing this compound to ensure its stability?

A5: To maintain the stability of this compound and other media components, store the medium protected from light at 2-8°C.[20] Avoid repeated warming and cooling cycles.

Q6: What are the alternatives to this compound for monitoring pH?

A6: If you need to avoid this compound, you can monitor the pH of your culture medium using:

  • Sterile pH meter probes: For direct and precise measurements.[11]

  • Other pH indicators: Such as bromothymol blue, though these may also have unintended effects and require optimization.[11]

  • Integrated monitoring systems: Some modern incubators have systems for continuous pH monitoring.[11]

Q7: How do I prepare a this compound-free medium?

A7: The most straightforward approach is to purchase commercially available this compound-free formulations of your desired medium (e.g., DMEM, RPMI-1640).[11][14][21] Alternatively, you can prepare the medium from powder, omitting the this compound component during preparation.

Experimental Protocols

Protocol 1: Preparation of this compound Indicator Solution

This protocol is for preparing a stock solution of this compound that can be added to a basal medium.

Materials:

  • This compound powder

  • 0.1 M Sodium Hydroxide (NaOH)

  • 95-100% Ethanol

  • Purified water (cell culture grade)

  • Sterile filter (0.22 µm)

  • Sterile storage bottles

Procedure:

  • Weigh 0.1 g of this compound powder.

  • In a sterile container, dissolve the this compound powder in 2.82 mL of 0.1 M NaOH and 20 mL of ethanol.[22][23]

  • Once fully dissolved, add purified water to bring the final volume to 100 mL.[22][23]

  • Sterilize the solution by passing it through a 0.22 µm filter into a sterile storage bottle.

  • Store the stock solution protected from light at 4°C.

  • To use, add the stock solution to your basal medium to achieve the desired final concentration (typically 5-15 mg/L).

Protocol 2: Spectrophotometric Analysis of Medium pH using this compound

This protocol allows for a more quantitative assessment of culture medium pH by measuring the absorbance of this compound.

Materials:

  • Culture medium samples

  • Spectrophotometer

  • Cuvettes or microplate reader

  • pH meter for calibration

Procedure:

  • Create a Standard Curve: a. Prepare several aliquots of your basal medium. b. Adjust the pH of each aliquot to a known value (e.g., 6.8, 7.0, 7.2, 7.4, 7.6, 7.8, 8.0) using sterile HCl or NaOH. Confirm the pH with a calibrated pH meter. c. Measure the absorbance of each standard at 415 nm and 560 nm.[4] The peak at 560 nm increases with higher pH, while the peak at 415 nm is more pronounced at acidic pH.[4] d. Calculate the ratio of the absorbances (A560/A415) for each pH standard. e. Plot the absorbance ratio against the corresponding pH values to generate a standard curve.

  • Measure Sample pH: a. Take a sterile aliquot of your culture medium. b. Measure the absorbance at 415 nm and 560 nm. c. Calculate the A560/A415 ratio. d. Determine the pH of your sample by interpolating from the standard curve.

References

Technical Support Center: Optimizing Phenol Red Concentration to Minimize Experimental Interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Phenol Red in experimental settings. Our goal is to help you optimize its concentration and minimize potential interference, ensuring the accuracy and reliability of your results.

Frequently Asked questions (FAQs)

Q1: What is the primary function of this compound in cell culture media?

This compound is a pH indicator commonly added to cell culture media to provide a real-time visual assessment of the pH.[1][2] As cells metabolize and grow, they produce waste products like lactic acid and CO₂, which can alter the pH of the medium.[1][2] The color of this compound changes in response to these pH shifts, offering a quick and non-invasive way to monitor the health and confluency of the culture, as well as to detect potential microbial contamination.[1][2]

Q2: At what concentration is this compound typically used in cell culture media?

The concentration of this compound can vary between different media formulations, but it is typically in the range of 5 to 15 mg/L.[3][4] For example, DMEM often contains 15 mg/L, while RPMI-1640 contains 5 mg/L.[3]

Q3: What are the main types of experimental interference caused by this compound?

This compound can interfere with experiments in several ways:

  • Estrogenic Activity: this compound has a structural similarity to some nonsteroidal estrogens and can act as a weak estrogen, which can be problematic in studies involving hormone-sensitive cells like MCF-7 breast cancer cells.[5] This can lead to unexpected cell proliferation and changes in gene expression.

  • Interference with Colorimetric and Spectrophotometric Assays: The absorbance spectrum of this compound can overlap with that of reagents used in colorimetric assays, such as MTT, XTT, and Bradford protein assays, leading to inaccurate readings.[4]

  • Fluorescence Interference: this compound can increase background fluorescence and quench the signal of some fluorophores, particularly those excited in the blue or green range, affecting assays like fluorescence microscopy and flow cytometry.[4]

  • Redox Activity: Recent studies suggest that this compound can have redox activity, which may affect cellular processes and the outcome of experiments studying oxidative stress or cellular metabolism.

Troubleshooting Guides

Issue 1: I am working with estrogen-responsive cells. How can I avoid the estrogenic effects of this compound?

Solution:

The most effective solution is to use a This compound-free medium .[6] This eliminates the source of estrogenic activity. When switching to a this compound-free medium, you will need to rely on other methods to monitor the pH of your culture, such as:

  • A calibrated pH meter for periodic checks.

  • Sterile, disposable pH strips.

  • The use of alternative, non-estrogenic pH indicators, though these may have their own interference properties that need to be validated for your specific assay.

dot

EstrogenicSignalingInterference This compound Interference with Estrogen Receptor Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ER) This compound->ER Binds to ER Estrogen Estrogen Estrogen->ER Binds to ER HSP Heat Shock Proteins ER->HSP Dissociation ER_dimer ER Dimer ER->ER_dimer Dimerization ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to DNA Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation & Other Estrogenic Effects Gene_Transcription->Cell_Proliferation Leads to

Caption: this compound can mimic estrogen, leading to unintended activation of estrogen receptor signaling pathways.

Issue 2: My absorbance readings in a colorimetric assay (e.g., MTT, Bradford) are inconsistent or have high background.

Solution:

This is likely due to the overlapping absorbance spectra of this compound and your assay's chromogen. Here are several troubleshooting steps:

  • Use this compound-Free Medium: The simplest solution is to perform the assay in a medium without this compound. You can switch the cells to this compound-free medium shortly before adding your test compounds and for the duration of the assay.

  • Include Proper Background Controls: If using this compound-containing medium is unavoidable, you must include background controls. For each experimental condition, prepare a parallel well (or tube) containing the same medium and your test compound but no cells. Subtract the absorbance of this background control from the absorbance of your experimental sample.

  • Acidify the Solubilization Solution (for MTT assays): For MTT assays, the color of this compound is pH-dependent. If the pH varies between wells due to differences in cell metabolism, the background absorbance from this compound will also vary. Adding a small amount of acid (e.g., 0.01 M HCl) to the formazan solubilization solution (like SDS or DMSO) will lower the pH and shift the this compound to its yellow form, which has a different and more consistent absorbance spectrum, thus minimizing interference.[4]

Issue 3: I am observing high background fluorescence in my imaging experiments.

Solution:

This compound can cause autofluorescence, particularly when excited with blue light.

  • Use this compound-Free Medium: As with colorimetric assays, the most effective solution is to switch to a this compound-free medium for the duration of the imaging experiment.

  • Use a Specialized Imaging Medium: Several commercially available imaging media are specifically formulated to have low background fluorescence.

  • Background Subtraction: If you cannot change the medium, acquire images of a cell-free region of your well to determine the background fluorescence intensity and subtract this value from your images during analysis.

Data Presentation

Table 1: this compound Concentration in Common Cell Culture Media

Cell Culture MediumTypical this compound Concentration (mg/L)
DMEM (Dulbecco's Modified Eagle Medium)15.0[3]
DMEM/F-1215.0
RPMI-16405.0[3]
MEM (Minimum Essential Medium)10.0
Ham's F-10 / F-121.2 / 13.0

Table 2: pH-Dependent Color and Absorbance Maxima of this compound

pH RangeColorPrimary Absorbance Peak (λmax)
< 6.8Yellow~443 nm[7]
6.8 - 8.2Orange to RedGradual shift from 443 nm to 570 nm[7]
> 8.2Pink to Fuchsia~570 nm[7]

Experimental Protocols

Protocol 1: Performing an MTT Assay in the Presence of this compound

This protocol is adapted for use with adherent cells and includes steps to minimize this compound interference.

Materials:

  • Cells cultured in 96-well plates in this compound-containing medium

  • Test compounds

  • MTT solution (5 mg/mL in sterile PBS)

  • MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Remove the culture medium and treat the cells with your test compounds diluted in fresh this compound-containing medium. Include untreated control wells.

  • For each condition, prepare at least one "no-cell" background control well containing the same medium and test compound.

  • Incubate for the desired treatment period.

  • Add 10 µL of MTT solution to each well (including the no-cell controls) and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully aspirate the medium from all wells.

  • Add 100 µL of MTT Solubilization Solution to each well. The HCl in this solution will acidify the medium and stabilize the color of any residual this compound.

  • Pipette up and down to ensure the formazan crystals are fully dissolved.

  • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: For each condition, subtract the average absorbance of the corresponding "no-cell" background control from the average absorbance of the experimental wells.

dot

MTT_Workflow MTT Assay Workflow with this compound start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat cells with compounds (include no-cell controls) seed_cells->treat_cells add_mtt Add MTT solution treat_cells->add_mtt incubate_formazan Incubate (2-4 hours) add_mtt->incubate_formazan aspirate_medium Aspirate medium incubate_formazan->aspirate_medium add_solubilizer Add acidified solubilization solution aspirate_medium->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Subtract background and analyze data read_absorbance->analyze_data end End analyze_data->end

Caption: A streamlined workflow for conducting an MTT assay while minimizing interference from this compound.

Protocol 2: Removal of this compound from Cell Culture Supernatant using Activated Carbon

This protocol provides a general guideline for removing this compound from protein-containing samples for downstream applications where the dye might interfere. Note: This method should be optimized for your specific application, as activated carbon can also adsorb other molecules, including proteins of interest.

Materials:

  • Cell culture supernatant containing this compound

  • Activated carbon (powdered, analytical grade)

  • Microcentrifuge tubes

  • Benchtop microcentrifuge

  • Syringe and syringe filter (0.22 µm)

Procedure:

  • Determine the optimal amount of activated carbon: Start with a small-scale trial. Add varying amounts of activated carbon (e.g., 1, 2, 5, 10 mg) to a fixed volume of your supernatant (e.g., 1 mL) in separate microcentrifuge tubes.

  • Incubate: Vortex the tubes briefly to mix and then incubate on a rotator at 4°C for 15-30 minutes. The low temperature helps to minimize protein degradation.

  • Pellet the activated carbon: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C.

  • Collect the supernatant: Carefully transfer the supernatant to a clean tube, avoiding the carbon pellet.

  • Assess this compound removal: Visually inspect the supernatant for the absence of the red/pink color. For a more quantitative assessment, measure the absorbance at 560-570 nm.

  • (Optional) Assess protein loss: Use a protein quantification assay (e.g., BCA, as Bradford may be affected by residual this compound) to determine if there has been significant loss of your protein of interest.

  • Scale-up: Once the optimal amount of activated carbon is determined, scale up the procedure for your larger sample volumes.

  • Final clarification: After collecting the supernatant from the scaled-up procedure, pass it through a 0.22 µm syringe filter to remove any remaining fine carbon particles.

dot

PhenolRed_Removal_Logic Decision Logic for this compound Removal start Is this compound interference a concern? yes Yes start->yes Yes no No start->no No assay_type What type of assay? yes->assay_type proceed Proceed with Experiment no->proceed colorimetric Colorimetric/ Spectrophotometric assay_type->colorimetric Colorimetric fluorescence Fluorescence/ Imaging assay_type->fluorescence Fluorescence estrogen_study Hormone Study assay_type->estrogen_study Estrogenic remove_pr Physically Remove This compound assay_type->remove_pr Downstream Analysis use_prf_medium Use this compound-Free Medium colorimetric->use_prf_medium use_controls Use Background Controls colorimetric->use_controls fluorescence->use_prf_medium estrogen_study->use_prf_medium use_prf_medium->proceed use_controls->proceed remove_pr->proceed

Caption: A decision-making flowchart to guide researchers on managing this compound interference in their experiments.

References

Technical Support Center: Troubleshooting Unexpected Color Changes in Media with Phenol Red

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting unexpected color changes in cell culture media containing Phenol Red.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it in my cell culture media?

This compound is a pH indicator that is commonly added to cell culture media to provide a real-time visual assessment of the pH.[1][2] Most living tissues thrive at a near-neutral pH (around 7.4).[3][4][5] this compound allows for quick monitoring of the culture's health, as changes in pH can indicate issues such as nutrient depletion, cellular overgrowth, or contamination.[1][3]

Q2: What are the expected color changes of this compound in my media?

The color of the media correlates with its pH. The typical useful range for this compound in cell culture is between pH 6.8 and 8.2.[3][6]

  • Yellow: Indicates an acidic pH (below 6.8).[1][6]

  • Orange/Red: Indicates a physiological/optimal pH (7.0-7.4).[1][7]

  • Pink/Purple: Indicates an alkaline/basic pH (above 8.2).[1][7]

Q3: Can this compound interfere with my experiments?

Yes, in certain situations, this compound can be more than a passive indicator.

  • Estrogenic Effects: It has been shown to have weak estrogen-like activity, which can be a concern in studies involving hormone-sensitive cells like MCF-7.[1][8]

  • Fluorescence and Colorimetric Assays: this compound can contribute to background fluorescence and interfere with absorbance readings in spectrophotometric and colorimetric assays (e.g., MTT assays).[1][8][9][10]

  • Redox Activity: It can participate in redox reactions, which may be a confounding factor in studies involving oxidative stress.[11][12]

For sensitive applications, using a this compound-free medium is recommended.[1][8]

Troubleshooting Guides

Issue 1: My media has turned yellow overnight.

A rapid shift to a yellow color indicates a drop in pH (acidification).

Possible Causes & Solutions

Possible CauseObservationsTroubleshooting Steps
Bacterial/Fungal Contamination Media appears cloudy or turbid. A thin film may be visible on the surface. Under a microscope, you may see small, moving particles (bacteria) or filamentous structures (fungi).[13][14]1. Immediately inspect the culture under a microscope. 2. If contamination is confirmed, discard the culture following proper biohazard procedures. 3. Decontaminate the incubator and biosafety cabinet. 4. Review aseptic technique.
High Cell Density/Overgrowth Media is yellow but clear. Cell density is very high upon microscopic examination.[15][16]1. This is a sign of rapid cell metabolism producing acidic byproducts like lactic acid and CO2.[1][16] 2. It is time to passage (split) your cells.[15] 3. If cells are not ready for passaging, perform a media change.
Incorrect CO2 Levels in Incubator All cultures in the incubator are turning yellow. The incubator's CO2 display reads higher than the setpoint.1. High CO2 levels lead to the formation of carbonic acid, lowering the media's pH.[7][17] 2. Calibrate the CO2 sensor on your incubator. 3. Check the gas supply to ensure it's not fluctuating.
Issue 2: My media has turned a bright pink or purple.

A shift to pink or purple indicates a rise in pH (alkalinity).

Possible Causes & Solutions

Possible CauseObservationsTroubleshooting Steps
Loss of CO2 Media in a flask/bottle left outside the incubator for an extended period, or a culture vessel with a loose cap in a non-CO2 incubator.[15]1. The bicarbonate buffering system in the media requires a specific CO2 concentration (typically 5%) to maintain a physiological pH.[5][7][18] When exposed to atmospheric CO2 levels (<<5%), CO2 outgasses from the media, causing the pH to rise.[15] 2. Place the media bottle or flask in a CO2 incubator with the cap slightly loosened to allow for gas exchange. The color should return to red/orange.[15][]
Incorrect CO2 Levels in Incubator All cultures in the incubator are turning pink/purple. The incubator's CO2 display reads lower than the setpoint.1. Low CO2 levels will cause the media to become basic.[7] 2. Calibrate the CO2 sensor on your incubator. 3. Check for leaks in the incubator door seal or gas tubing. Ensure the CO2 tank is not empty.
Certain Fungal Contamination In some cases, fungal contamination can lead to an alkaline shift in the media's pH.[20]1. Inspect the culture for any signs of fungal growth (e.g., filamentous structures, turbidity).[13] 2. If contamination is suspected, confirm via microscopy and discard the culture if necessary.

Data Presentation

This compound pH Indicator Color Range

The following table summarizes the correlation between pH and the color of media containing this compound. Optimal cell growth is typically between pH 7.2 and 7.4.[5]

pH ValueMedia ColorConditionImplication for Cell Culture
≤ 6.8Yellow[1][6]AcidicCell stress, potential contamination, or overgrowth.[14][15]
7.0Orange[7]Slightly AcidicHigh metabolic activity; may require a media change soon.[21]
7.2 - 7.4Red[5][7]Neutral / OptimalHealthy, optimal conditions for most cell lines.[5]
7.6Pink[7]Slightly AlkalinePotential issue with CO2 balance.[15]
≥ 8.2Bright Pink / Purple[1][3][7]AlkalineLikely due to CO2 loss or incorrect incubator settings.[7][15]

Experimental Protocols

Protocol 1: Microscopic Examination for Microbial Contamination

Objective: To determine if an unexpected color change is due to bacterial or fungal contamination.

Methodology:

  • Place the suspect culture flask or plate on the stage of an inverted microscope.

  • Using a low power objective (10x), examine the spaces between the cells. Look for:

    • Turbidity or cloudiness in the media.[14]

    • "Sandy" or granular appearance throughout the media.[14]

  • Switch to a high power objective (40x). Look for:

    • Bacteria: Small, distinct shapes (rods or spheres) that may be vibrating (Brownian motion) or actively moving.[14]

    • Yeast: Individual, ovoid, or budding particles that are larger than bacteria.

    • Fungi (Mold): Thin, filamentous structures (hyphae) that may form a network.[13]

  • Record observations: Note the morphology and behavior of any suspected contaminants.

  • Action: If contamination is confirmed, immediately remove the culture from the work area and dispose of it according to your institution's biohazard waste protocol. Thoroughly decontaminate all affected surfaces and equipment.

Protocol 2: Verifying CO2 Incubator Performance

Objective: To ensure the incubator's CO2 concentration is accurate to maintain the correct media pH.

Methodology:

  • Preparation: Obtain a calibrated, external CO2 measurement device (e.g., a Fyrite gas analyzer or digital CO2 meter).

  • Measurement: a. Ensure the incubator has been running at its setpoint for at least one hour with the door closed. b. Insert the probe of the external device through the sample port at the back of the incubator. c. Allow the reading on the external device to stabilize. This may take several minutes.

  • Comparison: Compare the reading from the external device to the incubator's displayed CO2 level.

  • Calibration:

    • If the readings differ by more than a few tenths of a percent (e.g., >0.3%), the incubator's internal sensor requires calibration.

    • Follow the manufacturer's specific instructions for calibrating the CO2 sensor. This typically involves adjusting the incubator's settings to match the reading from the calibrated external device.

  • Post-Calibration Check: After calibration, allow the incubator to stabilize for several hours and re-verify the CO2 level with the external device.

Visualizations

Troubleshooting Workflow for Media Color Change

This diagram outlines the logical steps to diagnose the root cause of an unexpected color change in your cell culture media.

G cluster_yellow Media is Yellow (Acidic) cluster_purple Media is Pink/Purple (Alkaline) start Unexpected Media Color Change q1_yellow Is media cloudy? start->q1_yellow q1_purple Was media left outside incubator? start->q1_purple a1_yes Bacterial/Fungal Contamination q1_yellow->a1_yes Yes q2_no Is cell density high? q1_yellow->q2_no No a2_yes Overgrowth/ High Metabolism q2_no->a2_yes Yes a2_no Check Incubator CO2 Levels (High) q2_no->a2_no No a1_purple_yes CO2 Loss to Atmosphere q1_purple->a1_purple_yes Yes a1_purple_no Check Incubator CO2 Levels (Low) q1_purple->a1_purple_no No

Caption: A decision tree for troubleshooting acidic or alkaline media color changes.

Relationship Between CO2, pH, and this compound Color

This diagram illustrates how environmental CO2 and cellular metabolism interact to influence the pH and resulting color of the culture medium.

G cluster_inputs Environmental & Cellular Factors cluster_media Media Chemistry cluster_output Visual Indicator cluster_key Color Key CO2 Incubator CO2 (e.g., 5%) Buffer Bicarbonate Buffer (HCO3-) CO2->Buffer Forms Carbonic Acid Metabolism Cellular Metabolism (Lactic Acid, CO2) pH Media pH Metabolism->pH Lowers Buffer->pH Maintains PhenolRed This compound Color pH->PhenolRed Determines Yellow Yellow (Acidic) Red Red (Neutral) Purple Purple (Alkaline)

Caption: Factors influencing media pH and the corresponding this compound color.

References

Validation & Comparative

A Comparative Analysis of Phenol Red and Bromothymol Blue for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of scientific research and pharmaceutical development, the accurate measurement and control of pH is paramount. As such, pH indicators are indispensable tools in the laboratory. This guide provides a detailed, objective comparison of two widely used indicators: phenol red and bromothymol blue. The following analysis, supported by experimental data and protocols, will assist researchers in selecting the optimal indicator for their specific applications.

Quantitative Comparison of Key Properties

A clear understanding of the distinct properties of each indicator is crucial for their effective application. The table below summarizes the key quantitative characteristics of this compound and bromothymol blue.

PropertyThis compoundBromothymol Blue
pH Range 6.8 - 8.2[1][2][3]6.0 - 7.6[4][5][6]
pKa ~7.9 - 8.0[1][7][8]~7.1[4][6]
Color in Acidic Form Yellow[1][2][3]Yellow[4][6]
Color in Transition Orange[2]Green[4][9]
Color in Basic Form Red/Bright Pink (Fuchsia)[1][3]Blue[4][6]
Molar Mass 354.38 g/mol [1]624.38 g/mol [6]
Chemical Formula C₁₉H₁₄O₅S[1][2]C₂₇H₂₈Br₂O₅S[6]

Performance and Applications

This compound is extensively used in cell culture media to monitor the health of cell cultures.[1][2][7] Most living tissues thrive at a near-neutral pH, and the metabolic byproducts of cell growth, or bacterial contamination, can cause a shift in pH.[1][7] A change from the normal pink-red color to yellow indicates acidification, while a turn to a purplish-pink suggests an increase in pH.[2][7] However, it is important to note that this compound can act as a weak estrogen mimic, which may interfere with studies involving hormone-sensitive cells.[1]

Bromothymol Blue , with its transition range centered around a neutral pH of 7, is a versatile indicator for a variety of laboratory applications.[5][10] It is commonly used in titrations of strong acids and strong bases, where the equivalence point is expected to be near neutral.[11] Additionally, it serves as a respiratory indicator, turning from blue to yellow in the presence of carbonic acid formed from dissolved carbon dioxide.[5][10] This property is often utilized in photosynthesis and respiration experiments.[5][10]

Experimental Protocols

To ensure accurate and reproducible results when comparing or utilizing pH indicators, standardized experimental protocols are essential.

Experimental Protocol 1: Spectrophotometric Determination of pKa

This method allows for a precise determination of the indicator's acid dissociation constant (pKa).

Objective: To determine the pKa of a pH indicator by measuring the absorbance of its acidic and basic forms at various pH values.

Materials:

  • Spectrophotometer

  • pH meter

  • Buffer solutions of known pH, spanning the expected transition range of the indicator

  • Stock solution of the pH indicator (e.g., 0.1% in 50% ethanol)

  • Cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a series of buffered indicator solutions: For each buffer solution, add a precise, small volume of the indicator stock solution to a known volume of the buffer. The final indicator concentration should be constant across all solutions.

  • Determine the wavelength of maximum absorbance (λmax):

    • Prepare two solutions of the indicator: one in a strongly acidic solution (e.g., 0.1 M HCl) to isolate the acidic form (HIn), and one in a strongly alkaline solution (e.g., 0.1 M NaOH) to isolate the basic form (In⁻).

    • Scan the absorbance of each solution across the visible spectrum (e.g., 400-700 nm) to find the λmax for both the acidic and basic forms.

  • Measure absorbance at λmax: Measure the absorbance of each of the buffered indicator solutions at the λmax of the basic form (In⁻).

  • Calculate the pKa: The pKa can be determined using the Henderson-Hasselbalch equation and the measured absorbance values. The ratio of the concentrations of the basic and acidic forms can be calculated from the absorbance readings. A plot of log([In⁻]/[HIn]) versus pH will yield a straight line with a y-intercept equal to the negative pKa.

Experimental Protocol 2: Visual Determination of the pH Transition Range

This is a simpler method to determine the pH range over which the indicator changes color.

Objective: To visually identify the pH transition range of an indicator.

Materials:

  • A series of buffer solutions of known pH, with small pH increments (e.g., 0.2 pH units)

  • The pH indicator solution

  • Test tubes or a multi-well plate

  • A white background for clear color observation

Procedure:

  • Prepare a series of solutions: Add an equal, small amount of the indicator solution to a set of test tubes or wells, each containing one of the buffer solutions.

  • Observe and record the color: Against a white background, carefully observe and record the color of the solution in each test tube or well.

  • Determine the transition range: The pH transition range is the range of pH values over which a distinct, intermediate color is observed, starting from the point where the color first begins to change from the acidic color and ending where the color has fully transitioned to the basic color.

Visualizing Key Concepts

To further clarify the comparison, the following diagrams illustrate the pH transition ranges and a typical experimental workflow.

pH_Indicator_Ranges cluster_phenol_red This compound cluster_bromothymol_blue Bromothymol Blue pr_yellow Yellow (pH < 6.8) pr_orange Orange (pH 6.8 - 8.2) pr_yellow->pr_orange Transition pr_red Red/Pink (pH > 8.2) pr_orange->pr_red bb_yellow Yellow (pH < 6.0) bb_green Green (pH 6.0 - 7.6) bb_yellow->bb_green Transition bb_blue Blue (pH > 7.6) bb_green->bb_blue

Caption: pH transition ranges of this compound and Bromothymol Blue.

Experimental_Workflow start Start: Select Indicator prep_solutions Prepare Buffer Solutions (Varying pH) start->prep_solutions add_indicator Add Indicator to Buffers prep_solutions->add_indicator visual_obs Visual Observation of Color Change add_indicator->visual_obs spectro_setup Spectrophotometer Setup (Determine λmax) add_indicator->spectro_setup data_analysis Data Analysis (Calculate pKa/Range) visual_obs->data_analysis measure_abs Measure Absorbance of Buffered Solutions spectro_setup->measure_abs measure_abs->data_analysis comparison Compare Performance data_analysis->comparison conclusion Conclusion: Select Optimal Indicator comparison->conclusion

Caption: General workflow for comparing pH indicators.

References

Advantages and disadvantages of using Phenol Red in cell culture.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – Phenol red, a seemingly innocuous pH indicator, has been a stalwart companion in cell culture labs for decades, its color gracefully shifting to signal the metabolic state of precious cells. However, a growing body of evidence highlights its potential to be more than a passive observer, actively influencing experimental outcomes. This guide offers a comprehensive comparison of the use of this compound and its alternatives in cell culture, providing researchers, scientists, and drug development professionals with the data and protocols necessary to make informed decisions for their specific research needs.

This compound's primary advantage lies in its immediate, visual feedback on the pH of the culture medium. As cells metabolize, they release acidic byproducts, causing the this compound to change from red at a physiological pH of 7.4 to yellow at a more acidic pH of around 6.5. Conversely, a shift to a purplish-pink hue indicates a more alkaline environment, often signaling issues with the CO2 supply or contamination. This simple visual cue has proven invaluable for quickly assessing culture health and identifying potential problems without the need for specialized equipment.[1] For many standard applications and robust cell lines, its low toxicity and long history of use make it a convenient and cost-effective choice.[1][2]

However, for sensitive applications, the disadvantages of this compound can be significant. Its weak estrogenic activity is a major concern, particularly in studies involving hormone-sensitive cells like the breast cancer cell line MCF-7.[1][2][3] this compound can mimic the effects of estrogen, stimulating cell proliferation and altering gene expression, thereby confounding the results of endocrinology studies and the screening of anti-cancer drugs.[4][5][6] Furthermore, its vibrant color can interfere with colorimetric and fluorescence-based assays, leading to inaccurate readings and a reduced signal-to-noise ratio.[2][3][7] For certain cell types, this compound has also been shown to have cytotoxic effects and can participate in redox reactions, potentially generating reactive oxygen species that can impact cell health and experimental results.[8][9]

At a Glance: this compound vs. This compound-Free Media

FeatureThis compound-Containing MediaThis compound-Free Media
pH Monitoring Visual, real-time color changeRequires pH meter or alternative indicators
Estrogenic Activity Weak estrogen mimic, can affect hormone-sensitive cellsNo estrogenic activity
Assay Compatibility Can interfere with colorimetric and fluorescent assaysCompatible with a wide range of assays
Potential Cytotoxicity Can be cytotoxic to certain sensitive cell typesGenerally lower potential for cytotoxicity
Redox Activity Can participate in redox reactions, generating ROSInert in terms of redox activity
Historical Use Widely used, extensive historical dataGrowing in popularity for sensitive applications
Cost Generally less expensiveCan be slightly more expensive

Experimental Considerations and Protocols

The decision to use this compound should be based on the specific requirements of the experiment. For routine cell line maintenance where hormonal effects or assay interference are not a concern, this compound-containing media is often sufficient. However, for studies involving estrogen signaling, fluorescence-based detection methods, or sensitive cell types, switching to a this compound-free formulation is highly recommended.

Experimental Workflow: Choosing the Right Medium

Below is a diagram illustrating the decision-making process for selecting the appropriate cell culture medium.

G start Start: New Experiment Setup hormone_sensitive Are cells hormone-sensitive (e.g., MCF-7)? start->hormone_sensitive assay_type What type of assay will be performed? hormone_sensitive->assay_type No use_prf Use this compound-Free Medium hormone_sensitive->use_prf Yes fluorescent_colorimetric Fluorescent or Colorimetric Assay? assay_type->fluorescent_colorimetric routine_culture Routine cell culture/passaging? fluorescent_colorimetric->routine_culture No fluorescent_colorimetric->use_prf Yes use_pr This compound-Containing Medium is likely suitable routine_culture->use_pr Yes consider_prf Consider this compound-Free Medium to minimize background routine_culture->consider_prf No end Proceed with Experiment use_prf->end use_pr->end consider_prf->end

Caption: Decision-making workflow for selecting cell culture media.

Key Experimental Protocols

Protocol 1: Assessing the Estrogenic Effect of this compound on MCF-7 Cell Proliferation

This protocol outlines a method to compare the proliferation of the estrogen-sensitive breast cancer cell line MCF-7 in the presence and absence of this compound.

Materials:

  • MCF-7 cells

  • DMEM with this compound, supplemented with 10% Fetal Bovine Serum (FBS)

  • DMEM without this compound, supplemented with 10% charcoal-stripped FBS (to remove endogenous hormones)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 96-well plates

  • Cell counting solution (e.g., Trypan Blue)

  • Hemocytometer or automated cell counter

  • MTT or other proliferation assay reagent

Procedure:

  • Cell Culture: Culture MCF-7 cells in DMEM with this compound and 10% FBS until they reach 70-80% confluency.

  • Hormone Deprivation: To assess the estrogenic effect of this compound, cells must first be deprived of other estrogen sources. Passage the cells and seed them into two sets of culture flasks: one with DMEM containing this compound and 10% FBS, and the other with this compound-free DMEM supplemented with 10% charcoal-stripped FBS. Culture for 3-4 days.

  • Seeding for Proliferation Assay: Trypsinize the cells from both conditions and seed them into 96-well plates at a density of 5,000 cells per well in their respective media.

  • Incubation: Incubate the plates for 24, 48, 72, and 96 hours.

  • Proliferation Assessment (MTT Assay):

    • At each time point, add MTT reagent to a set of wells for each condition and incubate according to the manufacturer's instructions.

    • Add solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (typically 570 nm).

  • Data Analysis: Plot the absorbance values against time for both media conditions. A higher proliferation rate in the this compound-containing medium (with charcoal-stripped FBS) compared to the this compound-free medium would indicate an estrogenic effect of this compound.

Protocol 2: Quantifying Interference of this compound in a Fluorescence-Based Assay

This protocol provides a method to measure the background fluorescence contributed by this compound.

Materials:

  • This compound-containing medium

  • This compound-free medium

  • Fluorescent dye of interest (e.g., Hoechst for DNA staining)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Plate Setup: In a 96-well black, clear-bottom plate, add the following to different wells:

    • This compound-free medium only (blank)

    • This compound-containing medium only (background)

    • This compound-free medium with the fluorescent dye

    • This compound-containing medium with the fluorescent dye

  • Incubation: If the assay involves cells, seed them in the appropriate wells and follow the specific assay protocol. For this interference test, cells may not be necessary if the goal is to measure the direct effect on the dye's fluorescence.

  • Fluorescence Reading: Read the plate on a fluorescence plate reader using the appropriate excitation and emission wavelengths for the chosen fluorescent dye.

  • Data Analysis:

    • Subtract the blank reading (this compound-free medium only) from all other readings.

    • Compare the fluorescence intensity of the dye in this compound-free medium versus this compound-containing medium. A lower signal in the presence of this compound indicates quenching or spectral overlap.

    • The reading from the this compound-containing medium only will represent the background fluorescence contributed by this compound itself.

Signaling Pathway Implication: Estrogenic Activity of this compound

This compound's structural similarity to non-steroidal estrogens allows it to bind to the estrogen receptor (ER), initiating a signaling cascade that can lead to cell proliferation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus PR This compound ER Estrogen Receptor (ER) PR->ER Binds PR_ER This compound-ER Complex ER->PR_ER ERE Estrogen Response Element (ERE) on DNA PR_ER->ERE Translocates to Nucleus and Binds Transcription Gene Transcription ERE->Transcription Initiates Proliferation Cell Proliferation Transcription->Proliferation Leads to

Caption: Simplified signaling pathway of this compound's estrogenic effect.

Conclusion

The choice between using this compound-containing or this compound-free media is not a matter of one being universally better than the other, but rather a decision that must be tailored to the specific experimental context. For many routine applications, the convenience and cost-effectiveness of this compound are undeniable. However, for research that delves into hormonal signaling, utilizes sensitive fluorescence or colorimetric readouts, or employs cell lines with known sensitivities, the use of this compound-free alternatives is crucial for obtaining accurate and reproducible data. By carefully considering the advantages and disadvantages and employing appropriate experimental controls, researchers can navigate the nuances of their cell culture systems and ensure the integrity of their scientific findings.

References

The Unseen Variable: Validating Experimental Results in the Presence and Absence of Phenol Red

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Phenol Red, a sulfonphthalein dye, has been a longstanding fixture in cell culture media, serving as a convenient visual indicator of pH.[1] Its color transition from red to yellow signals a drop in pH due to cellular metabolism, while a shift to purple indicates an increase in pH.[1] However, its utility is shadowed by its potential to interfere with various assays and exert biological effects, particularly in sensitive experimental systems.

The Hidden Impact of a Simple Indicator

The structural similarity of this compound to nonsteroidal estrogens allows it to act as a weak estrogen, binding to estrogen receptors and eliciting downstream cellular responses.[2][3][4][5] This estrogenic activity can be a significant confounding factor in studies involving hormone-sensitive cells, such as breast cancer cell lines (e.g., MCF-7), and in the screening of endocrine-disrupting compounds.[2][6]

Quantitative Comparison of Experimental Results

The decision to include or exclude this compound from cell culture media should be based on a thorough understanding of its potential impact on the specific assays and cell types being used. The following tables summarize the quantitative and qualitative differences observed in key experimental readouts.

Table 1: Effect of this compound on Estrogen-Responsive MCF-7 Breast Cancer Cells

ParameterCondition with this compound (30 µM)Condition without this compoundFold Change (With PR / Without PR)Reference
Cell Number (millions) ~1.2~0.6~2.0[Berthois et al., 1986][2][4]
Progesterone Receptor Content (pmol/mg protein) ~0.9~0.3~3.0[Berthois et al., 1986][2][4]

Table 2: Potential for Assay Interference by this compound

Assay TypePotential InterferenceRecommended Practice
Cell Viability (e.g., MTT, XTT) Absorbance overlap can lead to artificially high readings.[7][8]Use this compound-free medium or perform a background subtraction with a medium-only control.[7]
Fluorescence-Based Assays Can contribute to background fluorescence, reducing signal-to-noise ratio.[1]Use this compound-free medium for optimal sensitivity.
Colorimetric Assays The color of this compound can directly interfere with the colorimetric readout.Use this compound-free medium.
Hormone Receptor Binding Assays Estrogenic activity can compete with ligands, leading to inaccurate binding affinities.[2][6]Essential to use this compound-free medium.
Drug Screening (IC50 determination) Estrogenic effects can alter cell proliferation rates and mask the true potency of anti-proliferative drugs.Use this compound-free medium, especially for hormone-sensitive cell lines.

Experimental Protocols for Validation

To validate experimental results and determine the influence of this compound in a specific experimental system, it is crucial to perform direct comparisons. Below are detailed methodologies for key experiments.

Protocol 1: Comparative Cell Proliferation Assay (MTT)

Objective: To quantify the effect of this compound on the proliferation rate of a given cell line.

Materials:

  • Cell line of interest

  • Complete culture medium with this compound

  • Complete culture medium without this compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in their respective media (with and without this compound). Include wells with medium only as a background control.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for the desired time course (e.g., 24, 48, 72 hours).

  • MTT Addition: At each time point, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium-only wells) from the absorbance of the cell-containing wells. Plot the absorbance values over time for both conditions to compare proliferation rates.

Protocol 2: Comparative Drug Efficacy Study (IC50 Determination)

Objective: To determine if this compound influences the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

  • Cell line of interest

  • Complete culture medium with this compound

  • Complete culture medium without this compound

  • Test compound (e.g., an anti-cancer drug)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells in two separate 96-well plates (one for each medium condition) at an appropriate density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the test compound. Include vehicle-only wells as a control.

  • Incubation: Incubate the plates for a period relevant to the compound's mechanism of action (e.g., 48-72 hours).

  • Cell Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle-treated control wells (set as 100% viability). Plot the percentage of cell viability against the compound concentration and perform a non-linear regression analysis to determine the IC50 value for each condition.

Visualizing the Impact: Signaling Pathways and Workflows

To further illustrate the concepts discussed, the following diagrams, created using the DOT language for Graphviz, depict the estrogenic signaling pathway activated by this compound and a general workflow for validating experimental results.

Estrogenic_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ER) This compound->ER Binding Estrogen Estrogen Estrogen->ER Binding ER_dimer Activated ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Protein (HSP) ER_HSP ER-HSP Complex ER_HSP->ER Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding Gene_Transcription Gene Transcription ERE->Gene_Transcription Activation Cellular_Response Cellular Response (e.g., Proliferation) Gene_Transcription->Cellular_Response

Figure 1: Estrogenic signaling pathway activated by this compound.

Experimental_Validation_Workflow Start Start: Experimental Question Decision Is the cell line hormone-sensitive or the assay colorimetric/fluorometric? Start->Decision PR_Free Use this compound-Free Medium by Default Decision->PR_Free Yes Parallel_Exp Perform Parallel Experiments Decision->Parallel_Exp No/Uncertain With_PR Culture with this compound Parallel_Exp->With_PR Without_PR Culture without this compound Parallel_Exp->Without_PR Data_Collection Collect and Analyze Data (e.g., Proliferation, IC50) With_PR->Data_Collection Without_PR->Data_Collection Comparison Compare Results Data_Collection->Comparison Conclusion Draw Conclusion on This compound's Impact Comparison->Conclusion Final_Protocol Establish Final Experimental Protocol Conclusion->Final_Protocol

References

Phenol Red-free media versus media containing Phenol Red for specific applications.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of cell culture media is a critical decision that can significantly impact experimental outcomes. A seemingly minor component, phenol red, a common pH indicator, can introduce unintended variables. This guide provides an objective comparison of this compound-free and this compound-containing media, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate medium for specific applications.

This compound has been a longstanding component of cell culture media, offering a simple visual method for monitoring the pH of the culture environment.[1] A color shift from red to yellow indicates a drop in pH due to cellular metabolism or bacterial contamination, while a change to purple suggests an increase in pH.[2] However, growing evidence highlights the potential for this compound to interfere with various cellular processes and assays, necessitating a careful evaluation of its use.

The Case for this compound-Free Media: Mitigating Unwanted Effects

The primary concerns with using media containing this compound revolve around its estrogenic activity, interference with fluorescence-based assays, and potential for cytotoxicity.

Estrogenic Activity: this compound exhibits weak estrogenic activity, which can be a significant confounding factor in studies involving hormone-sensitive cells, such as breast cancer cell lines (e.g., MCF-7).[3][4] It can mimic the effects of estrogen, leading to unsolicited cell proliferation and alterations in gene expression, thereby obscuring the true effects of experimental compounds.[3]

Fluorescence Interference: A major drawback of this compound is its inherent fluorescence, which can create high background signals in fluorescence microscopy and other fluorescence-based assays like flow cytometry and high-content screening.[5][6] This interference can mask weak fluorescent signals and reduce the overall sensitivity and accuracy of these assays.

Cytotoxicity and Other Effects: Some studies suggest that this compound may have cytotoxic effects on certain cell types, potentially impacting cell growth and viability. It has also been shown to influence protein expression patterns and cellular responses to various stimuli, introducing an unwanted variable into experiments.

Performance Comparison: this compound vs. This compound-Free Media

The decision to use this compound-containing or this compound-free media should be based on the specific requirements of the experiment. The following tables summarize the key differences and provide quantitative data from studies comparing the two media types.

FeatureMedia with this compoundThis compound-Free MediaRationale
pH Monitoring Visual, convenientRequires alternative methods (e.g., pH meter)This compound provides a constant, easy-to-read indication of pH.
Estrogenic Effects Potential for weak estrogenic activityNo estrogenic activity from the indicatorCrucial for studies with hormone-sensitive cells.[3][4]
Fluorescence Assays High background fluorescenceLow background fluorescenceEssential for sensitive fluorescence detection.[5][6]
Colorimetric Assays Potential for spectral overlapNo interferenceImportant for assays where absorbance is measured.
Cell Growth May stimulate growth in some cell typesBaseline cell growthThis compound's estrogenic effect can promote proliferation.[7]

Table 1: Qualitative Comparison of Media With and Without this compound

ParameterCell LineMedia with this compoundThis compound-Free MediaReference
Cell Proliferation MCF-7 (breast cancer)Increased proliferation observedBaseline proliferation[7]
Background Fluorescence VariousSignificantly higher backgroundLower, cleaner signal[6]

Table 2: Quantitative Performance Data

Experimental Protocols

To assist researchers in evaluating the impact of this compound in their specific experimental systems, detailed methodologies for key comparative experiments are provided below.

Experimental Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to compare the proliferation rates of cells cultured in media with and without this compound.

Materials:

  • Cells of interest

  • Complete growth medium with this compound

  • Complete growth medium without this compound

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in their respective media (with and without this compound). Include wells with media only as a blank control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: At the end of the incubation period, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from the absorbance of the cell-containing wells. Compare the absorbance values between cells grown in media with and without this compound to determine the effect on cell proliferation.

Experimental Protocol 2: Quantitative Comparison of Background Fluorescence

This protocol outlines a method to quantify the difference in background fluorescence between media with and without this compound using fluorescence microscopy.

Materials:

  • Microscope slides or imaging dishes

  • Media with this compound

  • Media without this compound

  • Fluorescence microscope with a digital camera and image analysis software

Procedure:

  • Sample Preparation: Place a drop of each medium (with and without this compound) onto separate microscope slides or into different wells of an imaging dish.

  • Image Acquisition:

    • Using a fluorescence microscope, acquire images of each medium sample.

    • It is crucial to use the exact same acquisition settings (e.g., excitation/emission wavelengths, exposure time, gain) for both samples to ensure a valid comparison.

  • Image Analysis:

    • Using image analysis software (e.g., ImageJ/Fiji), measure the mean gray value of the background fluorescence in the images of both media.

  • Data Comparison: Compare the mean gray values to quantify the difference in background fluorescence. A higher mean gray value in the this compound-containing medium indicates a higher level of background fluorescence.

Visualizing the Impact: Signaling Pathways and Workflows

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

EstrogenSignaling cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phenol_Red This compound ER Estrogen Receptor (ER) Phenol_Red->ER Binds to ER Estrogen Estrogen Estrogen->ER Binds to ER ERE Estrogen Response Element (ERE) ER->ERE Translocates to Nucleus and binds to ERE Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates

Caption: Estrogen Receptor Signaling Pathway and the Influence of this compound.

MediaComparisonWorkflow Start Start: Cell Culture Split_Culture Split Cell Culture into Two Groups Start->Split_Culture Group_A Group A: Culture in Media with this compound Split_Culture->Group_A Group_B Group B: Culture in Media without this compound Split_Culture->Group_B Perform_Assays Perform Parallel Assays Group_A->Perform_Assays Group_B->Perform_Assays Cell_Viability Cell Viability/ Proliferation Assay Perform_Assays->Cell_Viability Fluorescence_Assay Fluorescence-Based Assay Perform_Assays->Fluorescence_Assay Data_Analysis Data Analysis and Comparison Cell_Viability->Data_Analysis Fluorescence_Assay->Data_Analysis

Caption: Experimental Workflow for Comparing Media.

Conclusion

The choice between this compound-containing and this compound-free media is not trivial and can have profound implications for experimental outcomes. While this compound offers a convenient method for pH monitoring, its potential to introduce artifacts, particularly in studies involving hormone signaling and fluorescence-based detection methods, cannot be overlooked. For routine cell culture maintenance where these factors are not a concern, media with this compound may be suitable. However, for sensitive applications and to ensure the highest degree of experimental accuracy and reproducibility, the use of this compound-free media is strongly recommended. By carefully considering the specific needs of their research and, when necessary, performing comparative experiments as outlined in this guide, researchers can make an informed decision and enhance the reliability of their findings.

References

The Hidden Variable: Assessing the Impact of Phenol Red on Gene Expression Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible data is paramount. However, a common component of cell culture media, Phenol Red, may be an overlooked variable with the potential to significantly impact experimental outcomes, particularly in the realm of gene expression. This guide provides a comprehensive comparison of cell culture with and without this compound, supported by experimental data, detailed protocols, and visual representations of the signaling pathways involved.

This compound, a pH indicator, is widely used in cell culture to visually monitor the health of the culture. A color change from red to yellow indicates a drop in pH due to cellular metabolism, signaling the need for a media change. Conversely, a change to purple suggests an increase in pH. While seemingly benign, a growing body of evidence reveals that this compound can exert biological effects, primarily due to its weak estrogenic activity.[1][2][3][4][5] This can lead to unintended consequences in gene expression studies, especially when investigating hormone-sensitive pathways.[4][5]

Estrogenic Effects: A Confounding Factor

This compound bears a structural resemblance to nonsteroidal estrogens and can bind to estrogen receptors, mimicking the effects of estradiol.[5][6] This interaction can trigger downstream signaling cascades, leading to altered gene expression. This is particularly critical in studies involving estrogen-responsive cells, such as breast cancer cell lines (e.g., MCF-7) and osteoblasts.[3][5][6] The presence of this compound can stimulate cell proliferation and modulate the expression of estrogen-regulated genes, potentially masking the true effects of experimental compounds or treatments.[5][6]

Beyond Estrogenic Activity: Other Influences on Gene Expression

The impact of this compound extends beyond its estrogenic effects. It has been shown to:

  • Interfere with Assays: this compound can interfere with colorimetric, spectrophotometric, and fluorescence-based assays, which are commonly used to quantify gene expression.[4][7] This can lead to inaccurate measurements and misinterpretation of results.

  • Induce Cellular Stress: this compound can participate in redox reactions, generating reactive oxygen species (ROS) that can induce cellular stress and subsequently alter gene expression patterns.[8]

  • Affect Cell Differentiation: Studies have demonstrated that this compound can influence the differentiation of human mesenchymal stem cells, affecting the expression of key lineage-specific genes.[9]

Quantitative Comparison: Gene Expression With and Without this compound

To illustrate the tangible impact of this compound, the following tables summarize quantitative data from studies that have directly compared gene expression in the presence and absence of this indicator.

Table 1: Effect of this compound on Estrogen-Responsive Gene Expression in MCF-7 Breast Cancer Cells

GeneTreatmentFold Change in mRNA Expression (vs. Control without this compound)Reference
Progesterone ReceptorThis compound (15 µM)3.0[5]
pS2This compound (15 µM)Increased expression (quantitative data not provided)[5]

Table 2: Effect of this compound on Osteoblast Gene Expression

GeneCell TypeTreatmentEffect on mRNA LevelsReference
α1(I) CollagenRat Calvarial OsteoblastsThis compound (1.5-50 µM)Increased[6]

Table 3: Effect of this compound on Human Mesenchymal Stem Cell (hMSC) Differentiation

GeneDifferentiation PathwayDay of MeasurementEffect of this compound on Gene ExpressionReference
SOX9Chondrogenic14 & 21Decreased[9]
Collagen Type IIChondrogenic14 & 21Decreased[9]
AggrecanChondrogenic14 & 21Decreased[9]
Collagen Type XChondrogenic21Decreased[9]
Alkaline PhosphataseOsteogenic7Increased[9]
Alkaline PhosphataseOsteogenic21Decreased[9]
Collagen Type IOsteogenic7, 14 & 21Increased[9]

Experimental Protocols

To ensure the reproducibility of findings, detailed experimental methodologies are crucial. Below are representative protocols for assessing the impact of this compound on gene expression.

Experimental Protocol 1: Assessing Estrogenic Effects on MCF-7 Cells

  • Cell Culture: MCF-7 cells are cultured in parallel in two types of media: one containing the standard concentration of this compound (e.g., 15 µM) and another that is this compound-free. Both media are supplemented with charcoal-stripped fetal bovine serum to remove endogenous hormones.

  • Treatment: Cells are seeded and allowed to attach. Following attachment, the media is replaced with the respective this compound-containing or this compound-free media. A control group with no treatment and an estradiol-treated group are included for comparison.

  • RNA Extraction: After a defined incubation period (e.g., 24-48 hours), total RNA is extracted from the cells using a standard method such as TRIzol reagent or a commercial kit.

  • Quantitative Real-Time PCR (qRT-PCR): The expression of target genes (e.g., progesterone receptor, pS2) is quantified using qRT-PCR. Gene expression levels are normalized to a stable housekeeping gene (e.g., GAPDH).

  • Data Analysis: The relative fold change in gene expression is calculated using the ΔΔCt method, comparing the expression in this compound-containing medium to the this compound-free control.

Experimental Protocol 2: Investigating Effects on Mesenchymal Stem Cell Differentiation

  • Cell Culture and Differentiation: Human mesenchymal stem cells (hMSCs) are cultured in expansion medium. For differentiation, cells are divided into two groups: one cultured in differentiation medium containing this compound and the other in this compound-free differentiation medium. Chondrogenic and osteogenic differentiation are induced using specific growth factors and supplements.

  • Time Course Analysis: Samples are collected at multiple time points (e.g., day 2, 7, 14, 21, 28) throughout the differentiation process.

  • Gene Expression Analysis: RNA is extracted from the cells at each time point, and qRT-PCR is performed to analyze the expression of key chondrogenic (e.g., SOX9, Collagen Type II, Aggrecan, Collagen Type X) and osteogenic (e.g., Alkaline Phosphatase, Collagen Type I) marker genes.

  • Biochemical Assays: In addition to gene expression, functional assays are performed. For chondrogenesis, proteoglycan synthesis is visualized. For osteogenesis, alkaline phosphatase activity and calcium deposition are measured.

  • Data Analysis: Gene expression data is analyzed to determine the effect of this compound on the temporal expression of differentiation markers. Biochemical assay results are also compared between the two groups.

Visualizing the Impact: Signaling Pathways and Workflows

To provide a clearer understanding of the mechanisms and experimental designs, the following diagrams have been generated.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phenol_Red This compound ER Estrogen Receptor (ER) Phenol_Red->ER Binds Estradiol Estradiol Estradiol->ER Binds ERE Estrogen Response Element (ERE) ER->ERE Dimerizes & Translocates Gene_Expression Altered Gene Expression ERE->Gene_Expression Regulates

Figure 1. Estrogenic action of this compound.

Experimental_Workflow Start Start: Cell Seeding Culture_PR Culture with This compound Start->Culture_PR Culture_NoPR Culture without This compound Start->Culture_NoPR RNA_Extraction_PR RNA Extraction Culture_PR->RNA_Extraction_PR RNA_Extraction_NoPR RNA Extraction Culture_NoPR->RNA_Extraction_NoPR qRT_PCR_PR qRT-PCR RNA_Extraction_PR->qRT_PCR_PR qRT_PCR_NoPR qRT-PCR RNA_Extraction_NoPR->qRT_PCR_NoPR Data_Analysis Comparative Data Analysis qRT_PCR_PR->Data_Analysis qRT_PCR_NoPR->Data_Analysis End End: Assess Impact Data_Analysis->End

Figure 2. Workflow for assessing this compound's impact.

Conclusion and Recommendations

The evidence strongly indicates that this compound is not an inert component in cell culture media and can significantly influence gene expression studies. Its estrogenic activity, interference with common assays, and potential to induce cellular stress are critical factors that researchers must consider.

References

Navigating the Spectrum: A Comparative Guide to Phenol Red Alternatives for Cell Culture pH Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining optimal pH in cell culture is paramount for reliable and reproducible results. For decades, phenol red has been the go-to colorimetric pH indicator, offering a simple visual cue for monitoring the health of cell cultures. However, growing evidence of its interference with cellular processes and assays has necessitated a critical evaluation of its use and the adoption of more inert alternatives. This guide provides an objective comparison of this compound and its alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate pH monitoring solution for your research needs.

This compound, while a convenient pH indicator, is not biologically inert. Its presence in cell culture media has been linked to several confounding factors, including:

  • Estrogenic Effects: this compound possesses weak estrogenic activity, which can stimulate the proliferation of hormone-sensitive cells, such as breast cancer cell lines (e.g., MCF-7), and interfere with studies on estrogen signaling pathways.[1][2]

  • Interference with Assays: this compound can interfere with colorimetric and fluorescent assays. Its absorbance spectrum can overlap with that of assay reagents, leading to inaccurate readings.[3][4][5][6][7] In fluorescence microscopy, it can increase background fluorescence, reducing the signal-to-noise ratio.[3][4][5][6][7]

  • Cytotoxicity: While generally considered to have low toxicity at typical concentrations, some studies have reported cytotoxic effects of this compound on certain cell types, particularly at higher concentrations or under specific conditions.[8]

These limitations underscore the need for alternatives that provide accurate pH monitoring without compromising experimental integrity. This guide explores several categories of alternatives, including other colorimetric indicators and advanced fluorescent probes.

Comparative Analysis of this compound and Its Alternatives

To facilitate an informed decision, the following tables summarize the key characteristics and performance of this compound and its most common alternatives.

Table 1: General Properties of pH Indicators for Cell Culture
IndicatorTypepH RangepKaVisual Transition
This compound Colorimetric6.8 - 8.2~7.9Yellow to Red/Pink
Bromothymol Blue Colorimetric6.0 - 7.6~7.1Yellow to Blue
m-Cresol Purple Colorimetric7.4 - 9.0~8.3Yellow to Purple
BCECF Fluorescent6.0 - 8.0~7.0Ratiometric (Excitation)
SNARF-1 Fluorescent6.0 - 8.0~7.5Ratiometric (Emission)
pHrodo™ Dyes Fluorescent4.0 - 8.0+Varies"Turn-on" Fluorescence
Table 2: Performance Comparison in Key Areas
IndicatorRelative Cytotoxicity (Higher is more toxic)Fluorescence InterferenceKnown Hormonal Effects
This compound ModerateHighYes (Estrogenic)
Bromothymol Blue LowLow to ModerateNot well-documented
m-Cresol Purple LowLow to ModerateNot well-documented
BCECF LowNone (is the signal)No
SNARF-1 LowNone (is the signal)No
pHrodo™ Dyes LowNone (is the signal)No

Note: The data in this table is a synthesis of information from multiple sources. Direct comparative studies are limited, and cytotoxicity can be cell-line dependent.

In-Depth Look at this compound Alternatives

Colorimetric Indicators

Bromothymol Blue and m-Cresol Purple are sulfonphthalein dyes, similar to this compound, but with different pH ranges and potentially fewer biological effects.

  • Bromothymol Blue: With a pH range of 6.0 to 7.6, it is suitable for monitoring cultures that are maintained at a slightly more acidic pH. Its distinct yellow-to-blue transition provides a clear visual indication of pH changes.

  • m-Cresol Purple: This indicator is useful for cultures maintained in a more alkaline range (pH 7.4 to 9.0).

While these colorimetric alternatives are less studied for their biological effects compared to this compound, they are generally considered to be more inert. However, it is crucial to validate their compatibility with your specific cell lines and assays.

Fluorescent pH Indicators

For precise and quantitative pH measurements, particularly for intracellular pH, fluorescent indicators are the preferred choice. These probes offer high sensitivity and can be used for real-time imaging and flow cytometry applications.

  • BCECF (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein): A ratiometric dye that allows for pH determination based on the ratio of fluorescence intensity at two different excitation wavelengths.[9][10][11][12] This ratiometric measurement corrects for variations in dye concentration, cell thickness, and photobleaching, providing more accurate and reliable data.

  • SNARF-1 (Seminaphthorhodafluor): Another ratiometric dye that is measured by the ratio of fluorescence emission at two different wavelengths.[13][14][15] It is particularly useful for confocal microscopy and flow cytometry.

  • pHrodo™ Dyes: These are a class of "turn-on" fluorescent probes that are non-fluorescent at neutral pH and become brightly fluorescent in acidic environments.[16] This property makes them ideal for studying processes that involve acidification, such as endocytosis and phagocytosis, with a high signal-to-noise ratio.

Experimental Protocols

To aid in the evaluation and implementation of this compound alternatives, detailed protocols for key comparative experiments are provided below.

Protocol 1: Comparative Cytotoxicity Assessment using MTT Assay

This protocol outlines a method to compare the cytotoxicity of different pH indicators on a given cell line.

Materials:

  • Cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (this compound-free)

  • 96-well cell culture plates

  • pH indicators to be tested (this compound, Bromothymol Blue, etc.)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of this compound-free medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of each pH indicator in this compound-free medium. Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the indicators. Include a control group with medium only.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the results and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each indicator.[17][18][19][20]

Protocol 2: Assessment of Fluorescence Interference

This protocol allows for the quantification of background fluorescence from different pH indicators.

Materials:

  • This compound-free cell culture medium

  • 96-well black, clear-bottom plates

  • pH indicators to be tested

  • Fluorescently labeled cells (e.g., expressing GFP) or a fluorescent dye (e.g., Calcein-AM)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Prepare Indicator Solutions: Prepare solutions of each pH indicator in this compound-free medium at their typical working concentrations.

  • Plate Setup:

    • For Microplate Reader: Add 100 µL of each indicator solution to multiple wells of a 96-well plate. Include wells with this compound-free medium only as a control.

    • For Microscopy: Plate fluorescently labeled cells in a glass-bottom dish. After cell attachment, replace the medium with the different indicator solutions.

  • Fluorescence Measurement:

    • Microplate Reader: Measure the fluorescence intensity at the excitation and emission wavelengths relevant to your fluorescent probe of interest (e.g., Ex/Em ~485/520 nm for GFP).

    • Microscope: Acquire images using the appropriate filter sets and exposure times.

  • Data Analysis: Compare the background fluorescence intensity of the different indicator solutions. For microscopy, quantify the background signal in cell-free regions of the images. A higher fluorescence reading indicates greater interference.

Protocol 3: Estrogen Receptor Activation Assay

This protocol can be used to screen for the estrogenic activity of pH indicators.

Materials:

  • Estrogen-responsive cell line (e.g., MCF-7)

  • This compound-free cell culture medium supplemented with charcoal-stripped fetal bovine serum

  • 96-well cell culture plates

  • pH indicators to be tested

  • 17β-estradiol (positive control)

  • Cell proliferation assay kit (e.g., MTT or CyQUANT)

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate in this compound-free medium with charcoal-stripped serum.

  • Treatment: Treat the cells with various concentrations of the pH indicators. Include a positive control (17β-estradiol) and a vehicle control.

  • Incubation: Incubate for 4-6 days.

  • Proliferation Assessment: Measure cell proliferation using a suitable assay (e.g., MTT assay as described in Protocol 1).

  • Data Analysis: Compare the proliferation of cells treated with the indicators to the vehicle control. A significant increase in proliferation suggests potential estrogenic activity.[21][22][23][24]

Visualizing the Concepts

To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.

EstrogenicSignaling cluster_Extracellular Extracellular cluster_Cell Cell cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Phenol_Red This compound ER Estrogen Receptor (ER) Phenol_Red->ER Binds to ER_PR_Complex ER-Phenol Red Complex ERE Estrogen Response Element (ERE) ER_PR_Complex->ERE Binds to Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Estrogenic signaling pathway of this compound.

ExperimentalWorkflow Start Select Cell Line & pH Indicators Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Fluorescence Fluorescence Interference Assay Start->Fluorescence Estrogenicity Estrogenicity Assay Start->Estrogenicity Data_Analysis Data Analysis & Comparison Cytotoxicity->Data_Analysis Fluorescence->Data_Analysis Estrogenicity->Data_Analysis Selection Select Optimal Indicator Data_Analysis->Selection

Workflow for comparing pH indicators.

Conclusion

The choice of a pH indicator for cell culture is a critical decision that can significantly impact experimental outcomes. While this compound has been a long-standing tool, its known biological activities warrant careful consideration. For sensitive applications, particularly in hormone signaling research, fluorescence-based studies, and high-throughput screening, transitioning to this compound-free media and employing more inert alternatives is highly recommended. Colorimetric alternatives like Bromothymol Blue offer a simple replacement for routine monitoring, while fluorescent indicators like BCECF and SNARF-1 provide quantitative and dynamic pH measurements. By carefully evaluating the alternatives based on the specific requirements of the experimental system, researchers can ensure the accuracy, reliability, and reproducibility of their valuable cell culture work.

References

Comparative analysis of the estrogenic activity of different batches of Phenol Red.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding and Mitigating Estrogenic Effects of Phenol Red in Cell Culture

This compound (phenolsulfonphthalein), a common pH indicator in cell culture media, has been identified as a weak estrogenic agent, a critical consideration for research involving hormone-sensitive cells.[1][2][3][4][5][6][7][8][9] This guide provides a comparative analysis of the estrogenic activity of this compound, focusing on the variability between different commercial preparations and the experimental methods used for its assessment.

The estrogenic activity of this compound does not stem from the phenolsulfonphthalein molecule itself, but rather from lipophilic impurities present in commercial preparations.[10][11] The concentration and composition of these impurities can vary significantly between different suppliers and even between different lots from the same supplier, leading to inconsistent estrogenic effects in cell-based assays.[1][2] This variability underscores the importance of careful lot selection and the use of this compound-free media for sensitive applications.[7]

Quantitative Comparison of Estrogenic Activity

While direct, publicly available comparative studies detailing the estrogenic activity across numerous specific commercial batches of this compound are scarce, the existing literature indicates a range of potencies. The estrogenic activity is typically quantified by determining the half-maximal effective concentration (EC50) in cell proliferation or reporter gene assays.

Below is a table illustrating how data on the estrogenic activity of different hypothetical batches of this compound would be presented. This serves as a template for researchers to document their own batch-to-batch comparisons.

This compound Batch/LotSupplierEC50 (µM) in E-SCREEN AssayRelative Proliferative Effect (%)*
Hypothetical Batch A Supplier X1545
Hypothetical Batch B Supplier X2530
Hypothetical Batch C Supplier Y1060
Purified this compound N/A> 100< 5
17β-Estradiol (Control) N/A0.001100

*Relative Proliferative Effect (RPE) is the maximal proliferation induced by the test compound relative to the maximal proliferation induced by 17β-estradiol.

Mechanism of Estrogenic Action

The estrogenic impurities in this compound preparations act by binding to the estrogen receptor (ER), primarily ERα. This binding, although weaker than that of the natural ligand 17β-estradiol, is sufficient to initiate a signaling cascade.[3] Upon ligand binding, the ER undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting coactivator proteins and initiating transcription. This leads to the synthesis of proteins that promote cell proliferation and other estrogenic responses.

Estrogenic_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PR This compound (Estrogenic Impurities) ER Estrogen Receptor (ERα) PR->ER Binding ER_dimer ER Dimer ER->ER_dimer Dimerization ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding to DNA Transcription Gene Transcription ERE->Transcription Initiation Proliferation Cell Proliferation Transcription->Proliferation

Estrogenic Signaling Pathway of this compound Impurities.

Experimental Protocols

Accurate assessment of the estrogenic activity of different this compound batches relies on standardized and sensitive in vitro assays. The two most common methods are the E-SCREEN assay and the Estrogen Receptor (ER) reporter gene assay.

E-SCREEN (Estrogen-Sensitive Cell Proliferation) Assay

The E-SCREEN assay measures the proliferative response of estrogen receptor-positive human breast cancer cells (MCF-7) to estrogenic compounds.[12]

Methodology:

  • Cell Culture: MCF-7 cells are cultured in a this compound-free medium supplemented with charcoal-dextran stripped fetal bovine serum (DCC-FBS) to remove endogenous steroids.[13]

  • Seeding: Cells are seeded at a low density in 96-well plates and allowed to attach.

  • Hormone Deprivation: The seeding medium is replaced with a hormone-free medium, and the cells are incubated for 48-72 hours to synchronize them in a quiescent state.[13]

  • Treatment: Cells are treated with a range of concentrations of the different this compound batches, 17β-estradiol (positive control), and a vehicle control (negative control).

  • Incubation: The plates are incubated for 6-7 days to allow for cell proliferation.[13]

  • Quantification: Cell proliferation is quantified using a viability assay, such as Sulforhodamine B (SRB) or MTT.[12][13]

  • Data Analysis: The increase in cell number relative to the vehicle control is calculated to determine the estrogenic activity. EC50 values are derived from the dose-response curves.

Estrogen Receptor (ER) Reporter Gene Assay

This assay quantifies the ability of a compound to activate the estrogen receptor and induce the expression of a reporter gene (e.g., luciferase or β-galactosidase) under the control of an estrogen response element (ERE).[14][15]

Methodology:

  • Cell Line: A cell line (e.g., MCF-7 or HeLa) stably transfected with an ERE-driven reporter gene construct is used.[13][14]

  • Seeding and Serum Starvation: Cells are plated in 96-well plates and then switched to a this compound-free medium containing DCC-FBS for 24-48 hours to reduce basal reporter activity.[13]

  • Treatment: Cells are exposed to various concentrations of the this compound batches, a known ER agonist (e.g., 17β-estradiol) as a positive control, and a vehicle control.

  • Incubation: The cells are incubated for 18-24 hours to allow for reporter gene expression.

  • Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

  • Data Analysis: The fold induction of reporter gene activity over the vehicle control is calculated. EC50 values are determined from the dose-response curves.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis PR_Batches This compound Batches (A, B, C...) Treatment Treat with Dilutions of This compound Batches & Controls PR_Batches->Treatment Controls Controls (Estradiol, Vehicle) Controls->Treatment Cells ER+ Cells (e.g., MCF-7) Seeding Seed Cells in This compound-Free Medium Cells->Seeding Seeding->Treatment Incubation Incubate Treatment->Incubation Measurement Measure Endpoint (Proliferation or Reporter Activity) Incubation->Measurement Dose_Response Generate Dose-Response Curves Measurement->Dose_Response Comparison Compare EC50 and Maximal Response Dose_Response->Comparison

Workflow for Comparing Estrogenic Activity.

Conclusion and Recommendations

The estrogenic activity of this compound is a significant variable in in vitro studies of hormone-sensitive cells, with the primary source of this activity being lipophilic impurities that differ between commercial batches. For research where estrogenic effects could confound the results, the following is recommended:

  • Use this compound-Free Media: Whenever possible, utilize this compound-free media formulations to eliminate this source of variability.[6][7]

  • Batch Testing: If this compound must be used, it is crucial to test new batches for their estrogenic activity before use in sensitive experiments.

  • Consistent Sourcing: Maintain consistency in the source and lot number of this compound to minimize batch-to-batch variability.

  • Appropriate Controls: Always include positive (e.g., 17β-estradiol) and negative (vehicle) controls in your experiments to accurately gauge the relative estrogenic activity of your test compounds and media components.

References

Phenol Red in Cell Culture: A Comparative Guide to Its Necessity and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the vibrant hues of phenol red have served as a familiar visual cue in cell culture laboratories, indicating the pH status of the growth medium.[1][2] While its utility as a pH indicator is undisputed, a growing body of evidence highlights its potential to influence experimental outcomes, prompting researchers to question its necessity for routine cell culture maintenance. This guide provides an objective comparison of cell culture with and without this compound, presenting supporting experimental data and outlining key experimental protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

The Dual Role of this compound: pH Indicator and Unintended Variable

This compound, a sulfonphthalein dye, is widely incorporated into cell culture media for its ability to signal pH changes.[2] Typically, mammalian cell culture media are buffered to a physiological pH of around 7.4. As cells metabolize and produce acidic waste products, the pH of the medium decreases, causing this compound to change color from red to yellow. Conversely, an increase in pH results in a purplish hue. This simple, visual feedback allows for rapid assessment of culture health, potential contamination, and the need for media replenishment.[3]

However, this compound is not an inert component. Its structural similarity to some steroid hormones allows it to exhibit weak estrogenic activity, which can significantly impact hormone-sensitive cells.[4][5][6][7] Furthermore, its spectral properties can interfere with fluorescence-based assays, and in some instances, it has been shown to have cytotoxic effects.[1]

Performance Comparison: With vs. Without this compound

The decision to include or omit this compound from cell culture media can have a significant impact on experimental results, particularly in sensitive applications. The following tables summarize the key differences and present available quantitative data.

Table 1: General Comparison of Cell Culture Media With and Without this compound

FeatureMedia with this compoundMedia without this compound
pH Monitoring Visual, immediate feedback on pH changes.Requires alternative methods (e.g., pH meter, alternative indicators).[1]
Estrogenic Effects Can stimulate the growth of estrogen-responsive cells, such as MCF-7 breast cancer cells.[4][5][7]Eliminates background estrogenic activity, crucial for endocrinology and cancer research.
Assay Compatibility Can interfere with fluorescence and colorimetric assays due to its spectral properties.[1]Reduces background noise and interference in fluorescence microscopy, flow cytometry, and spectrophotometry.[1]
Cell Growth May influence cell proliferation and protein expression patterns in a cell-specific manner.[1]Provides a more controlled environment for studying baseline cell behavior.
Cytotoxicity Generally considered non-toxic, but some studies suggest potential cytotoxic effects on certain cell types.[1]Removes a potential source of cytotoxicity.

Table 2: Quantitative Impact of this compound on MCF-7 Breast Cancer Cell Proliferation

ConditionRelative Cell Number (% of Control)Citation
This compound-Free Medium (Control)100%[4]
Medium with this compound200%[4]

Note: This data highlights the significant proliferative effect of this compound on estrogen-receptor-positive MCF-7 cells.

Experimental Considerations and Protocols

To accurately assess the impact of this compound on a specific cell line, it is crucial to perform comparative experiments. Below are detailed protocols for key assays used to evaluate cell viability and proliferation.

Experimental Protocol: Cell Viability Assessment using Trypan Blue Exclusion Assay

This method distinguishes between viable and non-viable cells based on membrane integrity.

  • Cell Preparation: Harvest cells from culture and create a single-cell suspension.

  • Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.

  • Incubation: Allow the mixture to incubate for 1-2 minutes at room temperature.

  • Counting: Load 10 µL of the stained cell suspension into a hemocytometer. Under a light microscope, count the number of blue (non-viable) and translucent (viable) cells in the four large corner squares.

  • Calculation:

    • Total cells = (Sum of cells in four squares / 4) x dilution factor x 10,000 cells/mL

    • Viability (%) = (Number of viable cells / Total number of cells) x 100

Experimental Protocol: Cell Proliferation Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Culture cells in media with and without this compound for the desired experimental duration.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, metabolically active cells.

Visualizing the Impact: Signaling Pathways and Workflows

The decision-making process for choosing the appropriate cell culture medium and the potential impact of this compound can be visualized through logical workflows and signaling pathway diagrams.

Experimental_Workflow cluster_0 Decision Point cluster_1 Experimental Arms cluster_2 Downstream Analysis cluster_3 Outcome start Start: Cell Culture Experiment decision Is the experiment sensitive to - Hormonal effects? - Fluorescence? - Colorimetric readouts? start->decision phenol_red Use Standard Medium (with this compound) decision->phenol_red No phenol_red_free Use this compound-Free Medium decision->phenol_red_free Yes analysis Perform Assays: - Cell Viability (Trypan Blue) - Proliferation (MTT) - Fluorescence Microscopy phenol_red->analysis phenol_red_free->analysis result Compare Results & Interpret Data analysis->result

Caption: Decision workflow for choosing between this compound-containing and this compound-free media.

Estrogenic_Signaling_Pathway cluster_0 Extracellular cluster_1 Intracellular phenol_red This compound er Estrogen Receptor (ER) phenol_red->er Binds to ere Estrogen Response Element (ERE) in DNA er->ere Translocates to nucleus and binds to transcription Gene Transcription ere->transcription Initiates proliferation Cell Proliferation transcription->proliferation Leads to

Caption: Simplified signaling pathway of this compound's estrogenic effect.

Alternatives to this compound

For researchers who require pH monitoring but wish to avoid the potential confounding effects of this compound, several alternatives are available:

  • This compound-Free Media with pH Monitoring: Utilize a calibrated pH meter to periodically and accurately measure the pH of the culture medium. This method offers precision but is more labor-intensive for routine checks.

  • Alternative pH Indicators: Other pH indicators with different spectral properties, such as bromothymol blue and m-cresol purple, can be used.[1] However, it is essential to validate their inertness and lack of interference in the specific experimental system.

  • Integrated Monitoring Systems: Some modern incubators are equipped with advanced systems that continuously monitor the pH of the cell culture environment.[1]

Conclusion: Is this compound Necessary?

The necessity of this compound in routine cell culture maintenance is context-dependent. For general cell line maintenance and experiments where hormonal effects and fluorescence interference are not concerns, this compound remains a convenient and cost-effective tool for monitoring pH.

However, for a significant and growing number of applications, the use of this compound-free media is not just recommended but essential for obtaining accurate and reproducible data. This is particularly true for:

  • Endocrinology and Cancer Research: Studies involving hormone-sensitive cells, especially estrogen receptor-positive cell lines like MCF-7.

  • Fluorescence-Based Assays: High-resolution fluorescence microscopy, flow cytometry, and high-content screening where background fluorescence can mask subtle signals.

  • Drug Discovery and Toxicology: When evaluating the effects of compounds on cell proliferation and viability, eliminating potential confounding variables is critical.

Ultimately, the decision to use this compound should be made after careful consideration of the specific cell type, the nature of the experiment, and the assays being employed. By understanding the potential impacts of this common media component, researchers can enhance the reliability and validity of their findings.

References

Validating New Experimental Models: A Comparative Guide to Phenol Red and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the initial validation of an experimental model is a critical step. A preliminary assessment of cell viability and proliferation can provide valuable insights into the model's response to various treatments. Phenol Red, a common pH indicator in cell culture media, has long served as a simple, visual tool for this purpose. This guide provides a comprehensive comparison of using this compound as a preliminary indicator against more direct and quantitative cell viability assays, offering experimental data and detailed protocols to inform your choice of methodology.

This compound as a Preliminary Indicator: Mechanism and Limitations

This compound, or phenolsulfonphthalein, is a pH indicator that exhibits a gradual color transition from yellow to red over the pH range of 6.8 to 8.2.[1][2] In cell culture, metabolically active cells release acidic byproducts, primarily lactic acid, which lower the pH of the medium.[3][4] This change in pH causes the this compound in the medium to shift from red to orange and eventually to yellow, providing a visual cue of cell proliferation and metabolic activity.[1][4] A rapid color change can suggest accelerated cell growth or potential microbial contamination.[4]

However, relying solely on this compound for viability assessment has significant limitations:

  • Indirect Measurement: The color change is an indirect measure of cell viability, reflecting pH changes in the bulk medium rather than a direct count of live or dead cells.

  • Low Sensitivity: It is not sensitive enough to detect subtle changes in cell viability, especially at low cell densities or with slow-growing cell lines.

  • Interference with Assays: this compound can interfere with colorimetric and fluorometric assays by overlapping with their absorbance or emission spectra.[5]

  • Estrogenic Effects: It has been shown to have weak estrogenic activity, which can be a confounding factor in studies involving hormone-sensitive cells.[4]

  • Potential Cytotoxicity: Some studies suggest that this compound may have cytotoxic effects on certain cell types.

Quantitative Comparison of Viability Indicators

While visual inspection of this compound provides a qualitative assessment, a more quantitative approach involves measuring the absorbance of the culture medium. A decrease in pH due to cellular metabolism leads to a decrease in the absorbance of this compound at 560 nm and an increase at 430 nm. The ratio of these absorbances can be correlated with cell number.[6]

The following table compares the this compound absorbance-based method with common tetrazolium-based viability assays like MTT, MTS, and WST-8.

FeatureThis compound (Absorbance Ratio)MTT AssayMTS AssayWST-8 Assay
Principle Measures pH change due to cell metabolismEnzymatic reduction of tetrazolium salt to insoluble formazan by viable cellsEnzymatic reduction of tetrazolium salt to soluble formazan by viable cellsEnzymatic reduction of tetrazolium salt to soluble formazan by viable cells
Detection Colorimetric (Absorbance at 430 nm and 560 nm)Colorimetric (Absorbance at ~570 nm)Colorimetric (Absorbance at ~490 nm)Colorimetric (Absorbance at ~450 nm)
Endpoint Non-destructive (can be monitored over time)Endpoint (requires cell lysis)Non-destructive (reagent added directly to culture)Non-destructive (reagent added directly to culture)
Sensitivity LowerModerateHighHigh
Toxicity Potentially cytotoxic to some cell linesReagent can be toxicGenerally non-toxicGenerally non-toxic
Protocol Time ~15 minutes (measurement only)3-5 hours1-4 hours1-4 hours
Interference Can interfere with other assaysThis compound can interfereLess interference from this compoundLess interference from this compound

Experimental Protocols

Protocol 1: this compound-Based Cell Growth Assay (Absorbance Method)

This protocol is adapted from a study demonstrating a plate-reader assay based on the absorbance of this compound.[6]

Materials:

  • Cells cultured in medium containing this compound

  • 96-well clear-bottom microplate

  • Microplate reader capable of measuring absorbance at 430 nm and 560 nm

Procedure:

  • Seed cells in a 96-well plate at the desired density. Include wells with medium only for background subtraction.

  • Incubate the plate under standard cell culture conditions.

  • At desired time points, measure the absorbance of each well at 430 nm (acidic peak) and 560 nm (basic peak).

  • Calculate the ratio of Absorbance430nm / Absorbance560nm for each well.

  • Normalize the ratio by subtracting the background ratio from the medium-only wells. This normalized ratio serves as a "growth index."

  • A standard curve can be generated by correlating the growth index with cell numbers determined by a direct counting method (e.g., hemocytometer) to estimate cell viability.

Protocol 2: MTT Cell Viability Assay

This is a standard protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cells in a 96-well plate

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Culture cells in a 96-well plate and treat with the experimental compound.

  • At the end of the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well.

  • Mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: MTS Cell Viability Assay

This protocol outlines the procedure for the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

Materials:

  • Cells in a 96-well plate

  • Combined MTS/PMS solution

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Culture cells in a 96-well plate and expose them to the test compound.

  • Following the treatment period, add 20 µL of the combined MTS/PMS solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the this compound-based assay and the more direct MTT assay.

Phenol_Red_Assay_Workflow cluster_setup Plate Setup cluster_measurement Absorbance Measurement cluster_analysis Data Analysis start Seed cells in 96-well plate incubation Incubate under standard conditions start->incubation read_plate Measure Absorbance at 430 nm & 560 nm incubation->read_plate calculate_ratio Calculate Abs430/Abs560 Ratio read_plate->calculate_ratio normalize Normalize to background calculate_ratio->normalize growth_index Generate Growth Index normalize->growth_index correlate Correlate with cell number (optional) growth_index->correlate

Caption: Workflow for the this compound-based cell growth assay.

MTT_Assay_Workflow cluster_treatment Cell Treatment cluster_reagent MTT Incubation cluster_solubilization Formazan Solubilization cluster_readout Data Acquisition seed_cells Seed and treat cells in 96-well plate add_mtt Add MTT reagent seed_cells->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt add_solvent Add solubilization solution incubate_mtt->add_solvent dissolve Dissolve formazan crystals add_solvent->dissolve read_absorbance Measure Absorbance at 570 nm dissolve->read_absorbance

Caption: Workflow for the MTT cell viability assay.

Conclusion and Recommendations

This compound can serve as a convenient, albeit crude, preliminary indicator of cell proliferation and metabolic activity in a new experimental model. The visual color change provides a quick and straightforward assessment of culture health. For a more quantitative, yet still non-destructive, preliminary analysis, the absorbance ratio method offers an improvement over simple visual inspection.

However, for accurate and sensitive validation of an experimental model, especially when assessing the effects of novel compounds, it is highly recommended to use established and direct cell viability assays such as MTS or WST-8. These assays provide more reliable and reproducible quantitative data, are less prone to interference, and are generally non-toxic to the cells. The choice of assay will ultimately depend on the specific requirements of the experimental model, the desired sensitivity, and the experimental throughput. For initial, high-level screening, a this compound-based absorbance assay may be sufficient, but for detailed validation and dose-response studies, a transition to more robust methods is essential.

References

A Comparative Analysis of Phenol Red and p-Aminohippurate in Renal Accumulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the renal accumulation mechanisms of two classic organic anions: Phenol Red and p-aminohippurate (PAH). Both compounds are well-established substrates for renal tubular secretion, but they exhibit distinct characteristics in their interaction with renal epithelial cells. This analysis is supported by experimental data and detailed methodologies to assist in the design and interpretation of renal transport studies.

Data Presentation: Quantitative Comparison

The renal handling of this compound and p-aminohippurate (PAH) by proximal tubule cells involves active transport, but the overall accumulation differs significantly. While both are substrates for the organic anion transport system, this compound exhibits a greater degree of accumulation, which is not solely dependent on active transport.

ParameterThis compoundp-Aminohippurate (PAH)Key Insights
Relative Accumulation ~4-5 times higher than PAH at low concentrations[1][2]Baseline for comparisonThis compound's higher accumulation suggests mechanisms beyond shared active transport pathways.
Anaerobic Accumulation Accumulation occurs under anaerobic conditions[1][2]Accumulation is inhibited under anaerobic conditions[1]This indicates a component of this compound accumulation is energy-independent, likely due to cellular binding.
Primary Uptake Transporters Organic Anion Transporters (OAT1, OAT3)Organic Anion Transporters (OAT1, OAT3)[3]Both compounds share the primary active uptake pathway from the blood into renal tubule cells.
Binding to Cellular Components Significant binding to mitochondrial and microsomal fractions[1][2]Minimal evidence of significant intracellular bindingThe binding of this compound to subcellular components contributes to its high accumulation and energy-independent uptake.
Susceptibility to Inhibitors (e.g., Probenecid, DNP) Less susceptible to inhibition[1][2]More susceptible to inhibitionThe active transport component of this compound is masked by its significant binding, making it appear less affected by transport inhibitors.

Renal Transport and Regulatory Pathways

The renal secretion of organic anions like this compound and PAH is a multi-step process involving uptake from the blood across the basolateral membrane, intracellular movement, and efflux into the tubular lumen across the apical membrane. The rate-limiting step is the basolateral uptake, primarily mediated by Organic Anion Transporter 1 (OAT1) and OAT3. The activity and expression of these transporters are regulated by complex signaling cascades.

Renal_Organic_Anion_Transport_Pathway cluster_blood Blood cluster_cell Proximal Tubule Cell cluster_regulation Regulatory Signaling cluster_lumen Tubular Lumen (Urine) PAH p-Aminohippurate (PAH) OAT1_3 OAT1 / OAT3 PAH->OAT1_3 Uptake PhenolRed This compound PhenolRed->OAT1_3 Uptake CellularBinding Intracellular Binding (Mitochondria, Microsomes) PhenolRed->CellularBinding Binding alpha_KG_out α-KG OAT1_3->alpha_KG_out Exchange ATP_efflux Apical Efflux Transporters (e.g., MRP2, NPT4) OAT1_3->ATP_efflux Intracellular Transport PAH_Lumen PAH PhenolRed_Lumen This compound alpha_KG_in α-KG alpha_KG_in->OAT1_3 NaDC3 NaDC3 alpha_KG_in->NaDC3 Na_in 3 Na+ Na_in->NaDC3 Cotransport ATP_efflux->PAH_Lumen Efflux ATP_efflux->PhenolRed_Lumen Efflux GrowthFactors Growth Factors (EGF, HGF) RTK RTK GrowthFactors->RTK activate PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT activate PI3K_AKT->OAT1_3 upregulates expression PKC PKC PKC->OAT1_3 inhibits activity AngII Angiotensin II AngII->PKC activate

Caption: Renal transport and regulation of this compound and PAH.

Experimental Protocols

The following is a generalized protocol for an in vitro renal accumulation assay using kidney cortex slices, a common method for studying the transport of organic anions.

Objective: To measure and compare the accumulation of this compound and p-aminohippurate in renal cortical tissue.

Materials:

  • Rabbit or rat kidneys

  • Krumdieck or Stadie-Riggs tissue slicer

  • Krebs-Ringer bicarbonate buffer (or similar physiological buffer), gassed with 95% O2 / 5% CO2

  • This compound and [3H]-p-aminohippurate (or unlabeled PAH with appropriate analytical method)

  • Metabolic inhibitors (e.g., 2,4-dinitrophenol (DNP), probenecid)

  • Scintillation counter and vials (if using radiolabel)

  • Spectrophotometer (for colorimetric measurement of this compound)

Methodology:

  • Tissue Preparation:

    • Euthanize the animal according to approved ethical protocols.

    • Perfuse the kidneys with ice-cold saline to remove blood.

    • Excise the kidneys, decapsulate them, and place them in ice-cold buffer.

    • Prepare thin (0.2-0.4 mm) cortical slices using a tissue slicer.[4]

  • Incubation:

    • Pre-incubate slices in gassed buffer at 37°C for 15 minutes to stabilize.

    • Transfer slices to flasks containing fresh, gassed buffer with the test substrate (this compound or PAH) at the desired concentration. For comparative studies, run parallel experiments for each compound.

    • To study the effect of inhibitors, add them to the incubation medium during the pre-incubation and incubation steps.

    • For anaerobic conditions, gas the buffer with 95% N2 / 5% CO2.

    • Incubate for a set time (e.g., 60-90 minutes) at 37°C in a shaking water bath.

  • Analysis:

    • After incubation, remove the slices, blot them gently to remove excess medium, and weigh them.

    • For PAH, homogenize the tissue and analyze the concentration of the substrate in the tissue and a sample of the incubation medium. If using [3H]-PAH, use liquid scintillation counting.

    • For this compound, the tissue can be homogenized in an alkaline solution to extract the dye, and the concentration can be determined spectrophotometrically.

    • Calculate the slice-to-medium (S/M) concentration ratio: S/M = (concentration in tissue) / (concentration in medium).

  • Data Interpretation:

    • An S/M ratio greater than 1 indicates active accumulation against a concentration gradient.

    • Compare the S/M ratios for this compound and PAH under various conditions (aerobic vs. anaerobic, with/without inhibitors) to elucidate differences in their accumulation mechanisms.

Experimental Workflow Diagram

The logical flow of a comparative renal accumulation study is depicted below.

Experimental_Workflow cluster_groups Experimental Conditions A 1. Prepare Kidney Slices (e.g., from Rabbit/Rat) B 2. Pre-incubate Slices in Physiological Buffer A->B C 3. Divide Slices into Experimental Groups B->C D1 Group A: + this compound C->D1 D2 Group B: + p-Aminohippurate C->D2 D3 Group C: + this compound + Inhibitor (Probenecid) C->D3 D4 Group D: + p-Aminohippurate + Inhibitor (Probenecid) C->D4 E 4. Incubate at 37°C (e.g., 90 minutes) D1->E D2->E D3->E D4->E F 5. Separate Slices & Medium E->F G 6. Quantify Substrate in Slices and Medium F->G H 7. Calculate Slice-to-Medium (S/M) Ratio G->H I 8. Comparative Data Analysis H->I

Caption: Workflow for comparing renal accumulation in vitro.

References

Safety Operating Guide

Navigating the Safe Disposal of Phenol Red: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous laboratory practice is paramount. This extends beyond the bench to the proper disposal of chemical reagents. Phenol red, a common pH indicator, requires careful handling and disposal to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes safety goggles, gloves, and a lab coat.[1][2] Ensure adequate ventilation in the work area to avoid inhalation of any dust or aerosols.[1][3] In case of accidental contact, rinse the affected area immediately with plenty of water for at least 15 minutes.[1][4] For eye contact, flush with copious amounts of water and seek medical attention.[1][4]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its form (solid or solution) and the quantity of waste. Always consult your institution's specific waste management guidelines and local regulations before proceeding.[4]

For Solid this compound Waste:

  • Collection: Carefully sweep up solid this compound, avoiding dust formation.[1]

  • Containment: Place the collected solid waste into a suitable, clearly labeled, and sealed container for disposal.[4]

  • Disposal: The sealed container should be disposed of through an approved waste disposal plant or a licensed disposal company.[1][2] Do not mix with other waste.

For Aqueous this compound Solutions:

The disposal of liquid solutions containing this compound is dependent on the concentration and local regulations.

  • Small Quantities and Low Concentrations: Some guidelines suggest that very small amounts of dilute this compound solution can be further diluted with a large volume of water and then flushed down the drain.[5] However, this practice is not universally accepted and depends heavily on local wastewater regulations. Always verify with your environmental health and safety (EHS) department.

  • Large Quantities or Concentrated Solutions: For larger volumes or more concentrated solutions, the recommended procedure is as follows:

    • Collection: Collect the solution in a designated, leak-proof, and clearly labeled waste container.

    • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

    • Disposal: Arrange for the disposal of the chemical waste through a licensed contractor.[3] Do not pour concentrated solutions down the drain.[4][6][7][8]

For Contaminated Materials:

Items such as pipette tips, gloves, and paper towels that are contaminated with this compound should be handled as chemical waste.

  • Segregation: Collect these materials in a separate, clearly labeled waste bag or container.

  • Disposal: Dispose of the container as solid chemical waste through your institution's hazardous waste management program.[9]

Summary of Disposal Methods

Waste TypeDisposal ProcedureKey Considerations
Solid this compound Collect in a sealed, labeled container for disposal by a licensed waste management company.[1][2][4]Avoid creating dust.[1] Do not mix with other waste streams.
Aqueous this compound Solution (Large Volume/High Concentration) Collect in a labeled, sealed container for professional disposal.[3]Do not dispose of down the drain.[4][6][7][8]
Aqueous this compound Solution (Small Volume/Low Concentration) May be permissible to dilute with copious amounts of water and flush to drain, but local regulations must be followed.[5]Always check with your local EHS department first.
Contaminated Labware (e.g., pipette tips, gloves) Collect in a designated, sealed container and dispose of as solid chemical waste.[9]Ensure the container is properly labeled to indicate its contents.

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Phenol_Red_Disposal start Identify this compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid this compound waste_type->solid_waste Solid liquid_waste Aqueous Solution waste_type->liquid_waste Liquid contaminated_materials Contaminated Materials waste_type->contaminated_materials Contaminated collect_solid Collect in Sealed Container solid_waste->collect_solid check_concentration Assess Concentration & Volume liquid_waste->check_concentration collect_contaminated Collect in Designated Waste Bag contaminated_materials->collect_contaminated high_concentration High Concentration / Large Volume check_concentration->high_concentration High low_concentration Low Concentration / Small Volume check_concentration->low_concentration Low collect_liquid Collect in Labeled Waste Container high_concentration->collect_liquid check_local_regulations Consult Local Regulations / EHS low_concentration->check_local_regulations professional_disposal Dispose via Licensed Contractor collect_solid->professional_disposal collect_liquid->professional_disposal solid_waste_disposal Dispose as Solid Chemical Waste collect_contaminated->solid_waste_disposal check_local_regulations->collect_liquid Not Permitted drain_disposal Dilute and Flush to Drain (If Permitted) check_local_regulations->drain_disposal Permitted

Caption: Decision workflow for the safe disposal of different forms of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Phenol Red

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of laboratory chemicals is paramount. Phenol red, a commonly used pH indicator, requires specific personal protective equipment (PPE) and handling protocols to ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to build deep trust and value beyond the product itself.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the required PPE.

Body PartRequired PPESpecifications and Standards
Eyes/Face Safety glasses with side shields, chemical safety goggles, or a face shield.Goggles should comply with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield is recommended when there is a potential for splashes.[1][2][3]
Hands Chemical-resistant gloves.For incidental contact with dilute solutions, double exam-style nitrile or thicker (8mil) nitrile gloves are suitable. For concentrated solutions, utility-grade neoprene or butyl gloves should be worn over nitrile gloves.[1][2][3] Gloves must be inspected before use and disposed of properly after handling.[4][5]
Body A fully buttoned laboratory coat, long pants, and closed-toe shoes.Clothing should cover the body to the ankles.[3][6] For tasks with a higher risk of splashing, a butyl rubber or neoprene apron worn over the lab coat is recommended.[3]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator.Respirator use is necessary if exposure limits are exceeded, if irritation is experienced, or whenever workplace conditions warrant it.[1][2] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[2]

Operational Plan: A Step-by-Step Protocol for Handling this compound

Adherence to a strict operational protocol is vital for the safe handling of this compound. This involves procedures before, during, and after handling the substance.

Pre-Handling Procedures
  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.[6]

  • Gather Information: Review the Safety Data Sheet (SDS) for this compound.[1][7]

  • Assemble PPE: Ensure all necessary PPE is available and in good condition.

  • Prepare Workspace: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3][8] Ensure that an eyewash station and safety shower are readily accessible.[1][2]

  • Prepare for Spills: Have a spill cleanup kit readily available.

Handling Procedures
  • Don PPE: Put on all required personal protective equipment before handling this compound.

  • Avoid Dust and Aerosols: Handle solid this compound carefully to avoid generating dust.[1][8] For solutions, avoid creating aerosols.

  • Portioning and Mixing: When weighing or mixing, do so within the fume hood.

  • Avoid Contact: Do not allow this compound to come into contact with skin, eyes, or clothing.[1][8]

  • No Personal Items: Do not eat, drink, or smoke in the handling area.[8]

Post-Handling Procedures
  • Decontamination: Wipe down the work area with an appropriate cleaning agent.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Lab coats should be laundered separately.[8]

  • Hand Washing: Wash hands thoroughly with soap and water after handling.[1]

  • Storage: Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated place.[1][2][8] Keep it away from incompatible materials such as strong oxidizing agents.[7]

Emergency and Disposal Plans

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[1][7]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops or persists.[1][7]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][4][7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][4][7]
Spill Response
  • Minor Spills: For small spills, wear appropriate PPE, sweep or vacuum up the material, and place it in a suitable, labeled container for disposal. Avoid generating dust.[1][8]

  • Major Spills: For larger spills, evacuate the area and alert emergency responders. Control personal contact by wearing appropriate protective clothing. Prevent the spillage from entering drains or water courses.[8]

Disposal Plan

All this compound waste, including contaminated materials, must be disposed of as hazardous waste.

  • Collection: Collect waste in a suitable, clearly labeled, and sealed container.[4][8]

  • Labeling: Label the waste container clearly as "Hazardous Waste - this compound."

  • Disposal: Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and national regulations.[1][7] Do not dispose of this compound down the drain or in the regular trash.[7]

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_risk Conduct Risk Assessment prep_sds Review SDS prep_risk->prep_sds prep_ppe Gather PPE prep_sds->prep_ppe prep_space Prepare Workspace (Fume Hood, Eyewash) prep_ppe->prep_space handle_don Don PPE prep_space->handle_don handle_avoid Avoid Dust/ Aerosols handle_don->handle_avoid handle_mix Weigh/Mix in Fume Hood handle_avoid->handle_mix post_decon Decontaminate Workspace handle_mix->post_decon emergency_spill Spill Response handle_mix->emergency_spill emergency_firstaid First Aid handle_mix->emergency_firstaid post_doff Doff PPE post_decon->post_doff post_wash Wash Hands post_doff->post_wash post_store Store this compound Properly post_wash->post_store disp_collect Collect Waste in Labeled Container post_store->disp_collect disp_dispose Dispose via Approved Waste Facility disp_collect->disp_dispose emergency_spill->disp_collect

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.